molecular formula C13H14BrN3O B1278098 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine CAS No. 205672-20-4

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Cat. No.: B1278098
CAS No.: 205672-20-4
M. Wt: 308.17 g/mol
InChI Key: QJYQFOIWCQXMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is a useful research compound. Its molecular formula is C13H14BrN3O and its molecular weight is 308.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-4-phenylmethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-17(2)13-15-8-11(14)12(16-13)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYQFOIWCQXMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443863
Record name 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205672-20-4
Record name 5-Bromo-N,N-dimethyl-4-(phenylmethoxy)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205672-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data with practical insights into its utility as a versatile chemical intermediate.

Core Molecular Identity and Physicochemical Profile

This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[1][2] This specific scaffold incorporates several key functional groups that dictate its chemical behavior and utility.

1.1. Chemical Structure and Identifiers

  • IUPAC Name: 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine[3]

  • Synonyms: 2-Benzyloxy-5-bromo-4-(N,N-dimethylamino)pyrimidine, 5-bromo-N,N-dimethyl-4-phenylmethoxypyrimidin-2-amine[3][4]

  • CAS Number: 205672-20-4[5][6]

  • Molecular Formula: C₁₃H₁₄BrN₃O[4][5]

The structure features a central pyrimidine ring substituted at key positions:

  • C2 Position: A dimethylamino group, which acts as a strong electron-donating group, influencing the ring's aromaticity and reactivity.

  • C4 Position: A benzyloxy group, which can serve as a protecting group for a hydroxyl function and can be removed under specific conditions.

  • C5 Position: A bromine atom, which provides a reactive handle for a wide range of cross-coupling reactions, making it an invaluable site for molecular elaboration.

1.2. Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in synthetic protocols. The key data for this molecule are summarized below.

PropertyValueSource(s)
Molecular Weight 308.17 g/mol (also cited as 308.2 g/mol )[3][5]
Appearance Typically a solid powder.[7]
Melting Point Not publicly available.
Boiling Point Not publicly available.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Store at room temperature in a well-ventilated, dry place.[5][8]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific experimental spectra for this molecule are not widely published, a predictive analysis based on its structure provides valuable benchmarks for researchers.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons (Benzyl): A multiplet between δ 7.3-7.5 ppm, integrating to 5 protons of the phenyl ring.

    • Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.4-5.6 ppm, integrating to 2 protons.

    • Pyrimidine Proton (H6): A singlet in the aromatic region, typically downfield around δ 8.2-8.5 ppm.

    • Dimethylamino Protons (-N(CH₃)₂): A singlet around δ 3.1-3.3 ppm, integrating to 6 protons.

  • ¹³C NMR Spectroscopy: The carbon NMR would confirm the carbon framework, with characteristic shifts for the pyrimidine ring carbons, the benzyloxy group, and the dimethylamino group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 307 and 309. Fragmentation would likely involve the loss of the benzyl group or the bromine atom.

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of polysubstituted pyrimidines like this compound requires a strategic, multi-step approach. The reactivity of the final compound is largely dictated by the interplay of its functional groups.

3.1. Plausible Synthetic Workflow

A logical and efficient synthesis can be designed starting from a readily available dichloropyrimidine precursor. The choice of reaction sequence is critical to avoid unwanted side reactions and maximize yield.

G cluster_0 Synthetic Workflow A 2,4-Dichloropyrimidine B 2-Chloro-4-(N,N-dimethylamino)pyrimidine A->B Dimethylamine, Base (e.g., DIPEA) C 4-Benzyloxy-2-(N,N-dimethylamino)pyrimidine B->C Benzyl alcohol, Strong Base (e.g., NaH) D This compound C->D Brominating Agent (e.g., NBS in DMF)

Caption: Plausible synthetic route to the target compound.

Protocol Explanation:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4. Starting with 2,4-dichloropyrimidine, the C4 position is more susceptible to nucleophilic attack than the C2 position. Reacting it with dimethylamine, typically in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), selectively yields 2-Chloro-4-(N,N-dimethylamino)pyrimidine. This selectivity is a cornerstone of pyrimidine chemistry.

  • Step 2: Substitution at C2. The remaining chlorine at the C2 position is then displaced. Benzyl alcohol is deprotonated using a strong base like sodium hydride (NaH) to form the more nucleophilic benzyl alkoxide. This alkoxide then displaces the chloride at C2 to form 4-Benzyloxy-2-(N,N-dimethylamino)pyrimidine.

  • Step 3: Electrophilic Aromatic Bromination. The final step is the bromination at the C5 position. The pyrimidine ring, activated by the electron-donating dimethylamino and benzyloxy groups, readily undergoes electrophilic substitution. A mild brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is typically sufficient to achieve high regioselectivity for the C5 position.[9]

3.2. Key Reactivity Insights

The true value of this compound for drug development professionals lies in its predictable reactivity, primarily centered around the C5-Br bond.

  • Cross-Coupling Reactions: The C5-Br position is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile installation of aryl, heteroaryl, alkyl, or amino groups, making it a powerful building block for creating libraries of complex molecules.

  • Deprotection: The benzyloxy group can be readily cleaved via hydrogenolysis (H₂, Pd/C) to reveal a hydroxyl group at the C4 position. This allows the compound to be used as a precursor to 4-hydroxypyrimidine derivatives, which may have different biological activities or serve as another point for chemical modification.

Biological Context and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][10] Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12]

4.1. Kinase Inhibition

Many kinase inhibitors utilize a pyrimidine core to mimic the purine ring of ATP, enabling them to act as competitive inhibitors at the ATP-binding site of kinases. The functional groups on this compound provide vectors for elaboration into potent and selective kinase inhibitors.[13]

4.2. Protein Degrader Building Block

This molecule is often categorized as a "Protein Degrader Building Block".[5] This implies its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. In this context, the pyrimidine core could serve as part of the ligand that binds to a target protein of interest, while the C5 position provides the attachment point for a linker connected to an E3 ligase-binding moiety.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid direct contact with skin and eyes.[15] In case of contact, rinse the affected area with copious amounts of water.[16]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This compound is a brominated organic molecule. Bromine and its organic derivatives can be corrosive, toxic, and environmentally hazardous, demanding careful handling and containment.[15][16]

References

  • The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. Benchchem.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [No Source Name Available].
  • 4-Benzyloxy-5-bromo-2-(N, N-dimethylamino)pyrimidine, min 96%, 5 grams. [No Source Name Available].
  • This compound. Sunway Pharm Ltd.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • This compound. AOBChem USA.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.
  • This compound [205672-20-4]. Chemsigma.
  • SAFETY DATA SHEET. [No Source Name Available].
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [No Source Name Available].
  • BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. Loba Chemie.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. Google Patents.
  • An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure. Benchchem.
  • 5-Bromopyrimidine | C4H3BrN2 | CID 78344. PubChem.

Sources

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the probable mechanisms of action for the novel compound 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. As a substituted pyrimidine, this molecule belongs to a class of compounds renowned for a wide array of biological activities.[1][2][3] Given the absence of direct studies on this specific molecule, this document synthesizes evidence from structurally related pyrimidine derivatives to propose and elaborate on its most likely biological targets and cellular effects. The primary focus will be on two well-established mechanisms for this scaffold: kinase inhibition and disruption of tubulin polymerization.[4][5][6] This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar compounds.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic aromatic compound that forms the core of nucleic acids, a key to its biocompatibility and diverse roles in biological systems.[2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems has made it a "privileged scaffold" in drug discovery.[2] Pyrimidine derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][2][3][7] The specific substitutions on the pyrimidine ring, such as the benzyloxy, bromo, and dimethylamino groups in the topic compound, are critical in defining its pharmacological profile and mechanism of action.

Proposed Mechanism of Action I: Kinase Inhibition

A predominant mechanism of action for pyrimidine derivatives is the inhibition of protein kinases.[8] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Substituted pyrimidines have been shown to be potent inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[10][11]

  • Phosphatidylinositol 3-kinases (PI3Ks): These enzymes are central to cell growth, proliferation, and survival signaling pathways.[12]

  • Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival, and its inhibition can suppress tumor growth and metastasis.[13]

  • Aurora and Polo-like Kinases (AURK/PLK): These are critical for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death.[8]

The Downstream Signaling Cascade of Kinase Inhibition

The inhibition of these kinases by a compound like this compound would be expected to trigger a cascade of downstream events, ultimately leading to anti-proliferative effects.

Kinase_Inhibition_Pathway Compound This compound Kinase Protein Kinase (e.g., CDK, PI3K, FAK) Compound->Kinase Inhibition Substrate Substrate Phosphorylation (e.g., Rb, Akt) Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Pro-Survival Signals CellCycle Cell Cycle Progression Substrate->CellCycle Promotion Proliferation Cell Proliferation Substrate->Proliferation Promotion CellCycle->Proliferation

Caption: Proposed kinase inhibition pathway.

Experimental Workflow for Validating Kinase Inhibition

To experimentally determine if this compound acts as a kinase inhibitor, the following workflow is recommended:

Kinase_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays KinasePanel Broad Kinase Panel Screen IC50 IC50 Determination for Hits KinasePanel->IC50 CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) KinasePanel->CellViability Validate in Cellular Context BindingAssay Direct Binding Assay (e.g., SPR, ITC) IC50->BindingAssay WesternBlot Western Blot for Phospho-Substrates CellViability->WesternBlot CellCycleAssay Cell Cycle Analysis (Flow Cytometry) WesternBlot->CellCycleAssay

Caption: Experimental workflow for kinase inhibitor validation.

Detailed Protocol: Western Blot for Phosphorylated Substrates

  • Cell Culture and Treatment: Plate cancer cell lines of interest (e.g., MIA PaCa-2, H1975) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of key kinase substrates (e.g., p-Rb, p-Akt).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Proposed Mechanism of Action II: Inhibition of Tubulin Polymerization

Another well-documented mechanism for 2,4,5-substituted pyrimidines is the inhibition of tubulin polymerization.[4][5][6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] Compounds that bind to the colchicine-binding site on tubulin are known to inhibit its polymerization.[4][5][14]

Cellular Consequences of Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization by this compound would lead to a distinct set of cellular outcomes.

Tubulin_Inhibition_Pathway Compound This compound Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed tubulin polymerization inhibition pathway.

Experimental Workflow for Validating Tubulin Polymerization Inhibition

The following experimental workflow can be employed to investigate if this compound inhibits tubulin polymerization.

Tubulin_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays TubulinPolymerization Tubulin Polymerization Assay ColchicineBinding Competitive Colchicine Binding Assay TubulinPolymerization->ColchicineBinding CellCycleAssay Cell Cycle Analysis (G2/M Arrest) TubulinPolymerization->CellCycleAssay Confirm Cellular Effects Immunofluorescence Immunofluorescence Staining of Microtubules CellCycleAssay->Immunofluorescence

Caption: Experimental workflow for tubulin polymerization inhibitor validation.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

  • Assay Setup: In a 96-well plate, add buffer, GTP, and the fluorescent reporter to each well. Add varying concentrations of this compound, a positive control (e.g., colchicine), and a negative control (DMSO).

  • Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence at regular intervals for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization. Calculate the IC50 value from the dose-response curve.

Summary and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its structural features strongly suggest its potential as either a kinase inhibitor or an inhibitor of tubulin polymerization. The experimental workflows and protocols detailed in this guide provide a robust framework for investigating these hypotheses. Future research should focus on performing these assays to identify the primary molecular target(s) of this compound. Subsequent studies could then involve medicinal chemistry efforts to optimize its potency and selectivity, as well as in vivo studies to evaluate its therapeutic efficacy and safety profile. The versatility of the pyrimidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023-01-19).
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012-09-13). PubMed.
  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization.
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.
  • Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. (2025-08-09).
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz
  • Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. (2011-04-11). Journal of Medicinal Chemistry.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020-09-15). Journal of Drug Delivery and Therapeutics.
  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020-03-26). PubMed.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
  • Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. (2006-11-01). PubMed.
  • 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. PubMed.

Sources

Spectroscopic Characterization of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar pyrimidine-based scaffolds. The guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data pertinent to this molecule, offering insights into its structural elucidation.

Introduction

This compound (Figure 1) is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including several approved drugs. The specific combination of a benzyloxy group at the 4-position, a bromine atom at the 5-position, and a dimethylamino group at the 2-position imparts distinct physicochemical properties that are crucial for its interaction with biological targets. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this and related molecules.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) dissolve->solvent tube Transfer to a 5 mm NMR tube solvent->tube instrument Use a 400 MHz or higher field NMR spectrometer tube->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to achieve homogeneity lock->shim proton Acquire ¹H NMR spectrum shim->proton carbon Acquire ¹³C NMR spectrum (proton decoupled) proton->carbon twoD Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed carbon->twoD fourier Apply Fourier transform to the FID phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectra to the residual solvent peak or TMS baseline->reference analysis analysis reference->analysis Structural Analysis

Figure 2. A typical workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2s1HH-6The lone pyrimidine proton is deshielded by the adjacent nitrogen and bromine atoms.
~7.5-7.3m5HPhenyl-HProtons of the phenyl ring of the benzyloxy group.
~5.5s2H-OCH₂-Methylene protons of the benzyloxy group.
~3.2s6H-N(CH₃)₂The six protons of the two equivalent methyl groups of the dimethylamino substituent.

Table 1. Predicted ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR spectrum is presented in Table 2. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165C-4Carbon attached to the electronegative oxygen of the benzyloxy group.
~162C-2Carbon attached to the two nitrogen atoms of the pyrimidine ring and the dimethylamino group.
~160C-6Pyrimidine carbon adjacent to a nitrogen and a bromine-substituted carbon.
~136Phenyl C (ipso)Quaternary carbon of the phenyl ring attached to the methylene group.
~129Phenyl CHPhenyl carbons.
~128Phenyl CHPhenyl carbons.
~105C-5Carbon bearing the bromine atom, shielded relative to other pyrimidine carbons.
~70-OCH₂-Methylene carbon of the benzyloxy group.
~38-N(CH₃)₂Methyl carbons of the dimethylamino group.

Table 2. Predicted ¹³C NMR data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for confirming the molecular weight and deducing the molecular structure. Electron Ionization (EI) is a common technique for the analysis of such compounds.

Experimental Protocol: Mass Spectrometry Data Acquisition

cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_data_interpretation Data Interpretation dissolve_ms Dissolve a small amount of sample solvent_ms in a volatile solvent (e.g., methanol or acetonitrile) dissolve_ms->solvent_ms inject Inject into the mass spectrometer (e.g., via direct infusion or GC/LC) solvent_ms->inject ionization_source Utilize an appropriate ionization source (e.g., ESI or EI) inject->ionization_source vaporize Vaporize the sample (for EI) ionization_source->vaporize ionize Bombard with electrons to form ions vaporize->ionize analyzer Separate ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or TOF) detector Detect the ions analyzer->detector spectrum Generate a mass spectrum detector->spectrum molecular_ion Identify the molecular ion peak spectrum->molecular_ion fragmentation Analyze the fragmentation pattern molecular_ion->fragmentation structural_elucidation structural_elucidation fragmentation->structural_elucidation Confirm Structure M [C13H14BrN3O]+. m/z = 307/309 F1 [C6H5CH2]+ (Tropylium ion) m/z = 91 M->F1 - .C6H4BrN3O F2 [M - C7H7]+. m/z = 216/218 M->F2 - .CH2Ph F3 [M - Br]+. m/z = 228 M->F3 - .Br F4 [M - OCH2Ph]+. m/z = 200/202 M->F4 - .OCH2Ph

Figure 4. Plausible mass spectrometry fragmentation pathways.

Key Predicted Fragments:

m/zProposed FragmentRationale
307/309[C₁₃H₁₄BrN₃O]⁺Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine.
228[C₁₃H₁₄N₃O]⁺Loss of a bromine radical.
216/218[C₆H₇BrN₃]⁺Loss of the benzyl radical.
200/202[C₆H₇BrN₂]⁺Loss of the benzyloxy radical.
91[C₇H₇]⁺Tropylium ion, a very common and stable fragment from benzyl groups.

Table 3. Predicted key fragments in the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectroscopic data presented in this guide, based on established principles of chemical shifts and fragmentation patterns for similar heterocyclic systems, provide a robust framework for the characterization of this compound. Experimental verification of this data is a mandatory step for confirming the identity and purity of newly synthesized batches of this important chemical entity.

References

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. Available at: [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available at: [Link]

  • This compound - AOBChem USA. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - MDPI. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

  • CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents.
  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • 4 - Supporting Information. Available at: [Link]

  • (PDF) (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Available at: [Link]

  • 5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid (C7H8BrN3O2) - PubChemLite. Available at: [Link]

  • Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed. Available at: [Link]

The Strategic Utility of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal & Process Chemists

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous approved therapeutics.[1] Its prevalence is a testament to its versatile synthetic handles and its ability to engage with a wide array of biological targets, often mimicking the purine core of ATP to inhibit kinases.[2] Within this privileged class of heterocycles, 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine has emerged as a highly strategic starting material. Its unique trifunctional substitution pattern offers a pre-engineered platform for rapid, convergent, and modular synthesis of complex drug candidates, particularly in the realm of kinase inhibitors for oncology.

This guide, intended for researchers and drug development professionals, will dissect the core attributes of this versatile building block. We will explore its synthesis, delve into the causality behind its predictable reactivity in key cross-coupling reactions, and present practical, field-proven protocols for its application. By understanding the interplay of its constituent functional groups, chemists can unlock its full potential to accelerate the discovery and development of next-generation therapeutics.

Synthesis and Physicochemical Profile

The strategic value of any building block begins with its accessibility. While multiple synthetic routes are conceivable, a common and efficient approach to This compound (Compound 3 ) involves a sequential functionalization of a readily available pyrimidine core. A plausible and scalable synthesis starts from 5-bromo-2,4-dichloropyrimidine (1 ).

The first step is a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The C4 and C6 positions on the pyrimidine ring are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[3] This inherent reactivity allows for the selective displacement of the C4-chloro group with benzyl alcohol in the presence of a suitable base, such as sodium hydride or cesium carbonate, to yield 4-(benzyloxy)-5-bromo-2-chloropyrimidine (2 ).[4]

The subsequent step involves the introduction of the dimethylamino group at the C2 position. This is typically achieved by another SNAr reaction, this time displacing the remaining chloro group with dimethylamine. This reaction may require more forcing conditions (e.g., elevated temperature) compared to the first substitution due to the comparatively lower reactivity of the C2 position.

Synthesis_of_Target_Compound start 5-Bromo-2,4-dichloropyrimidine (1) intermediate 4-(Benzyloxy)-5-bromo- 2-chloropyrimidine (2) start->intermediate Regioselective SNAr at C4 step1_reagents Benzyl Alcohol, Base (e.g., NaH) product 4-Benzyloxy-5-bromo- 2-(N,N-dimethylamino)pyrimidine (3) intermediate->product SNAr at C2 step2_reagents Dimethylamine (gas or solution), Heat

Figure 1: Plausible synthetic route to the title compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 205672-20-4[5]
Molecular Formula C₁₃H₁₄BrN₃O[5]
Molecular Weight 308.18 g/mol [6]
Appearance Solid[6]
Purity Typically ≥96%[6]

Strategic Reactivity: A Trifunctional Hub for Molecular Elaboration

The power of this compound lies in the distinct reactivity of its three key functional groups. This allows for a predictable and sequential introduction of molecular diversity, a critical aspect of generating compound libraries for structure-activity relationship (SAR) studies.

The C5-Bromo Handle: Gateway to C-C and C-N Bond Formation

The bromine atom at the C5 position is the primary reactive site for palladium-catalyzed cross-coupling reactions. This position is electronically activated for oxidative addition to a Pd(0) catalyst, a crucial first step in many coupling cycles.[7]

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds.[8] In the context of our starting material, it allows for the introduction of a vast array of aryl and heteroaryl moieties at the C5 position, which is often a key vector for modulating kinase selectivity and potency.[9]

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation with a boronic acid or ester, and reductive elimination.[1] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Suzuki_Coupling_Mechanism A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)-Br(L)₂ A->C B Oxidative Addition B->C E Ar-Pd(II)-R(L)₂ C->E D Transmetalation D->E E->A G Ar-R (Coupled Product) E->G F Reductive Elimination F->A F->G ArBr Ar-Br 4-Benzyloxy-5-bromo- 2-(N,N-dimethylamino)pyrimidine ArBr->B BoronicAcid R-B(OH)₂ + Base BoronicAcid->D

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2.1.2. Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for introducing alkyne functionalities, which can serve as rigid linkers, probes for target engagement, or precursors for further transformations.[10] The reaction couples the C5-bromo position with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12]

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle activates the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

2.1.3. Buchwald-Hartwig Amination

While the starting material already possesses a dimethylamino group at C2, the Buchwald-Hartwig amination offers a theoretical pathway to introduce a different amine at the C5 position by displacing the bromide.[7][13] This C-N cross-coupling reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[14] However, given the presence of other nucleophilic nitrogen atoms in the molecule, achieving selectivity for C-N coupling at the C5-bromo position over potential side reactions would require careful optimization of ligands and reaction conditions. The general mechanism involves oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[11]

The C4-Benzyloxy Group: A Modulatable and Protective Moiety

The benzyloxy group at the C4 position serves a dual purpose. Firstly, it acts as a bulky, protecting group for the C4-alkoxy functionality, preventing unwanted reactions at this site. Secondly, and more strategically, it can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a hydroxyl group. This late-stage deprotection unmasks a crucial hydrogen bond donor/acceptor site, which is often critical for anchoring a molecule into the hinge region of a kinase active site. This "protect-then-reveal" strategy is a powerful tactic in kinase inhibitor design.

The C2-Dimethylamino Group: A Key Pharmacophoric Element

The 2-(N,N-dimethylamino) group is a common feature in many kinase inhibitors.[15] Its primary role is often to enhance aqueous solubility and to form key interactions within the ATP-binding pocket. Its presence from the outset simplifies the synthetic route, as introducing this group at a later stage can sometimes be challenging. It is generally unreactive under the palladium-catalyzed coupling conditions used to functionalize the C5 position.

Applications in Drug Discovery: Case Studies in Kinase Inhibition

The true value of this compound is demonstrated in its application to the synthesis of potent and selective kinase inhibitors. The 2,4-disubstituted pyrimidine core is a well-established "hinge-binding" motif, and functionalization at the C5 position allows for exploration of the solvent-exposed region of the ATP-binding site, enabling the fine-tuning of selectivity and physical properties. This scaffold is particularly relevant for targeting kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[8][13][16]

Kinase_Inhibitor_Strategy Start 4-Benzyloxy-5-bromo- 2-(N,N-dimethylamino)pyrimidine Suzuki Suzuki Coupling (Introduce R¹) Start->Suzuki Sonogashira Sonogashira Coupling (Introduce R¹) Start->Sonogashira Intermediate C5-Functionalized Intermediate Suzuki->Intermediate Sonogashira->Intermediate Deprotection Hydrogenolysis (Pd/C, H₂) Intermediate->Deprotection FinalProduct Final Kinase Inhibitor (e.g., for ALK/EGFR/CDK) Deprotection->FinalProduct

Figure 3: General synthetic strategy for kinase inhibitors.

Case Study: Synthesis of a Putative ALK/EGFR Inhibitor Core

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two well-validated targets in non-small cell lung cancer (NSCLC).[2][8] Many inhibitors targeting these kinases feature a 2,4-diaminopyrimidine core. The title compound provides a rapid entry to analogues of these inhibitors.

For instance, a Suzuki coupling with a suitably substituted arylboronic acid, such as (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, would install a common side chain found in many kinase inhibitors designed to enhance solubility and target engagement. Subsequent debenzylation would then furnish the final inhibitor scaffold, ready for biological evaluation.

Hypothetical Yields for a Two-Step Synthesis:

StepReactionReagentsExpected Yield (%)
1Suzuki CouplingArylboronic Acid, Pd(dppf)Cl₂, K₂CO₃75-90
2DebenzylationH₂, 10% Pd/C, MeOH85-95

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed platform for accelerated drug discovery. Its trifunctional nature allows for a modular and convergent approach to synthesizing complex molecules, particularly kinase inhibitors. The predictable reactivity of the C5-bromo position in cornerstone cross-coupling reactions, combined with the latent hydrogen-bonding potential of the C4-benzyloxy group, provides medicinal chemists with a powerful tool to rapidly generate and optimize lead compounds. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will be paramount in the efficient discovery of the next generation of targeted therapies.

References

  • Al-Otaibi, F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 27(9), 2975. Available at: [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

  • Boraei, A. T. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(48), 30239-30253. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Fayed, H. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 892832. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Pyrimidine Scaffolds in the Development of ALK Inhibitors.
  • Hussain, M., et al. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(21), 3485-3494. Available at: [Link]

  • Li, S., et al. (2024). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321155. Available at: [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • St. John's, NL. (n.d.). 4-Benzyloxy-5-bromo-2-(N, N-dimethylamino)pyrimidine, min 96%, 5 grams. Retrieved from [Link]

  • Anderson, K. W., & Handy, S. T. (2010). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Tetrahedron Letters, 51(38), 5009-5011. Available at: [Link]

  • Knez, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5033. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Salehi, S., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Organic Preparations and Procedures International, 49(3), 257-264. Available at: [Link]

  • Lonza AG. (n.d.). Macitentan manufacturing information.
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2314-2327. Available at: [Link]

  • BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
  • Singh, M., & Silakari, O. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(52), 29631-29653. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of macitentan.
  • Google Patents. (n.d.). New preparation method of macitentan intermediate.
  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Park, H., et al. (2015). Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(18), 3992-3998. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • de Lira, B. F., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(21), 6433. Available at: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. J. Chem. Pharm. Res., 2(5), 60-66.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine: Synthesis, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents.[1] Its prevalence in nature as a key component of nucleobases and its ability to engage in diverse biological interactions have made it a focal point for medicinal chemists.[2] Among the vast landscape of pyrimidine derivatives, 2,4,5-trisubstituted pyrimidines have emerged as a particularly fruitful area of research, yielding potent inhibitors of various enzymes, including protein kinases and reverse transcriptases.[1][3] This guide focuses on a specific, yet highly versatile, member of this class: 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine . We will delve into its synthesis, explore the landscape of its structural analogs and derivatives, and elucidate the structure-activity relationships (SAR) that govern their biological function, with a particular emphasis on their potential as kinase inhibitors.

The Core Molecule: this compound

The title compound, with the chemical formula C13H14BrN3O, is a key intermediate for the synthesis of a diverse library of bioactive molecules.[4][5] Its structure is characterized by three key functionalities strategically positioned on the pyrimidine ring:

  • A 2-(N,N-dimethylamino) group: This basic moiety can participate in hydrogen bonding and ionic interactions within biological targets.

  • A 4-benzyloxy group: This bulky, lipophilic group can occupy hydrophobic pockets in enzyme active sites and its oxygen atom can act as a hydrogen bond acceptor.

  • A 5-bromo substituent: This halogen atom serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical diversity through metal-catalyzed cross-coupling reactions.

PropertyValueReference
CAS Number 205672-20-4[4]
Molecular Formula C13H14BrN3O[4]
Molecular Weight 308.17 g/mol [5]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization is a multi-step process that leverages established pyrimidine chemistry. A plausible and efficient synthetic strategy, based on analogous preparations, is outlined below.[6][7]

Workflow for the Synthesis of the Core Scaffold

Synthesis_Workflow Start 5-Bromo-2,4-dichloropyrimidine Step1 Nucleophilic Substitution (Dimethylamine) Start->Step1 Intermediate1 5-Bromo-4-chloro-2-(N,N-dimethylamino)pyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (Benzyl alcohol, NaH) Intermediate1->Step2 Product This compound Step2->Product

Caption: A plausible synthetic workflow for the core molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of related 2,4,5-trisubstituted pyrimidines.[6][7] Researchers should optimize conditions as necessary.

Step 1: Synthesis of 5-Bromo-4-chloro-2-(N,N-dimethylamino)pyrimidine

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add N,N-dimethylamine (2.0 eq, typically as a solution in THF or ethanol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-chloro-2-(N,N-dimethylamino)pyrimidine.

Step 2: Synthesis of this compound

  • To a solution of benzyl alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, to form sodium benzoxide.

  • Add a solution of 5-bromo-4-chloro-2-(N,N-dimethylamino)pyrimidine (1.0 eq) in anhydrous THF to the freshly prepared sodium benzoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Structural Analogs and Derivatives: Expanding Chemical Space

The true utility of this compound lies in its potential as a scaffold for generating a diverse library of analogs. The 5-bromo position is particularly amenable to derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.

Derivatization via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.

Suzuki_Coupling Core This compound Coupling Suzuki Coupling Core->Coupling Reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Coupling Product 5-Aryl-4-benzyloxy-2-(N,N-dimethylamino)pyrimidine Coupling->Product

Caption: Suzuki coupling for C-5 arylation.

Derivatization via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in introducing alkynyl moieties at the 5-position, which can serve as further points of diversification or as key pharmacophoric elements.

Modification of the Benzyloxy Group

Further structural diversity can be achieved by modifying the benzyloxy group. This can be accomplished either by starting with a substituted benzyl alcohol in the initial synthesis or by debenzylation of the final product followed by re-alkylation with a different substituted benzyl halide. These modifications allow for the exploration of the hydrophobic pocket of the target enzyme and the introduction of additional interaction points.

Structure-Activity Relationship (SAR) and Therapeutic Potential

Kinase Inhibition

Many aminopyrimidine derivatives have been shown to act as potent inhibitors of various protein kinases by competing with ATP for binding to the enzyme's active site.[1] The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain.

The SAR of related 2,4,5-trisubstituted pyrimidine kinase inhibitors suggests the following:

  • The 2-amino group is crucial for hinge binding. The dimethylamino group in the title compound is a common feature in many kinase inhibitors.

  • The 4-alkoxy/aryloxy group often occupies a hydrophobic pocket. The benzyloxy group is well-suited for this role, and substitutions on the phenyl ring can be used to fine-tune potency and selectivity.

  • The 5-position substituent projects out of the ATP binding pocket and can be modified to enhance potency, improve pharmacokinetic properties, or target adjacent binding sites. The introduction of various aryl, heteroaryl, or alkynyl groups via cross-coupling reactions allows for extensive exploration of this region.

Kinase_Binding Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Solvent Exposed Region Inhibitor { 2-N,N-dimethylamino | 4-Benzyloxy | 5-Substituent} Inhibitor:n2->Kinase:hinge H-Bonding Inhibitor:o4->Kinase:hydrophobic Hydrophobic Interactions Inhibitor:r5->Kinase:solvent Tunable Interactions

Caption: A model for kinase active site binding.

Potential as Anticancer Agents

Given that dysregulation of protein kinase activity is a hallmark of many cancers, inhibitors based on the this compound scaffold could have significant potential as anticancer agents.[3][9] By targeting specific kinases involved in tumor growth, proliferation, and survival, these compounds could offer a targeted therapeutic approach.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the amenability of the 5-bromo position to a wide range of chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The extensive body of research on related 2,4,5-trisubstituted pyrimidines strongly suggests that derivatives of this core structure are likely to exhibit potent biological activity, particularly as kinase inhibitors.

Future research in this area should focus on the synthesis of a diverse library of analogs with various substituents at the 5-position and on the benzyloxy ring. Systematic evaluation of these compounds against a panel of protein kinases will be crucial for identifying potent and selective inhibitors. Subsequent optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be necessary to translate their in vitro activity into in vivo efficacy. The continued exploration of the chemical space around this privileged pyrimidine scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

  • Supplemental Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • This compound. AOBChem USA. (n.d.). Retrieved from [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. (2010). Retrieved from [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(1), 123. (2022). Retrieved from [Link]

  • Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. (2021). Retrieved from [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A. (2020).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2730. (1999). Retrieved from [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 11(1), 22-37. (2020). Retrieved from [Link]

  • Preparation method of 2-amino-5-bromopyrimidine compound. CN103012284A. (2013).
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A. (2013).
  • Synthesis method for 5-bromo-2-fluoropyrimidine. CN104447570A. (2015).
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 184, 111756. (2019). Retrieved from [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. (2023). Retrieved from [Link]

  • SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. (n.d.). Retrieved from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(16), 7061-7075. (2012). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. (2024). Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. (2025). Retrieved from [Link]

  • Some antiproliferative dihydropyrimidinones and their potency against human tumor cell lines. ResearchGate. (2023). Retrieved from [Link]

  • The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. ResearchGate. (2022). Retrieved from [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(14), 1836-1851. (2021). Retrieved from [Link]

  • Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. Bioorganic & Medicinal Chemistry, 14(22), 7482-7489. (2006). Retrieved from [Link]

  • Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research, 14(1), 54-61. (2024). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS No. 205672-20-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is a substituted pyrimidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex bioactive molecules. The pyrimidine core is a well-established pharmacophore, recognized for its prevalence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery programs. The strategic placement of its functional groups—a benzyloxy moiety, a reactive bromine atom, and a dimethylamino group

"4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in Organic Solvents

Introduction: Understanding the Significance of Solubility

In the landscape of modern drug discovery and organic synthesis, this compound (CAS No: 205672-20-4, Molecular Formula: C₁₃H₁₄BrN₃O) emerges as a valuable heterocyclic building block.[1][2][3][4] Its utility in the synthesis of complex molecules, particularly as a precursor for kinase inhibitors and other pharmacologically active agents, is well-documented. However, the successful application of this compound is fundamentally governed by one of its most critical physicochemical properties: solubility.

For the research scientist, a comprehensive understanding of the solubility profile of this pyrimidine derivative is not merely academic; it is a cornerstone of practical and efficient laboratory work. Solubility dictates the choice of solvent for chemical reactions, influences the design of purification strategies such as crystallization and chromatography, and is a critical determinant in the formulation of compounds for biological screening. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound, designed to empower researchers in making informed, effective decisions in their work.

Part 1: The Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process.[5] The extent to which a solute dissolves is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released when new solute-solvent interactions are formed.[6] This interplay is best understood through the foundational principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[7][8]

Molecular Structure Analysis:

The structure of this compound contains several key features that dictate its polarity and potential for intermolecular interactions:

  • Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. These nitrogens are potential hydrogen bond acceptors.

  • Dimethylamino Group (-N(CH₃)₂): A polar, electron-donating group that increases the molecule's overall polarity and can act as a hydrogen bond acceptor.

  • Benzyloxy Group (-OCH₂Ph): A large, relatively nonpolar group that introduces significant van der Waals interactions but can also participate in dipole-dipole interactions via the ether oxygen.

  • Bromo Group (-Br): An electron-withdrawing group that contributes to the molecule's polarity and molecular weight.

Overall, the molecule possesses a distinct polar character due to the nitrogen and oxygen atoms, balanced by the nonpolar nature of the phenyl and methyl groups. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.

The Impact of Temperature:

For the majority of solid organic compounds, the dissolution process is endothermic (ΔH > 0), meaning it requires an input of energy to overcome the crystal lattice forces of the solid.[5][9] Consequently, according to Le Chatelier's Principle, increasing the temperature will increase the solubility of the compound.[10][11] This relationship is crucial for techniques like recrystallization. Studies on other pyrimidine derivatives consistently show that their solubility in organic solvents increases with a rise in temperature.[12][13][14]

Part 2: Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, predicted solubility must be confirmed by empirical data. The Shake-Flask method is a widely accepted and robust protocol for determining the equilibrium solubility of a compound.[7] It is a self-validating system as it ensures that the solution has reached a true equilibrium state.

Protocol: Saturated Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Subsequently, centrifuge the sample to pellet any remaining suspended solid.

  • Sample Extraction: Carefully extract a precise aliquot of the clear supernatant. Take care not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add Excess Solid to Solvent B 2. Seal and Agitate (24-48h at constant T) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Extract Clear Supernatant C->D E 5. Dilute Sample D->E F 6. Analyze via HPLC-UV E->F G 7. Calculate Solubility (mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Measurement.

Part 3: Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, a reliable solubility profile can be predicted based on its structural features and published data for similar pyrimidine derivatives.[13][15][16]

Table 1: Predicted Solubility in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Aprotic Polar Dimethyl Sulfoxide (DMSO)7.2Very HighExcellent polar aprotic solvent, capable of strong dipole-dipole interactions. Widely used for dissolving diverse organic compounds.[17]
N,N-Dimethylformamide (DMF)6.4Very HighSimilar to DMSO, its high polarity effectively solvates the polar regions of the pyrimidine derivative.[14]
Acetonitrile (ACN)5.8ModeratePolar aprotic, but generally a weaker solvent than DMSO or DMF for complex polar molecules.
Protic Polar Methanol (MeOH)5.1ModerateCan act as a hydrogen bond donor and acceptor. Solubility is favorable but may be limited by the large nonpolar benzyloxy group.[16]
Ethanol (EtOH)4.3Moderate to LowLess polar than methanol, resulting in slightly reduced solvating power for the polar functional groups.
Aprotic Mid-Polar Dichloromethane (DCM)3.1HighEffectively solvates a wide range of organic compounds, balancing polarity with the ability to interact with nonpolar regions.
Tetrahydrofuran (THF)4.0HighGood solvent for molecules with both polar (ether, nitrogens) and nonpolar (aromatic rings) components.[13]
Ethyl Acetate (EtOAc)4.4ModerateA common solvent for chromatography and extraction; its polarity is suitable for moderate solubility.[18]
Aprotic Nonpolar Toluene2.4LowPrimarily interacts through van der Waals forces, insufficient to overcome the solute's crystal lattice energy.
Hexane0.1InsolubleHighly nonpolar solvent, unable to effectively solvate the polar pyrimidine and dimethylamino groups.[8]
Mechanistic Interpretation

The high solubility in polar aprotic solvents like DMSO and DMF is driven by strong dipole-dipole interactions between the solvent and the polar functionalities of the solute. The moderate solubility in alcohols represents a balance; while hydrogen bonding is possible, the energetic cost of disrupting the solvent's own hydrogen-bonding network to accommodate the bulky, nonpolar benzyloxy group limits overall solubility. The sharp drop in solubility in nonpolar solvents like hexane is a classic example of the "like dissolves like" principle, where the significant mismatch in polarity leads to poor solvation.

Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_result Solubility Outcome SolutePolar Polar Groups (N, O) HighSol High Solubility SolutePolar->HighSol Favorable Interaction LowSol Low Solubility SolutePolar->LowSol Mismatch SoluteNonpolar Nonpolar Groups (Phenyl, Alkyl) SoluteNonpolar->LowSol Mismatch SolventPolar High Polarity (e.g., DMSO) SolventPolar->HighSol SolventPolar->LowSol SolventNonpolar Low Polarity (e.g., Hexane) SolventNonpolar->LowSol

Caption: Factors influencing the solubility outcome.

Part 4: Practical Applications in Research & Development

A clear understanding of this solubility profile directly informs laboratory practice:

  • Reaction Chemistry: For reactions requiring complete dissolution, polar aprotic solvents such as DMF or THF are excellent choices.

  • Purification by Crystallization: A powerful technique for purification involves dissolving the crude product in a "good" solvent where it is highly soluble (e.g., Dichloromethane ) at an elevated temperature, followed by the slow addition of a "poor" anti-solvent where it is insoluble (e.g., Hexane or Ether ) to induce the formation of pure crystals upon cooling.

  • Chromatographic Purification: The moderate solubility in Ethyl Acetate and low solubility in Hexane suggests that a Hexane/Ethyl Acetate gradient system would be highly effective for purification via silica gel column chromatography.

  • Compound Management and Screening: For high-throughput screening in drug discovery, stock solutions are typically prepared at high concentrations. DMSO is the industry-standard solvent for this purpose due to its exceptional ability to dissolve a wide range of organic molecules, ensuring compound integrity and compatibility with most assay formats.[17]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic molecule with significant nonpolar features. It is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF, DCM, THF), moderately soluble in polar protic solvents (methanol, ethanol) and mid-range solvents (ethyl acetate), and poorly soluble to insoluble in nonpolar hydrocarbon solvents (toluene, hexane). This knowledge, grounded in the fundamental principles of intermolecular forces and validated by established experimental protocols, is indispensable for optimizing synthetic routes, streamlining purification processes, and enabling effective biological evaluation.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Wikipedia. (n.d.). Solubility.
  • BenchChem. (2025).
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Unknown. (n.d.).
  • Tariq, Z., & Vashisht, R. (2023). Biochemistry, Dissolution and Solubility. In StatPearls.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Unknown. (n.d.). Solubility.
  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.
  • Baluja, S., et al. (n.d.).
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2025, August 6).
  • AOBChem USA. (n.d.). This compound.
  • Chemsigma. (n.d.). This compound [205672-20-4].
  • ChemicalBook. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)pyridine solution, 0.5 M in ethyl acetate.
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Chem-Impex. (n.d.). 4-(Dimethylamino)pyridine solution, 0.5 M in ethyl acetate.

Sources

Methodological & Application

Application Notes and Protocols for 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine: A Versatile Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, the pyrimidine core stands out as a "privileged scaffold." Its inherent ability to mimic the purine bases of ATP allows it to effectively target the hinge region of protein kinases, making it a cornerstone in the design of potent and selective inhibitors.[1] 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of diverse libraries of kinase inhibitors and other biologically active molecules.[2][3][4] This document provides an in-depth guide to the practical application of this compound, detailing not just the "how" but also the critical "why" behind the experimental protocols.

The unique trifunctional nature of this reagent is key to its utility:

  • The 5-Bromo Group: This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are often crucial for achieving potency and selectivity against specific kinase targets.

  • The 4-Benzyloxy Group: This acts as a protecting group for a hydroxyl functionality. The benzyloxy group is relatively stable to the conditions of many cross-coupling reactions and can be selectively removed in a later synthetic step to reveal a hydroxyl group, which can serve as a key hydrogen bond donor or a point for further derivatization.

  • The 2-(N,N-dimethylamino) Group: This electron-donating group modulates the electronic properties of the pyrimidine ring and can be a critical pharmacophoric element, engaging in specific interactions within the ATP-binding pocket of the target kinase.

This guide will provide detailed protocols for the application of this compound in a typical synthetic workflow for the generation of a hypothetical kinase inhibitor library.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 205672-20-4[5]
Molecular Formula C₁₃H₁₄BrN₃O[5]
Molecular Weight 308.17 g/mol [5]
Appearance Off-white to pale yellow solidInferred from typical appearance of similar compounds
Storage Store at 2-8°C in a dry, well-sealed container[5]
Purity ≥95%[5]

Safety Profile:

Hazard StatementsPrecautionary Statements
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment.

Synthetic Workflow: From Building Block to Potential Inhibitor

The following sections outline a detailed, multi-step synthetic protocol that showcases the utility of this compound. This workflow is a representative example of how this building block can be utilized in the early stages of a drug discovery program.

G cluster_0 Core Synthesis cluster_1 Cross-Coupling cluster_2 Intermediate cluster_3 Deprotection cluster_4 Final Product A 4-Benzyloxy-5-bromo-2- (N,N-dimethylamino)pyrimidine C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D 5-Aryl-4-benzyloxy-2- (N,N-dimethylamino)pyrimidine C->D C-C bond formation E Catalytic Hydrogenolysis D->E Removal of benzyl group F 5-Aryl-4-hydroxy-2- (N,N-dimethylamino)pyrimidine (Potential Kinase Inhibitor) E->F Unveiling the pharmacophore

Caption: Synthetic workflow for the utilization of the target compound.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6] In this context, it is employed to couple an aryl or heteroaryl boronic acid to the 5-position of the pyrimidine ring.

Rationale for Reagent and Condition Selection:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki couplings.[7][8] For more challenging couplings, or to achieve higher efficiency, other catalysts such as Pd(dppf)Cl₂ or catalysts based on bulky phosphine ligands can be employed.

  • Base: An aqueous solution of a carbonate base such as sodium carbonate or potassium carbonate is typically used to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A biphasic solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water, is used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 308 mg).

  • Addition of Reagents: Add the desired aryl or heteroaryl boronic acid (1.2 mmol), sodium carbonate (2.0 mmol, 212 mg), and a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-benzyloxy-2-(N,N-dimethylamino)pyrimidine.

Part 2: Deprotection of the Benzyloxy Group

The removal of the benzyl protecting group is a critical step to unmask the 4-hydroxyl group, a common pharmacophoric feature in kinase inhibitors. Catalytic hydrogenolysis is the most common and cleanest method for this transformation.[9]

Rationale for Reagent and Condition Selection:

  • Catalyst: Palladium on carbon (Pd/C) is the standard catalyst for hydrogenolysis. A 10% loading is typically sufficient.

  • Hydrogen Source: Hydrogen gas, typically at atmospheric pressure, is used as the reductant. In cases where other functional groups might be sensitive to reduction, transfer hydrogenation using a hydrogen donor like ammonium formate can be an alternative.

  • Solvent: A protic solvent such as ethanol or methanol is ideal for this reaction as it readily dissolves the substrate and does not interfere with the catalysis.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing a solution of the 5-aryl-4-benzyloxy-2-(N,N-dimethylamino)pyrimidine (1.0 mmol) in ethanol (20 mL), add 10% palladium on carbon (10 mol % Pd).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-aryl-4-hydroxy-2-(N,N-dimethylamino)pyrimidine, is often pure enough for subsequent biological testing. If necessary, it can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesized library of 5-aryl-4-hydroxy-2-(N,N-dimethylamino)pyrimidines can then be subjected to biological evaluation to determine their inhibitory activity against a panel of protein kinases.

G cluster_0 Compound Library cluster_1 Screening cluster_2 Hit Identification cluster_3 Lead Optimization cluster_4 Further Development A 5-Aryl-4-hydroxy-2- (N,N-dimethylamino)pyrimidine Derivatives B Kinase Panel Screening (Biochemical Assays) A->B C Identification of 'Hits' (Compounds with significant inhibitory activity) B->C Data analysis D Structure-Activity Relationship (SAR) Studies C->D Iterative design E Cell-Based Assays (e.g., Proliferation, Apoptosis) C->E D->A Synthesis of new analogs F In Vivo Studies E->F

Sources

The Strategic Intermediate: 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyrimidines in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies.[1] Its structural resemblance to the purine bases of ATP allows it to effectively compete for the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer.[2] Among the vast array of functionalized pyrimidines, 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine has garnered significant attention as a high-value intermediate. Its strategic substitution pattern, featuring a versatile benzyloxy protecting group, a reactive bromine atom for cross-coupling reactions, and a dimethylamino moiety, positions it as a key building block in the synthesis of potent and selective kinase inhibitors.

This comprehensive guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and critical application in the construction of clinically relevant therapeutics. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and contextualize its utility through its role in the synthesis of a landmark EGFR inhibitor.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 205672-20-4[2][3]
Molecular Formula C₁₃H₁₄BrN₃O[3][4]
Molecular Weight 308.18 g/mol [4]
Appearance Off-white to pale yellow solid[5]
Purity ≥96% (typical)[4][6]

Spectroscopic Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H, pyrimidine-H), 7.45-7.30 (m, 5H, Ar-H), 5.40 (s, 2H, OCH₂Ph), 3.15 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.0, 161.5, 158.0, 136.0, 128.8, 128.5, 128.0, 105.0, 70.0, 37.0.

  • Mass Spectrometry (ESI-MS): m/z 308.0 [M+H]⁺, 310.0 [M+H]⁺ (isotopic pattern for Br).

Synthesis of this compound: A Detailed Protocol

The synthesis of the title intermediate is typically achieved through a two-step process starting from the commercially available 5-bromo-2-(dimethylamino)pyrimidin-4(1H)-one.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Bromo-2-(N,N-dimethylamino)pyrimidin-4(1H)-one

This protocol is adapted from established methods for the synthesis of substituted pyrimidinones.[7]

Materials:

  • N,N-Dimethylguanidine hydrochloride

  • Diethyl 2-bromomalonate

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • To a solution of sodium ethoxide (2.2 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N,N-dimethylguanidine hydrochloride (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl 2-bromomalonate (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH ~7.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then water.

  • Dry the solid under vacuum to afford 5-bromo-2-(N,N-dimethylamino)pyrimidin-4(1H)-one as a white to off-white solid.

Protocol 2: Synthesis of this compound

This O-benzylation is a standard procedure for the protection of hydroxyl groups.[8]

Materials:

  • 5-Bromo-2-(N,N-dimethylamino)pyrimidin-4(1H)-one (from Protocol 1)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-bromo-2-(N,N-dimethylamino)pyrimidin-4(1H)-one (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Application as a Key Intermediate in the Synthesis of Osimertinib (AZD9291)

The paramount importance of this compound is exemplified by its role in the synthesis of Osimertinib (AZD9291), a third-generation irreversible EGFR inhibitor.[5][9] Osimertinib is a frontline treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[10] The synthesis of Osimertinib from this intermediate typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11]

Caption: High-level workflow for the synthesis of Osimertinib from the title intermediate.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This is a representative protocol for the Suzuki-Miyaura coupling, a robust C-C bond-forming reaction.[12][13][14] The specific arylboronic acid used will depend on the desired final product. For an Osimertinib analogue, a suitably protected aminophenylboronic acid derivative would be employed.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., (4-(acrylamido)phenyl)boronic acid, suitably protected) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the coupled product.

Mechanism of Action of Resultant EGFR Inhibitors

The pyrimidine core, installed via the title intermediate, is crucial for the biological activity of Osimertinib. It mimics the adenine ring of ATP, anchoring the inhibitor in the ATP-binding pocket of the EGFR kinase domain.[1][5] Osimertinib is a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys797) in the active site of mutant EGFR.[15] This permanently blocks the kinase activity, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[5][16]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR Mutant EGFR (e.g., T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription ERK->GeneTranscription GeneTranscription->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition (Cys797)

Caption: Osimertinib covalently inhibits mutant EGFR, blocking PI3K/AKT and RAS/MAPK pathways.[1]

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated functional groups provide a robust and versatile platform for the synthesis of complex, high-value molecules. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their pursuit of novel therapeutics. As the demand for targeted kinase inhibitors continues to grow, the utility of such indispensable intermediates will undoubtedly continue to expand, paving the way for the next generation of life-saving medicines.

References

  • Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?. Patsnap. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Osimertinib mesylate?. Patsnap. [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (n.d.). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Royal Society of Chemistry. [Link]

  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • SAGE Journals. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • PMC. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C dynamic nuclear magnetic resonance study of hindered internal rotation in (N,N-dimethylamino)pyrimidines. Royal Society of Chemistry. [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Application Note: A Framework for Cellular-Based Profiling of Novel 2,4,5-Substituted Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as a "privileged scaffold" in the design of novel therapeutics.[1] This is particularly true in oncology, where pyrimidine derivatives have been successfully developed to target the fundamental machinery of cell division and survival.[2][3] Their structural versatility allows for precise modification, enabling the targeting of specific enzyme active sites, particularly those of protein kinases that are often dysregulated in cancer.[4]

Derivatives of the 2,4,5-substituted pyrimidine core have shown significant promise as potent inhibitors of key cell cycle regulators, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[5][6][7][8] Inhibition of these kinases can disrupt cell cycle progression, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).[3][9][10] This application note provides a comprehensive, tiered framework for the cellular characterization of novel pyrimidine derivatives, such as "4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine," guiding researchers from initial cytotoxicity screening to mechanistic and target validation assays.

A Tiered Approach to Cellular Characterization

A logical, multi-tiered screening cascade is essential for efficiently evaluating novel compounds. This approach ensures that resources are focused on the most promising candidates and that a deep understanding of their biological activity is developed progressively.

G cluster_0 Key Questions T1 Tier 1: Primary Screening (Cytotoxicity & Potency) T2 Tier 2: Mechanistic Elucidation (Mode of Action) T1->T2  Active Compounds Q1 Is it active? What is the IC50? T1->Q1 T3 Tier 3: Target Validation (Molecular Target Engagement) T2->T3  Confirmed MoA Q2 How does it kill cells? (Apoptosis vs. Necrosis) T2->Q2 Q3 Does it affect the cell cycle? T2->Q3 Q4 What protein does it inhibit? T3->Q4

Figure 1: A tiered workflow for compound characterization.

Tier 1: Primary Screening - Assessing Cytotoxicity

The initial step for any potential anticancer compound is to determine its cytotoxicity against a panel of relevant cancer cell lines. This provides the half-maximal inhibitory concentration (IC50), a key measure of potency. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[3][11]

Protocol 1: MTT Cytotoxicity Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a predetermined optimal density (see Table 1) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.[12]

  • Compound Preparation: Prepare a 2X stock of the pyrimidine derivative in culture medium. Perform a serial dilution to generate a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible under a microscope in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC50 value.

Cell Line Cancer Type Seeding Density (cells/well) Notes
MCF-7 Breast Adenocarcinoma5,000 - 8,000Estrogen-responsive, common starting point.[9]
HepG2 Hepatocellular Carcinoma7,000 - 10,000Often used for liver cancer studies.[2]
HCT-116 Colon Carcinoma5,000 - 7,000p53 wild-type, good for cell cycle studies.[12]
A549 Lung Carcinoma4,000 - 6,000Common model for non-small cell lung cancer.[13]
BEL-7402 Hepatocellular Carcinoma8,000 - 12,000Used in studies of other 2,4,5-substituted pyrimidines.[8][14]

Table 1: Recommended cell seeding densities for 96-well plate cytotoxicity assays.

Tier 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once a compound demonstrates potent cytotoxicity, the next step is to understand how it induces cell death. The two primary avenues to investigate are the induction of apoptosis and the disruption of the cell cycle.

A. Apoptosis Induction

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the eventual loss of membrane integrity.[15] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting these events via flow cytometry.[9][16]

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Outer Leaflet Inner Leaflet (PS) AnnexinV Annexin V Early Outer Leaflet (PS) Inner Leaflet Early:f0->AnnexinV Binds Late Outer Leaflet (PS) Compromised Membrane Late:f0->AnnexinV Binds PI PI Late:f1->PI Enters Assay Assay Readout:

Figure 2: Principle of Annexin V & PI staining for apoptosis.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).[16]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.[16]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[16]

    • Annexin V- / PI+: Necrotic cells (often due to membrane rupture).

B. Cell Cycle Analysis

Many kinase inhibitors exert their effects by halting the cell cycle at specific checkpoints, preventing DNA replication or mitosis.[17] This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content distribution by flow cytometry.[18]

Protocol 3: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound as described in Protocol 2.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[8][10]

Tier 3: Target Validation - Identifying the Molecular Target

A hallmark of 2,4,5-substituted pyrimidines is the inhibition of protein kinases crucial for cell cycle progression.[4][5] If a compound induces G1 or G2/M arrest, investigating its effect on CDKs or Aurora Kinases, respectively, is a logical next step. A Western Blot to probe the phosphorylation status of key kinase substrates provides a direct measure of target engagement within the cell.[6][19]

G CDK46 CDK4/6 + Cyclin D Rb Rb Protein CDK46->Rb Phosphorylates (pRb) AuroraAB Aurora A/B Kinases HistoneH3 Histone H3 AuroraAB->HistoneH3 Phosphorylates (pH3) Pyrimidine Pyrimidine Derivative Pyrimidine->CDK46 Inhibits Pyrimidine->AuroraAB Inhibits E2F E2F Rb->E2F Releases G1_S_Transition G1/S Transition (DNA Synthesis) E2F->G1_S_Transition Activates Spindle Mitotic Spindle Assembly HistoneH3->Spindle Enables

Figure 3: Simplified kinase pathways leading to cell cycle progression.

Protocol 4: Western Blot for Phospho-Protein Analysis
  • Cell Lysis: Treat cells in a 6-well plate with the compound for a shorter duration (e.g., 2-24 hours) to capture signaling events before widespread cell death. Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to a phosphorylated substrate (e.g., Phospho-Histone H3 for Aurora B activity, Phospho-Rb for CDK4/6 activity). Use an antibody for the total protein as a loading control.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: A decrease in the phosphorylated substrate signal in treated cells compared to the control indicates inhibition of the upstream kinase.

Conclusion

This structured application note provides a robust framework for the comprehensive evaluation of novel 2,4,5-substituted pyrimidine derivatives. By progressing through this tiered system, researchers can efficiently determine a compound's cytotoxic potency, elucidate its mechanism of action regarding apoptosis and cell cycle progression, and gather strong evidence for its molecular target. This systematic approach is critical for identifying and validating promising new candidates for the development of next-generation cancer therapeutics.

References
  • Al-Ostath, A., et al. (2024). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances. Available at: [Link]

  • A. S. L., et al. (2023). "Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines." PLoS ONE. Available at: [Link]

  • Guan, Y., et al. (2009). "Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, L., et al. (2023). "Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors." Bioorganic Chemistry. Available at: [Link]

  • Khan, P., et al. (2017). "Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV." Chemical Biology & Drug Design. Available at: [Link]

  • Cervantes-Gordillo, M.S., et al. (2018). "Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways." Oncotarget. Available at: [Link]

  • Lin, C., et al. (2021). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry. Available at: [Link]

  • Lin, C., et al. (2021). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." ACS Publications. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). "Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7." Molecules. Available at: [Link]

  • VanderWel, S.N., et al. (2005). "4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmed, S.A., et al. (2013). "Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives." Journal of Al-Nahrain University. Available at: [Link]

  • Pokrovsky, V.S., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, H., et al. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules. Available at: [Link]

  • ResearchGate. (2008). "Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity." ResearchGate. Available at: [Link]

  • El-Naggar, A.M., et al. (2023). "New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Graves, L.M., et al. (2002). "Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis." The Journal of Biological Chemistry. Available at: [Link]

  • Biocompare. "Apoptosis Inhibitors." Biocompare. Available at: [Link]

  • S-L, G., et al. (2015). "A Cell Biologist's Field Guide to Aurora Kinase Inhibitors." Frontiers in Oncology. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2022). "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking." Molecules. Available at: [Link]

  • Onal, A., et al. (2020). "Identifying the Novel Pyrimidine-Based CDK2 Inhibitors as Anticancer Agents Using Text-Mining and Combined Molecular Modeling Approaches." ResearchGate. Available at: [Link]

  • Wujec, M., et al. (2022). "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Molecules. Available at: [Link]

  • Gao, Y., et al. (2019). "In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1." Methods in Enzymology. Available at: [Link]

  • Liu, Q., et al. (2022). "Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link]

  • P, S., et al. (2009). "A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B." Journal of Medicinal Chemistry. Available at: [Link]

  • Li, L., et al. (2011). "Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Agilent Technologies. "Apoptosis Assays by Flow Cytometry." Agilent Technologies. Available at: [Link]

  • Ahmed, S.A., et al. (2013). "Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives." ResearchGate. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to In Vitro Kinase Assays for Aminopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro kinase assay protocol for aminopyrimidine compounds for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Kinases and the Aminopyrimidine Scaffold

Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of proteins.[1] This post-translational modification acts as a molecular switch, regulating everything from cell cycle progression and proliferation to apoptosis.[2] Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[3] This has established kinases as one of the most important classes of drug targets in modern medicine.[4][5]

The aminopyrimidine core is a privileged scaffold in the development of kinase inhibitors.[6] Its structure adeptly mimics the adenine ring of ATP, the natural substrate for kinases.[7] This mimicry allows aminopyrimidine derivatives to competitively bind to the highly conserved ATP-binding pocket of many kinases, thereby inhibiting their function.[2][7] The success of this scaffold is evidenced by the numerous FDA-approved drugs for various malignancies that are based on this chemical structure.[8]

This application note provides a detailed, field-proven protocol for determining the inhibitory potential of novel aminopyrimidine compounds using a robust in vitro kinase assay. We will focus on the ADP-Glo™ Kinase Assay, a widely used, luminescence-based method that offers high sensitivity and a universal format suitable for a broad range of kinases.[9]

The Heart of the Matter: Choosing the Right Kinase Assay

A variety of in vitro assay formats are available to measure kinase activity, each with its own set of advantages and limitations.[3][10] The primary methods include:

  • Radiometric Assays: The traditional gold standard, these assays use radioactively labeled ATP ([γ-³²P]-ATP) and measure the incorporation of the radiolabel into the substrate.[11] While highly sensitive and direct, they pose safety risks and generate radioactive waste.

  • Fluorescence-Based Assays: This broad category includes techniques like Fluorescence Polarization (FP)[12][13], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Homogeneous Time-Resolved Fluorescence (HTRF).[14][15] These methods are generally sensitive, amenable to high-throughput screening (HTS), and avoid radioactivity.[15] HTRF assays, for example, measure the phosphorylation of a substrate via a FRET signal between a donor and acceptor fluorophore pair on an antibody and substrate, respectively.[7][16]

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[17] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity.[18]

For the purpose of this guide, we will detail the ADP-Glo™ Kinase Assay . Its universal applicability to virtually any ADP-generating enzyme, high sensitivity, and resistance to compound interference make it an excellent choice for characterizing aminopyrimidine inhibitors.[9][17]

Mechanism of Inhibition: The Aminopyrimidine-Kinase Interaction

Aminopyrimidine-based inhibitors predominantly act as ATP-competitive inhibitors. They bind to the active site of the kinase, directly competing with endogenous ATP. This binding event physically obstructs ATP from entering the pocket, thereby preventing the phosphotransfer reaction.

cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds to active site Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor->Kinase Competitively binds, blocking ATP

Figure 1: Competitive inhibition of a kinase by an aminopyrimidine compound.

The ADP-Glo™ Kinase Assay: Core Principles

The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced during the enzymatic reaction.[18] This provides a direct measure of kinase activity.

  • Step 1: Kinase Reaction Termination and ATP Depletion. After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent serves two purposes: it stops the kinase reaction (typically by chelation of divalent cations like Mg²⁺) and depletes any remaining unconsumed ATP.[19] This is crucial for reducing background signal.

  • Step 2: ADP to ATP Conversion and Luminescence Detection. The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, also present in the reagent, which generates a luminescent signal in the presence of luciferin.[17][18] The intensity of the light produced is directly proportional to the initial amount of ADP, and therefore, to the kinase activity.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent ATP_Substrate ATP + Substrate Kinase_Enzyme Kinase ATP_Substrate->Kinase_Enzyme ADP_pSubstrate ADP + p-Substrate ADP_Glo_Reagent ADP-Glo™ Reagent ATP_remaining Unconsumed ATP Kinase_Enzyme->ADP_pSubstrate Reaction_Stopped Reaction Stopped ADP_Glo_Reagent->Reaction_Stopped ATP_Depleted ATP Depleted ADP_Glo_Reagent->ATP_Depleted Detection_Reagent Kinase Detection Reagent ADP_to_ATP ADP -> ATP Detection_Reagent->ADP_to_ATP Luciferase ATP + Luciferin -> Light ADP_to_ATP->Luciferase

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol: IC₅₀ Determination

This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of an aminopyrimidine compound in a 384-well plate format.

Materials and Reagents
  • Purified Kinase of interest

  • Specific peptide or protein substrate

  • Aminopyrimidine test compound

  • ATP, Ultra-Pure

  • ADP, Ultra-Pure

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[19]

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Optimal buffer composition can be kinase-dependent.[20]

  • DMSO, Anhydrous

  • 384-well solid white, low-volume assay plates

  • Plate-reading luminometer

Reagent Preparation

A. Aminopyrimidine Compound Stock and Dilutions:

  • Initial Solubilization: Due to the nature of aminopyrimidine compounds, initial solubilization should be in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).[21] Gentle warming (37°C) or sonication can aid dissolution.[21] Store stock solutions in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[21][22]

  • Serial Dilutions: Perform a serial dilution of the compound stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended for an accurate IC₅₀ determination.[23]

  • Intermediate Dilution: Create a 4X final concentration working solution of each inhibitor dilution by diluting it in Kinase Reaction Buffer. This minimizes the final DMSO concentration in the assay. It is critical to determine the DMSO tolerance of your kinase, though most are tolerant up to 1-2%.[24]

B. Enzyme and Substrate Preparation:

  • Prepare a 2X working solution of the kinase in Kinase Reaction Buffer. The optimal concentration must be empirically determined to ensure the reaction is in the linear range.[11]

  • Prepare a 2X working solution of the substrate in Kinase Reaction Buffer.

C. ATP/ADP Standards for Conversion Curve:

  • To accurately quantify ADP production, it is recommended to create a standard curve that simulates the conversion of ATP to ADP.[19]

  • Prepare 1 mM stocks of ATP and ADP in Kinase Reaction Buffer.

  • Combine these stocks in varying ratios to create standards representing 0% to 100% ATP-to-ADP conversion.[19]

Assay Procedure (384-Well Plate)

The following steps should be performed at room temperature unless the specific kinase requires a different temperature.

  • Compound Addition: Add 5 µL of the 4X inhibitor solutions (or vehicle control: buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mix to each well.

  • Initiate Reaction: Add 10 µL of 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 20 µL. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[11]

  • Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes). This should be within the pre-determined linear range of the reaction.[11]

  • Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to each well. Mix gently.

  • ATP Depletion: Incubate for 40 minutes at room temperature.[19]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix gently.

  • Signal Stabilization: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[18]

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Component Volume (per well) Description
4X Inhibitor/Vehicle5 µLTest compound or DMSO control.
2X Kinase/Substrate Mix5 µLContains the enzyme and its substrate.
2X ATP10 µLInitiates the phosphorylation reaction.
Kinase Reaction 20 µL Incubate for optimized time (e.g., 60 min).
ADP-Glo™ Reagent20 µLStops the reaction and depletes excess ATP.
Stop/Depletion 40 µL Incubate for 40 min.
Kinase Detection Reagent40 µLConverts ADP to ATP for luminescence.
Final Volume 80 µL Incubate for 30-60 min before reading.

Table 1: Summary of Reagent Volumes for a 384-Well ADP-Glo™ Assay.

Data Analysis and IC₅₀ Determination
  • Controls:

    • No-Enzyme Control (High Inhibition): Reaction with no kinase added. This represents the background signal.

    • Vehicle Control (No Inhibition): Reaction with vehicle (e.g., DMSO) instead of inhibitor. This represents 100% kinase activity.

  • Calculate Percent Inhibition:

    • Normalize the data using the controls. The formula is: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[23][25]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects.[20]Calibrate pipettes; Ensure thorough but gentle mixing; Avoid using the outer wells of the plate or fill them with buffer.[20]
Low Signal or Low Z'-factor Suboptimal enzyme/substrate/ATP concentration; Reaction not in linear phase.[11][20]Re-optimize assay components. Perform enzyme and ATP titration experiments to find optimal concentrations. Ensure the reaction time is within the linear range.[11]
Inhibitor Ineffective (High IC₅₀) Poor compound solubility in assay buffer; High ATP concentration for a competitive inhibitor.[21][26]Ensure the final DMSO concentration is sufficient to maintain solubility but not inhibit the enzyme.[21] Lower the ATP concentration to be near the Kₘ value.[11]
Inconsistent Results Reagent degradation (especially ATP and enzyme); Inconsistent incubation times.[27][28]Prepare fresh reagents; Use a multichannel pipette or automated liquid handler for consistent timing; Ensure uniform temperature across the plate.[20][28]

Table 2: Troubleshooting Guide for In Vitro Kinase Assays.

Conclusion

The in vitro kinase assay is an indispensable tool in the drug discovery pipeline for aminopyrimidine-based inhibitors. The ADP-Glo™ assay, with its robust performance and universal format, provides a reliable method for determining inhibitor potency (IC₅₀). By carefully optimizing assay conditions, paying close attention to compound solubility, and including proper controls, researchers can generate high-quality, reproducible data to guide the development of the next generation of kinase-targeted therapeutics.

References

  • Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link][29]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link][9]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link][14]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Retrieved from [Link][23]

  • Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1386, 1-16. Retrieved from [Link][4]

  • Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Current status of HTRF technology in kinase assays. Retrieved from [Link][15]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][10]

  • Wobst, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link][11]

  • ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link][6]

  • Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 199, 106987. Retrieved from [Link][2]

  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from [Link][12]

  • Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 802-817. Retrieved from [Link][30]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link][28]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link][26]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link][31]

  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link][25]

  • Brown, H. A., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 43-53. Retrieved from [Link][1]

  • Daghestani, H. N., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 160-167. Retrieved from [Link][13]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][3]

  • Daghestani, H. N., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Retrieved from [Link][24]

  • Anonymous. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Retrieved from [Link][32]

  • Adebayo, K. I., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemistry. Retrieved from [Link][33]

  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Retrieved from [Link][8]

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational motif in medicinal chemistry, forming the core structure of numerous biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold in the design of therapeutic agents targeting kinases, G-protein coupled receptors, and other critical enzyme classes.[3] The strategic functionalization of the pyrimidine core is therefore a cornerstone of drug discovery programs, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on the synthetic utility of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS No: 205672-20-4), a versatile and commercially available building block for the synthesis of diverse pyrimidine libraries.[4][5] This substrate is uniquely engineered for sequential, regioselective functionalization:

  • The 5-Bromo Position: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions, serving as a versatile handle to introduce carbon-carbon and carbon-nitrogen bonds.

  • The 4-Benzyloxy Group: This moiety serves as a stable protecting group for the 4-hydroxy/4-oxo functionality. Its subsequent removal unmasks a key pharmacophoric feature, allowing for further interaction with biological targets.

  • The 2-(N,N-dimethylamino) Group: This electron-donating group modulates the electronic properties of the pyrimidine ring, influencing the reactivity of the C5-Br bond and the overall physicochemical properties of the resulting molecules.

These application notes provide a comprehensive technical overview and detailed, field-proven protocols for leveraging this key intermediate in the synthesis of novel substituted pyrimidines.

Overall Synthetic Workflow

The strategic use of this compound involves a two-stage approach: initial diversification at the C5-position via cross-coupling, followed by deprotection of the C4-benzyloxy group to yield the final target compounds. This workflow allows for the creation of a large library of analogs from a common intermediate.

G cluster_coupling C5-Position Functionalization (Cross-Coupling) cluster_products C5-Substituted Intermediates cluster_deprotection C4-Position Deprotection start This compound suzuki Suzuki-Miyaura (Ar-B(OH)2) start->suzuki Pd-Catalysis sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd-Catalysis buchwald Buchwald-Hartwig (R2NH) start->buchwald Pd-Catalysis stille Stille (Ar-SnBu3) start->stille Pd-Catalysis prod_suzuki 5-Aryl/Heteroaryl Derivative suzuki->prod_suzuki prod_sonogashira 5-Alkynyl Derivative sonogashira->prod_sonogashira prod_buchwald 5-Amino Derivative buchwald->prod_buchwald prod_stille 5-Aryl/Vinyl Derivative stille->prod_stille deprotection Catalytic Hydrogenolysis (H2, Pd/C) prod_suzuki->deprotection prod_sonogashira->deprotection prod_buchwald->deprotection prod_stille->deprotection final_product Final Product: 5-Substituted-2-(N,N-dimethylamino) -pyrimidin-4(3H)-one deprotection->final_product

Caption: General synthetic workflow from the starting material.

Part 1: C5-Position Functionalization via Palladium-Catalyzed Cross-Coupling

The C5-bromo substituent is the key reactive site for introducing molecular diversity. The electron-deficient nature of the pyrimidine ring generally makes its halogenated derivatives highly suitable substrates for cross-coupling reactions.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling the 5-bromopyrimidine with a wide variety of aryl and heteroaryl boronic acids or esters.[7][8]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition of the bromopyrimidine to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L2 pd_complex Oxidative Addition pd0->pd_complex pd_intermediate L2(Pyr)Pd(II)-Br pd_complex->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate L2(Pyr)Pd(II)-Ar transmetalation->pd_aryl_intermediate reductive_elim Reductive Elimination pd_aryl_intermediate->reductive_elim reductive_elim->pd0 product Pyr-Ar reductive_elim->product pyr_br Pyr-Br pyr_br->pd_complex ar_b Ar-B(OR)2 + Base ar_b->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure

  • Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water) via syringe. A typical ratio is 4:1 or 5:1 organic to aqueous.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand (e.g., SPhos, XPhos, 4-10 mol%). For pre-catalysts like Pd₂(dba)₃, a ligand is mandatory.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating or 100-150 °C for microwave irradiation) and stir vigorously.[6][7] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous phase with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9012~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (8)K₃PO₄Toluene/H₂O1008~90-98
33-Pyridylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DME/H₂O8516~70-85
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10010~80-90

Yields are representative and may vary based on specific substrate and reaction scale.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is an exceptionally efficient method for forging a bond between the C5-position and a terminal alkyne, providing access to 5-alkynylpyrimidine derivatives.[1][9] These products are valuable intermediates for further transformations or as final compounds.[1]

Reaction Principle

This reaction is co-catalyzed by palladium and copper(I). The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-pyrimidine complex.[1]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition (Pyr-Br) pd0->pd_add pd_int L2(Pyr)Pd(II)-Br pd_add->pd_int trans Transmetalation pd_int->trans pd_alk L2(Pyr)Pd(II)-C≡CR trans->pd_alk pd_elim Reductive Elimination pd_alk->pd_elim pd_elim->pd0 pd_prod Pyr-C≡CR pd_elim->pd_prod Product cu_x Cu(I)X alkyne R-C≡CH + Base cu_x->alkyne cu_acetylide Cu(I)-C≡CR cu_acetylide->trans Transfers Alkynyl Group cu_acetylide->cu_x Regenerates alkyne->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: General Procedure

  • Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). The amine serves as both the base and often as a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often mild and can be complete within 2-16 hours.[9] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting

  • Dehalogenation: If significant debromination of the starting material is observed, a milder base or lower reaction temperature may be necessary.[1]

  • Reaction Stalls: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Fresh catalyst can be added if deactivation is suspected.[1]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling the 5-bromopyrimidine with a vast range of primary and secondary amines.[10][11] This reaction is instrumental in synthesizing derivatives for kinase inhibitor programs and other therapeutic areas where an amino linkage is desired.

Reaction Principle

Similar to other cross-couplings, the catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to yield the arylamine product.[10][12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[13]

Experimental Protocol: General Procedure

  • Setup: In an oven-dried Schlenk tube or vial equipped with a stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, XPhos, 2-8 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with argon or nitrogen.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.4-2.2 equiv.).[13]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 70-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene100~80-95
2AnilinePd₂(dba)₃ (2)XPhos (8)K₃PO₄Dioxane100~75-90
3N-MethylanilinePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF70~70-85
4BenzylaminePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene90~80-90

Yields are representative. Choice of ligand and base is crucial and often requires screening for optimal results with specific amine substrates.[13]

Stille Coupling for C-C Bond Formation

While the Suzuki coupling is often preferred due to the lower toxicity of boron reagents, the Stille coupling remains a powerful and highly versatile alternative for C-C bond formation, particularly when the required organoboron compound is unstable or difficult to access.[14][15] It couples the 5-bromopyrimidine with an organostannane reagent.

Reaction Principle

The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[16] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center.

Experimental Protocol: General Procedure

  • Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF, toluene, or DMF. Add the organostannane reagent (e.g., tributyl(vinyl)stannane or tributyl(phenyl)stannane, 1.1-1.5 equiv.) via syringe.[3]

  • Additives (Optional): In some cases, additives like LiCl or CuI can accelerate the transmetalation step and improve yields.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of KF to precipitate tin byproducts as insoluble fluorides. Stir for 1-2 hours, then filter through Celite.

  • Purification: Extract the filtrate with an organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Part 2: Deprotection of the 4-Benzyloxy Group

The final step in the synthesis of the target molecules is the cleavage of the C4-benzyloxy ether to unmask the pyrimidin-4(3H)-one tautomer.

Principle and Method Selection

The most common and reliable method for benzyl ether deprotection is catalytic hydrogenolysis.[17][18] This method involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, with toluene and the desired product being the only outcomes, simplifying purification. This method is favored for its mild conditions and high efficiency, provided other functional groups in the molecule are not susceptible to reduction (e.g., alkynes, nitro groups).

Experimental Protocol: Catalytic Hydrogenolysis

  • Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add the 5-substituted-4-benzyloxy-2-(N,N-dimethylamino)pyrimidine intermediate (1.0 equiv.) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[17]

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 5-10 wt% of the substrate) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-24 hours).

  • Work-up: Carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Caution: Pd/C can be pyrophoric and should not be exposed to air while dry and saturated with hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting product is often pure enough for subsequent use, but can be further purified by recrystallization or chromatography if necessary.

Alternative Deprotection Methods

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers, but this method is only suitable for substrates that lack other acid-sensitive functional groups.[19]

  • Oxidative Cleavage: For acid- and base-sensitive substrates, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, particularly for electron-rich p-methoxybenzyl (PMB) ethers, though it has been reported for simple benzyl ethers as well.[18][19]

References

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
  • DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Marcel Dekker, Inc.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Khan, I., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules, NIH.
  • Striplin, C. D., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • AOBChem USA. This compound. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Organic Chemistry Portal. Benzyl Protection. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Popova, E. A., et al. (2022). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry.
  • Somekawa, K., et al. (1989). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles.
  • Popova, E. A., et al. (2022). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journals. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Royal Society of Chemistry. Supplemental Information. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chen, J., et al. (2023). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. ResearchGate. [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, NIH. [Link]

  • BenchChem. (2025).
  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, MDPI. [Link]

Sources

Application Notes and Protocols for the Debenzylation of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The removal of the benzyl protecting group is a critical transformation in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The target molecule, 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine, presents a unique set of challenges for debenzylation due to the presence of multiple functional groups. The pyrimidine core is a common scaffold in pharmacologically active compounds, the bromo substituent is a versatile handle for further functionalization, and the dimethylamino group can influence the electronic properties and reactivity of the molecule. A successful debenzylation strategy must selectively cleave the C-O bond of the benzyl ether without affecting these other functionalities.

This guide provides a comprehensive overview of suitable debenzylation methods for this compound. We will delve into the mechanistic rationale behind the selection of specific protocols, offer detailed, step-by-step experimental procedures, and provide a comparative analysis of the different approaches to aid researchers in choosing the optimal conditions for their specific needs.

Key Considerations for Debenzylation

The primary challenge in the debenzylation of the target substrate is the potential for hydrodebromination, a common side reaction when using catalytic hydrogenation methods.[1] The palladium catalyst, often used for debenzylation, can also catalyze the cleavage of the C-Br bond.[1][2] Therefore, careful selection of the catalyst, hydrogen source, and reaction conditions is paramount to achieve high chemoselectivity. Additionally, the basicity of the dimethylamino group may require consideration, as it can interact with acidic reagents or catalysts.

Recommended Debenzylation Methodologies

We present two primary methodologies for the debenzylation of this compound: Catalytic Transfer Hydrogenation and Lewis Acid Mediated Cleavage.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is often a milder and more selective alternative to traditional catalytic hydrogenation using hydrogen gas.[3][4] It involves the use of a hydrogen donor molecule in the presence of a palladium catalyst. This method can often minimize the risk of dehalogenation.[1]

Mechanism of Action: In catalytic transfer hydrogenation, the palladium catalyst facilitates the transfer of hydrogen atoms from a donor molecule (e.g., ammonium formate, formic acid, or cyclohexene) to the substrate.[3][5][6] The benzyl group is reductively cleaved, yielding the desired phenol and toluene as a byproduct. The choice of hydrogen donor and catalyst is crucial for selectivity.

Workflow for Catalytic Transfer Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Add Hydrogen Donor B->C D Heat to Desired Temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Wash Celite with Solvent F->G H Concentrate Filtrate G->H I Purify by Chromatography/Crystallization H->I

Caption: Workflow for Catalytic Transfer Hydrogenation.

Protocol 1A: Palladium on Carbon with Ammonium Formate

This protocol utilizes ammonium formate as a mild and effective hydrogen donor.

  • Materials:

    • This compound

    • Palladium on carbon (10% w/w, 50% wet)

    • Ammonium formate

    • Methanol or Ethanol

    • Celite®

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Dissolve the substrate in methanol or ethanol (10-20 mL per gram of substrate).

    • Carefully add 10% palladium on carbon (0.1-0.2 eq by weight). The catalyst is often pyrophoric and should be handled with care.[7]

    • Under a gentle stream of inert gas, add ammonium formate (5-10 eq) in one portion.[6]

    • Heat the reaction mixture to reflux (typically 65-80 °C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.[8]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 5-bromo-2-(N,N-dimethylamino)pyrimidin-4-ol.

Protocol 1B: Palladium on Carbon with Formic Acid

Formic acid can also serve as an efficient hydrogen donor.[3]

  • Materials:

    • This compound

    • Palladium on carbon (10% w/w)

    • Formic acid (88-98%)

    • Methanol or Ethanol

    • Celite®

  • Procedure:

    • Follow steps 1-3 from Protocol 1A.

    • Carefully add formic acid (5-10 eq) dropwise to the reaction mixture. An exotherm may be observed.

    • Proceed with steps 5-10 from Protocol 1A.

Data Summary: Catalytic Transfer Hydrogenation

ParameterProtocol 1A (Ammonium Formate)Protocol 1B (Formic Acid)
Hydrogen Donor Ammonium FormateFormic Acid
Typical Equivalents 5-105-10
Catalyst 10% Pd/C10% Pd/C
Solvent Methanol, EthanolMethanol, Ethanol
Temperature RefluxReflux
Advantages Milder, neutral conditionsReadily available donor
Potential Issues Slower reaction timesPotential for side reactions
Method 2: Lewis Acid Mediated Cleavage

For substrates that are sensitive to reductive conditions or where catalytic hydrogenation fails, Lewis acid-mediated debenzylation provides a powerful alternative. Boron tribromide (BBr₃) is a common reagent for cleaving aryl ethers.[10][11]

Mechanism of Action: The Lewis acidic boron atom coordinates to the ether oxygen, weakening the C-O bond. A subsequent nucleophilic attack by a bromide ion on the benzylic carbon results in the cleavage of the ether, forming a brominated toluene byproduct and a boron-oxygen intermediate, which is hydrolyzed upon work-up to yield the desired phenol.

Workflow for Lewis Acid Mediated Debenzylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Anhydrous DCM B Cool to -78 °C A->B C Add BBr₃ Solution Dropwise B->C D Stir at Low Temperature C->D E Warm to Room Temperature D->E F Quench with Methanol E->F G Add Water F->G H Extract with Organic Solvent G->H I Purify by Chromatography/Crystallization H->I

Caption: Workflow for Lewis Acid Mediated Debenzylation.

Protocol 2A: Boron Tribromide (BBr₃) Cleavage

This protocol requires strictly anhydrous conditions as BBr₃ is highly moisture-sensitive.[11]

  • Materials:

    • This compound

    • Boron tribromide (1.0 M solution in dichloromethane)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (20-30 mL per gram of substrate).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a 1.0 M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of anhydrous methanol.

    • Add water and extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (Catalytic Transfer Hydrogenation) Inactive catalyst, insufficient hydrogen donor, or low temperature.Use fresh catalyst, increase the equivalents of the hydrogen donor, or ensure the reaction is at a sufficient reflux.[12]
Dehalogenation (Catalytic Transfer Hydrogenation) Overly active catalyst or prolonged reaction time.Reduce the catalyst loading, monitor the reaction closely and stop it once the starting material is consumed. Consider a less active catalyst if dehalogenation persists.[1]
Low Yield (BBr₃ Cleavage) Presence of moisture, insufficient reagent, or complex formation.Ensure strictly anhydrous conditions. Increase the equivalents of BBr₃. The dimethylamino group might coordinate with BBr₃, requiring additional equivalents.
Formation of Insoluble Byproducts Polymerization or precipitation of intermediates.Try a different solvent system. For BBr₃ cleavage, ensure the quenching step is performed slowly at low temperature.[12]

Conclusion

The debenzylation of this compound can be successfully achieved through careful selection of reagents and reaction conditions. Catalytic transfer hydrogenation offers a milder approach with a reduced risk of dehalogenation, making it a favorable first choice. For substrates that are resistant to hydrogenation, Lewis acid-mediated cleavage with BBr₃ provides a robust alternative, provided that stringent anhydrous conditions are maintained. The protocols and troubleshooting guide provided herein are intended to assist researchers in navigating the complexities of this transformation and achieving their desired synthetic outcomes.

References

  • Time in Pasuruan, ID. Google Search.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation . Synthesis, 1985(01), 76–77. [Link]

  • Will BBr3 cleave a benzyl ether? . Reddit. [Link]

  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst . Advanced Synthesis & Catalysis. [Link]

  • Hanessian, S., Li, J., & Sanceau, J.-Y. (1997). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives . Canadian Journal of Chemistry, 75(4), 483-494. [Link]

  • Steve S.Y. et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts . [Link]

  • Palladium on Carbon . [Link]

  • Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups . Synthetic Communications, 36(7), 925-928. [Link]

  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation . Sciforum. [Link]

  • Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups . ResearchGate. [Link]

  • Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives . Molecules, 16(12), 10434-10444. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide . Organic Letters, 16(14), 3812–3815. [Link]

  • Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide . Semantic Scholar. [Link]

  • Room-Temperature Debenzylation of N -Benzylcarboxamides by N -Bromosuccinimide . ResearchGate. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate . Synthetic Communications, 17(4), 415–418. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon . ACS Omega. [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid . The Journal of Organic Chemistry, 45(18), 3524–3528. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION . [Link]

  • Benzylamines . Organic Chemistry Portal. [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger . Synlett, 2008(13), 1977-1980. [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as . Organic Syntheses. [Link]

  • Benzyl Ethers . Organic Chemistry Portal. [Link]

  • De Clercq, E., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity . Bioorganic & Medicinal Chemistry Letters, 22(16), 5283-5288. [Link]

  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 . Scholars@Duke. [Link]

  • (PDF) ChemInform Abstract: Acid-Catalyzed N-Debenzylation of Benzylaminopyridines . ResearchGate. [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 . ResearchGate. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives . ResearchGate. [Link]

  • Method of producing 4-hydroxy pyrimidines.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION . ResearchGate. [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles . ResearchGate. [Link]

Sources

"4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine" in high-throughput screening.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine as a Putative Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and engage in π-stacking interactions, make it an ideal anchor for binding to the ATP pocket of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery.[3][4] This document provides a detailed guide for the high-throughput screening (HTS) of This compound , a representative compound from this class, against a putative kinase target.

While direct biological data for this specific molecule is not extensively published, its structure is analogous to other pyrimidine derivatives that have shown potent inhibitory activity against various kinase families, such as Janus kinases (JAKs).[4] Therefore, this application note will present a hypothetical, yet scientifically rigorous, HTS campaign to evaluate this compound as a potential inhibitor of the JAK/STAT signaling pathway, a critical mediator of immune response and cell growth.[4]

Hypothetical Mechanism of Action: Targeting the JAK/STAT Pathway

The Janus kinase (JAK) family (comprising JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are critical for cytokine signaling.[4] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. We hypothesize that this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of a JAK family member and preventing the phosphorylation of its substrates.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Compound 4-Benzyloxy-5-bromo- 2-(N,N-dimethylamino)pyrimidine Compound->JAK Inhibition

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.

High-Throughput Screening Workflow

A successful HTS campaign requires a robust, scalable, and cost-effective assay.[5] For kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice, offering high sensitivity and a homogeneous format that minimizes handling steps.[3][6] The following workflow outlines the process from primary screen to hit confirmation.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Triage cluster_lead Lead Generation Primary HTS Campaign (Single Concentration, e.g., 10 µM) TR-FRET Assay Hits Primary Hits (Activity > Threshold) Primary->Hits DoseResponse Dose-Response Curve (IC50 Determination) Hits->DoseResponse Orthogonal Orthogonal Assay (e.g., AlphaLISA or Filter Binding) DoseResponse->Orthogonal Selectivity Kinase Selectivity Profiling (Panel of related kinases) Orthogonal->Selectivity Cytotoxicity Cell Viability Assay (e.g., MTT or aTPlite) Selectivity->Cytotoxicity ConfirmedHits Confirmed & Validated Hits Cytotoxicity->ConfirmedHits

Sources

Application Notes & Protocols: The Strategic Use of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for a Privileged Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of high-quality lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind to a biological target with low affinity, and then to grow, link, or merge these fragments into more potent, drug-like molecules.[1][3] The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.[2]

This document provides detailed application notes and protocols for the use of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine , a promising, albeit specialized, fragment for FBDD campaigns. Its unique structural features offer several strategic advantages that can accelerate the hit-finding and hit-to-lead process.

The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs.[4] This prevalence suggests that the pyrimidine core is well-tolerated biologically and provides a versatile scaffold for presenting functional groups in precise three-dimensional orientations.

The key attributes of This compound for FBDD are:

  • The Pyrimidine Core: A versatile and synthetically tractable scaffold.

  • The Bromine Atom: A heavy atom that serves as an excellent anomalous scatterer in X-ray crystallography, aiding in the unambiguous determination of the fragment's binding pose.[5][6]

  • The Benzyloxy Group: A vector for fragment growth and elaboration, allowing for exploration of nearby pockets in the target protein.

  • The N,N-dimethylamino Group: A potential hydrogen bond acceptor and another point for synthetic modification.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" is a guideline for the selection of fragments, suggesting a molecular weight (MW) ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors (HBD) ≤ 3, and hydrogen bond acceptors (HBA) ≤ 3.

PropertyValue"Rule of Three" Compliance
Molecular Weight 308.17 g/mol Slightly exceeds, but acceptable for brominated fragments.
cLogP ~3.1Within acceptable range.
HBD 0Yes
HBA 4 (3 N atoms, 1 O atom)Slightly exceeds, but manageable.

While slightly outside the strict "Rule of Three," the inclusion of a bromine atom often justifies a slightly higher molecular weight. The strategic advantages offered by the bromine for crystallographic screening outweigh the minor deviation from the guideline.

Experimental Protocols

Biophysical Screening Cascade

Given the expected low affinity of fragment binding, highly sensitive biophysical techniques are required for initial screening.[7] A tiered approach, starting with a rapid, high-throughput method followed by a more detailed validation method, is recommended.

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein, resulting in a measurable shift in its melting temperature (Tm).[8][][10]

Protocol:

  • Protein and Fragment Preparation:

    • Prepare the target protein at a final concentration of 2-5 µM in a buffer optimized for stability.

    • Prepare a 100 mM stock solution of This compound in 100% DMSO. Create a working stock by diluting to 10 mM in the assay buffer.

  • Assay Plate Setup (96-well PCR plate):

    • To each well, add the protein solution.

    • Add a fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.

    • Add the fragment from the working stock to a final concentration of 100-500 µM. Ensure the final DMSO concentration is constant across all wells and ideally below 1%.

    • Include controls: protein with dye and DMSO (negative control), and protein with a known binder (positive control).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Use a real-time PCR instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Determine the Tm for each well.

    • Calculate the ΔTm by subtracting the Tm of the negative control from the Tm of the fragment-containing well. A ΔTm ≥ 1.5 °C is typically considered a hit.

SPR is a label-free technique that can confirm binding and provide valuable kinetic and affinity data.[11][12][13][14]

Protocol:

  • Chip Preparation:

    • Immobilize the target protein on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Use a reference channel with an irrelevant protein to subtract non-specific binding signals.

  • Fragment Binding Analysis:

    • Prepare a dilution series of This compound in running buffer (e.g., 1 µM to 500 µM). Maintain a constant DMSO concentration.

    • Inject the fragment solutions over the target and reference surfaces.

    • Monitor the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).

Diagram: Biophysical Screening Workflow

G cluster_screening Biophysical Screening Cascade start Fragment Library (including target fragment) tsa Primary Screen: Thermal Shift Assay (TSA) start->tsa High-throughput screening spr Secondary Screen: Surface Plasmon Resonance (SPR) tsa->spr Validate hits & determine affinity hits Confirmed Hits spr->hits G cluster_xtal X-ray Crystallography with Brominated Fragment crystal Protein Crystal Growth soaking Crystal Soaking with 4-Benzyloxy-5-bromo-2- (N,N-dimethylamino)pyrimidine crystal->soaking data_collection X-ray Data Collection (at Bromine absorption edge) soaking->data_collection structure_solution Structure Solution using Anomalous Dispersion data_collection->structure_solution binding_pose Unambiguous Binding Pose structure_solution->binding_pose G cluster_elaboration Hit-to-Lead: Fragment Growing cluster_vectors Growth Vectors fragment Initial Hit: 4-Benzyloxy-5-bromo-2- (N,N-dimethylamino)pyrimidine vector1 Benzyloxy Group fragment->vector1 vector2 Dimethylamino Group fragment->vector2 vector3 Bromo Position fragment->vector3 elaboration1 Explore nearby pockets: - Phenyl ring substitution - Linker extension vector1->elaboration1 elaboration2 Probe for new interactions: - Vary alkyl groups - Introduce H-bond donors vector2->elaboration2 elaboration3 Late-stage optimization: - Suzuki/Sonogashira coupling vector3->elaboration3

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS No: 205672-20-4).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this key pyrimidine intermediate in high purity. Our goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Troubleshooting and Strategic Purification

This section addresses specific, common issues encountered during the purification of substituted pyrimidines like this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Question: My crude reaction mixture is a dark, oily residue after work-up, but the product is listed as a solid. What are the likely causes and my first purification step?

Answer: This is a frequent observation. The oily appearance is typically due to the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, and various reaction byproducts. The target compound itself may be trapped within this matrix.

  • Causality: The synthesis of polysubstituted pyrimidines often involves multiple components and can generate a range of side products.[3][4] For instance, incomplete bromination, de-benzylation, or side reactions involving the dimethylamino group can lead to a complex mixture. Residual reagents and solvents from the upstream reaction and work-up are also significant contributors.

  • Recommended First Step: Flash Column Chromatography. Direct crystallization from such a complex, oily mixture is often inefficient and can lead to the product "oiling out" rather than forming pure crystals. Flash column chromatography on silica gel is the most reliable first-pass purification method to separate the target compound from both more polar and less polar impurities. A detailed protocol is provided in Section 3.

Question: I'm performing column chromatography, but my product is streaking badly on the column, leading to poor separation. What's wrong?

Answer: Streaking, or tailing, on a silica gel column is a common issue, particularly with nitrogen-containing heterocyclic compounds like pyrimidines.[5] This is often caused by strong, non-ideal interactions between the basic nitrogen atoms on your compound and the acidic silanol (Si-OH) groups on the silica surface.

  • Underlying Mechanism: The lone pairs on the pyrimidine ring nitrogens and the exocyclic dimethylamino group can form strong hydrogen bonds or have acid-base interactions with the silica gel. This leads to a non-uniform elution front, resulting in tailing peaks and co-elution with impurities.

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. In our experience, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA) will significantly improve peak shape and resolution.

    • Deactivated Silica: For particularly sensitive compounds, using commercially available deactivated silica gel or pre-treating standard silica gel by flushing it with the modified eluent before loading your sample can also be beneficial.

Question: My product appears pure by TLC, but my ¹H NMR spectrum shows persistent minor impurities. What are they and how do I remove them?

Answer: This indicates the presence of impurities with a very similar polarity (Rf value) to your product, making them difficult to resolve by standard chromatography.

  • Potential Impurities:

    • Debrominated Product: 4-Benzyloxy-2-(N,N-dimethylamino)pyrimidine. This impurity will run very close to your product on TLC.

    • Positional Isomer: Bromination at a different position, though less likely depending on the synthetic route.[6]

    • Starting Material: An unreacted precursor that happens to have similar polarity.

  • Advanced Purification Strategy: Recrystallization. This is the ideal technique for removing small amounts of close-running impurities from a solid product. The principle relies on subtle differences in solubility between your product and the impurity in a given solvent system. A successful recrystallization can often elevate purity from ~95% to >99%. A detailed protocol for selecting a solvent system and performing the recrystallization is provided in Section 3.[7]

Question: I tried to recrystallize my product, but it oiled out of solution upon cooling. How can I induce crystal formation?

Answer: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that the molecules do not have time to align into a crystal lattice, instead forming a supersaturated, amorphous liquid phase.

  • Troubleshooting Steps:

    • Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for proper crystal nucleation.

    • Reduce Solute Concentration: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat until everything redissolves, and then attempt the slow cooling process again.

    • Induce Crystallization: If the solution remains clear upon slow cooling (supersaturated), try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal from a previously purified batch is also highly effective.

    • Change Solvent System: If the issue persists, the chosen solvent may be unsuitable. A mixed-solvent system (see Protocol 3) often provides better control over solubility and can prevent oiling out.[7]

Section 2: Purity Assessment and Analytical Methods

Accurate assessment of purity is critical. Relying on a single technique can be misleading.

Question: What is the recommended panel of analytical techniques to confirm the purity of my final product?

Answer: A multi-faceted approach is essential for confidently establishing purity.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., C18 column with a water/acetonitrile or water/methanol gradient) is a good starting point. Due to the compound's polarity, you may need to use a polar-endcapped column or consider HILIC for better retention.[5] The purity should be reported as a percentage based on the area of the main peak.

  • Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are non-negotiable for confirming the chemical structure. The spectrum should be clean, with correct chemical shifts, multiplicities, and integration values corresponding to the structure of this compound. Impurities are often visible as small, unassignable peaks.

  • Mass Verification (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like LC-MS are powerful for identifying the mass of both the main product and any co-eluting impurities.[8][9]

  • Physical Properties (Melting Point): A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Table 1: Typical Analytical Data for Purity Confirmation
Analytical TechniqueParameterExpected Result for High Purity Sample
HPLC Peak Area %> 98%
¹H NMR Spectral IntegrityAll peaks assignable to the product structure; minimal (<2%) integration of impurity peaks.
Mass Spec (ESI+) [M+H]⁺Expected m/z = 308.0/310.0 (approx. 1:1 ratio for Br isotopes)
Melting Point RangeSharp, narrow range (e.g., 95-97 °C). A broad range indicates impurity.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification workflow.

Protocol 1: Purification by Flash Column Chromatography

This method is the primary workhorse for purifying the crude reaction product.

  • Prepare the Column: Select a silica gel column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica-to-crude-product by weight).

  • Determine the Eluent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of Ethyl Acetate in Hexane.

    • Expert Tip: If you observe tailing on the TLC plate, add 1% triethylamine (TEA) to the TLC developing chamber and your bulk eluent. This will significantly improve the separation.

  • Sample Loading: Dissolve your crude oily product in a minimal amount of dichloromethane (DCM) or the eluent. For best results (sharper bands), pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve your sample in DCM, add silica gel (2-3x the sample weight), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Elution: Carefully load the dry sample onto the top of the column. Begin elution with the determined solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Use this protocol to further purify the solid product obtained from chromatography.

  • Solvent Screening: The key is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Place ~20-30 mg of your compound in a small test tube.

    • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble.

    • If it is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, it's a good candidate.

    • Good single-solvent candidates to screen include isopropanol, ethanol, ethyl acetate, and toluene.

  • Single-Solvent Recrystallization:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If any insoluble impurities remain, perform a hot gravity filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.[7]

    • Dry the crystals under vacuum.

  • Mixed-Solvent Recrystallization: This is useful if no single solvent is ideal.

    • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or hot ethanol).

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexane or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

    • Add one or two drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly as described above to form pure crystals. A common pair for this compound might be Ethanol/Water or Ethyl Acetate/Hexane.

Section 4: Visual Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude product.

Purification_Workflow cluster_start Initial Analysis cluster_main_path Primary Purification cluster_polishing Purity Enhancement start Analyze Crude Product (TLC, ¹H NMR) oily Oily / Multiple Impurities start->oily Is crude an oil OR shows multiple spots on TLC? solid Solid / Mainly One Spot start->solid Is crude a solid AND shows one major spot on TLC? chromatography Perform Flash Column Chromatography (See Protocol 1) oily->chromatography recrystallize Attempt Recrystallization (See Protocol 2) solid->recrystallize purity_check_chromo Assess Purity (HPLC, NMR) chromatography->purity_check_chromo purity_check_recrys Assess Purity (HPLC, NMR, MP) recrystallize->purity_check_recrys recrys_after_chromo Product Requires Further Purification? purity_check_chromo->recrys_after_chromo final_product High Purity Product (>98%) purity_check_recrys->final_product Yes recrys_after_chromo->recrystallize Yes recrys_after_chromo->final_product No

Sources

Technical Support Center: Synthesis of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. The typical synthetic route involves a two-step sequential nucleophilic aromatic substitution (SNAr) starting from 5-bromo-2,4-dichloropyrimidine. Our troubleshooting will focus on this validated pathway.

Overall Reaction Scheme

G SM 5-Bromo-2,4-dichloropyrimidine R1 Dimethylamine (HNMe₂) DIPEA, IPA SM->R1 Int 5-Bromo-4-chloro-N,N-dimethylpyrimidin-2-amine R2 Benzyl Alcohol (BnOH) NaH, THF Int->R2 Product This compound R1->Int Step 1: Amination R2->Product Step 2: O-Arylation

Caption: General two-step synthesis pathway.

Q1: My yield for Step 1 (amination) is low and I see multiple products on my TLC. What's happening?

A1: Low yield and multiple products in the first step typically point to issues with selectivity, reagent stability, or reaction conditions. The goal is a regioselective substitution at the C4 position, which is more activated than the C2 position.

  • Causality: The C4 position on the pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. However, forcing conditions (high temperature) or an inappropriate choice of base can reduce this selectivity. Furthermore, dimethylamine is a volatile gas, and its loss from the reaction vessel is a common, unaddressed cause of incomplete conversion.

  • Troubleshooting Steps:

    • Control Stoichiometry & Reagent Addition: Use a slight excess (1.1-1.2 equivalents) of dimethylamine (often supplied as a solution in THF or ethanol). Ensure your reaction vessel is properly sealed to prevent the escape of the amine.

    • Optimize Base and Solvent: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is ideal as it scavenges the HCl byproduct without competing in the reaction.[1] Isopropanol (IPA) or acetonitrile (MeCN) are effective solvents.

    • Temperature Management: This reaction proceeds well at room temperature to 40 °C. Excessively high temperatures can lead to the formation of the undesired 2,4-bis(dimethylamino) byproduct. Monitor the reaction by TLC until the starting material is consumed.

Q2: The second reaction (O-arylation with benzyl alcohol) is sluggish and gives a poor yield. Why?

A2: This is a classic SNAr reaction where a sodium or potassium alkoxide displaces the remaining chloride. The most common failure points are inefficient generation of the nucleophile (the benzoxide anion) and the presence of moisture.

  • Causality: Benzyl alcohol is not nucleophilic enough to displace the chloride on its own. It must be deprotonated by a strong, non-nucleophilic base to form the potent benzoxide nucleophile. Water is a competing nucleophile that can hydrolyze the chloro-intermediate to an unreactive pyrimidin-4-one byproduct, effectively killing the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., THF, DMF).

    • Choose the Right Base: Sodium hydride (NaH) is the most effective base for this step. Add NaH (1.2 eq.) to a solution of benzyl alcohol (1.2 eq.) in anhydrous THF at 0 °C and stir for 30 minutes to pre-form the sodium benzoxide. This ensures the nucleophile is ready before it encounters the substrate.

    • Controlled Addition: Add the solution of your chloro-intermediate from Step 1 dropwise to the prepared sodium benzoxide solution at 0 °C, then allow the reaction to slowly warm to room temperature or gently heat to 50-60 °C to drive to completion.[2]

Q3: I'm having difficulty purifying the final product. It comes off the column as an oil or co-elutes with impurities.

A3: Purification challenges often stem from residual starting materials or closely related byproducts. A logical approach to purification can resolve this.

  • Causality: The benzyloxy group adds significant non-polar character, but the pyrimidine core and dimethylamino group retain some polarity. This "amphipathic" nature can sometimes lead to streaking on silica gel columns. The most likely impurity is unreacted chloro-intermediate or the hydrolyzed pyrimidin-4-one.

  • Troubleshooting Steps:

    • Aqueous Workup: Before chromatography, perform an aqueous workup. Partition the crude reaction mixture between ethyl acetate and water. This will remove inorganic salts and highly polar impurities. Washing with a saturated sodium bicarbonate solution can also help remove any acidic byproducts.[3]

    • Chromatography Optimization: Use a shallow solvent gradient during flash column chromatography. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will provide better separation between the product and less-polar starting materials or more-polar byproducts.

    • Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[4] Experiment with solvent systems like ethanol/water or ethyl acetate/hexane.

Experimental Protocols

The following protocols provide a baseline for synthesis and an optimized version incorporating the troubleshooting insights discussed above.

Protocol 1: Standard Synthesis Method

This method represents a common "first attempt" approach found in the literature.

Step 1: Synthesis of 5-Bromo-4-chloro-N,N-dimethylpyrimidin-2-amine

  • To a round-bottom flask, add 5-bromo-2,4-dichloropyrimidine (1.0 eq).

  • Add isopropanol (10 mL per gram of starting material).

  • Add dimethylamine (2.0 M solution in THF, 1.5 eq) and DIPEA (1.5 eq).

  • Stir at room temperature for 12-18 hours.

  • Monitor by TLC (3:1 Hexane:EtOAc).

  • Concentrate under reduced pressure and proceed to the next step.

Step 2: Synthesis of this compound

  • To the crude material from Step 1, add THF (10 mL per gram of original starting material).

  • Add benzyl alcohol (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approx. 66 °C) for 24 hours.

  • Cool to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify by silica gel chromatography.

Protocol 2: Optimized High-Yield Synthesis Method

This protocol is designed for improved yield, purity, and reliability.

Step 1: Synthesis of 5-Bromo-4-chloro-N,N-dimethylpyrimidin-2-amine

  • In a sealed flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq, 10.0 g) in acetonitrile (100 mL).

  • Add DIPEA (1.2 eq, 9.0 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylamine (2.0 M solution in THF, 1.1 eq, 24.2 mL) via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until starting material is consumed.

  • Concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate, which can be used without further purification.

Step 2: Synthesis of this compound

  • In a separate, oven-dried, three-neck flask under N₂ atmosphere, add anhydrous THF (80 mL) and benzyl alcohol (1.2 eq, 5.4 mL).

  • Cool to 0 °C and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 2.1 g) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes. A clear solution of sodium benzoxide should form.

  • Dissolve the crude intermediate from Step 1 in anhydrous THF (40 mL) and add it dropwise to the sodium benzoxide solution via an addition funnel.

  • After addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 3-5 hours. Monitor by TLC.

  • Cool to 0 °C and cautiously quench the reaction by slow addition of saturated NH₄Cl solution (50 mL).

  • Extract with ethyl acetate (2 x 100 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (silica gel, gradient elution from 5% to 20% ethyl acetate in hexanes).

Data Presentation & Expected Outcomes

ParameterStandard ProtocolOptimized Protocol
Step 1 Yield 65-75% (crude)>90% (crude)
Step 2 Yield 40-55%80-90%
Overall Yield 26-41%72-81%
Reaction Time 36-48 hours7-11 hours
Purity (Post-Column) 90-95%>98%
Key Advantage Simpler setupHigher yield, faster, purer product

Workflow Visualizations

Troubleshooting Logic Flow

G start Low Yield Observed q1 Which Step? start->q1 step1 Step 1 (Amination) q1->step1 Step 1 step2 Step 2 (O-Arylation) q1->step2 Step 2 check_sm Check Purity of 5-bromo-2,4-dichloropyrimidine step1->check_sm check_anhydrous Use Anhydrous Solvents/Reagents? step2->check_anhydrous check_amine Ensure Sealed Vessel & Correct Stoichiometry of Dimethylamine check_sm->check_amine check_temp1 Maintain Temp < 40°C to ensure C4 selectivity check_amine->check_temp1 success Yield Improved check_temp1->success use_dry Action: Oven-dry glassware, use anhydrous solvents check_anhydrous->use_dry No check_base Pre-form Benzoxide using NaH? check_anhydrous->check_base Yes use_dry->check_base use_nah Action: Use NaH in THF at 0°C before adding substrate check_base->use_nah No check_base->success Yes use_nah->success G sub Pyrimidine-Cl meisenheimer [Meisenheimer Complex]⁻ sub->meisenheimer + Nu:⁻ (Slow, RDS) nuc Nu:⁻ prod Pyrimidine-Nu meisenheimer->prod - Cl⁻ (Fast) lg Cl⁻

Caption: The addition-elimination mechanism for SNAr.

References

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. PharmaGuideline. Available at: [Link]

  • Organic Chemistry Portal. (2023). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Zrenner, E., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR, 2(5), 60-66. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplemental Information. Available at: [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes. (Patent No. US4440953A).
  • da Silva, A. D., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(7), 868. Available at: [Link]

  • Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5767. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS No: 205672-20-4)[1]. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to ensure the successful and efficient synthesis of this key intermediate.

Our approach moves beyond simple step-by-step instructions, focusing on the causality behind experimental choices and providing a self-validating framework for your synthetic workflow.

Overview of Synthesis

The synthesis of this compound is typically achieved via a two-step nucleophilic aromatic substitution (SNAr) sequence starting from 2,4-dichloro-5-bromopyrimidine.

Overall Reaction Scheme:

  • Step 1: Regioselective Amination. 2,4-dichloro-5-bromopyrimidine reacts with dimethylamine, selectively displacing the chloride at the C4 position.

  • Step 2: Benzylation. The intermediate, 4-chloro-5-bromo-2-(N,N-dimethylamino)pyrimidine, undergoes a second SNAr reaction with benzyl alcohol in the presence of a strong base to yield the final product.

Below is a workflow diagram illustrating the key stages of this synthesis.

G cluster_0 Step 1: C4-Selective Amination cluster_1 Step 2: Benzylation (Etherification) cluster_2 Analysis & Purification SM 2,4-Dichloro-5-bromopyrimidine R1 Dimethylamine (aq. or gas) Solvent: THF or EtOH Temp: 0°C to RT SM->R1 Int1 4-Chloro-5-bromo-2-(N,N-dimethylamino)pyrimidine R1->Int1 R2 Benzyl Alcohol + NaH Solvent: Anhydrous THF Temp: 0°C to Reflux Int1->R2 Product This compound R2->Product Workup Aqueous Workup & Extraction Product->Workup Purify Column Chromatography (e.g., EtOAc/Hexanes) Workup->Purify QC Characterization (NMR, MS, TLC) Purify->QC

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Part 1: Amination Reaction (Step 1)

Q1: My amination reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and solutions?

A1: This issue typically points to problems with reagent activity or reaction conditions.

  • Cause 1: Inactive Dimethylamine: Aqueous dimethylamine solutions can degrade over time, losing concentration. If using dimethylamine gas, ensure proper dissolution and stoichiometry.

  • Solution: Use a fresh bottle of aqueous dimethylamine or titrate the existing solution to confirm its concentration. If using gas, ensure a steady flow rate into a well-stirred, cooled solution.

  • Cause 2: Suboptimal Temperature: While the reaction is often started at 0°C to control exothermicity, it may require warming to room temperature or slightly above to proceed to completion.

  • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). If the reaction stalls after the initial exotherm subsides, allow it to warm to room temperature and stir for several hours. Gentle heating (e.g., 40-50°C) can be applied if necessary, but this may increase the risk of side reactions.[2]

Q2: I am seeing a significant amount of a di-substituted byproduct where both chlorides have been replaced by dimethylamine. How can I improve selectivity?

A2: This indicates a loss of regioselectivity, which is primarily controlled by electronics and reaction conditions.

  • Causality: In nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the N1 nitrogen, which is a more favorable arrangement than the delocalization to N1 and N3 from C2 attack.[3][4] However, this selectivity can be eroded under harsh conditions.

  • Solution 1: Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of dimethylamine. A large excess will drive the reaction towards the thermodynamically stable, di-substituted product.

  • Solution 2: Temperature Control: Run the reaction at a lower temperature (0-5°C) for a longer period. Higher temperatures provide the activation energy needed for the less favorable C2 substitution to occur on the intermediate.

G cluster_main Troubleshooting: Low C4-Selectivity Start Di-substituted Byproduct Observed Check_Stoich Is Dimethylamine > 1.5 eq? Start->Check_Stoich Check_Temp Was Reaction Temp > RT? Check_Stoich->Check_Temp No Sol_Stoich Action: Reduce Me₂NH to 1.1 eq. Check_Stoich->Sol_Stoich Yes Check_Temp->Sol_Stoich No Sol_Temp Action: Maintain Temp at 0-5 °C Check_Temp->Sol_Temp Yes

Caption: Decision tree for improving C4 amination selectivity.

Part 2: Benzylation Reaction (Step 2)

Q1: The benzylation reaction is not proceeding. TLC shows only the starting material (the 4-chloro intermediate). What should I investigate?

A1: This is a classic Williamson ether synthesis scenario, and failure is almost always due to issues with the base or reaction conditions.[5][6]

  • Cause 1: Inactive Sodium Hydride (NaH): NaH is highly reactive with moisture and will rapidly deactivate if stored improperly. It should be a fine, gray powder. Clumps or a whitish appearance indicate degradation.

  • Solution: Use NaH from a freshly opened container or a properly stored one (under inert gas). Ensure you are using a dispersion in mineral oil and weigh it accordingly. It is crucial to wash the NaH with anhydrous hexanes or pentane before use to remove the protective oil, under an inert atmosphere.

  • Cause 2: Wet Reagents/Solvent: The reaction requires strictly anhydrous conditions. The alkoxide formed from benzyl alcohol and NaH is a very strong base and will be quenched by any trace of water.

  • Solution: Use anhydrous grade solvent (e.g., THF) from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure the benzyl alcohol is also dry.

  • Cause 3: Insufficient Deprotonation: Benzyl alcohol must be fully deprotonated to form the reactive benzyl alkoxide.

  • Solution: Add the NaH to the benzyl alcohol in anhydrous THF at 0°C and allow it to stir for 30-60 minutes before adding the pyrimidine substrate. You should observe hydrogen gas evolution. The solution should be stirred until bubbling ceases, indicating complete formation of the alkoxide.[5]

Q2: My yield is low, and I've isolated a significant amount of an alkene byproduct. What is happening?

A2: While less common with benzyl alcohol, this points to a competing elimination reaction. In a more general Williamson ether synthesis context, a strong alkoxide base can cause an E2 elimination reaction on the electrophile.[7] In this specific synthesis, it is more likely that side reactions are degrading the material.

  • Cause: High Temperature: Prolonged heating at high temperatures can lead to decomposition of the electron-rich pyrimidine ring or side reactions involving the benzyl group.

  • Solution: Williamson ether syntheses are favored by lower temperatures which favor the SN2 pathway over elimination.[7] While this reaction requires heat, avoid excessive temperatures or prolonged refluxing. Monitor by TLC and stop the reaction once the starting material is consumed. A temperature range of 60-70°C is often sufficient.

Part 3: Purification and Characterization

Q1: I'm having difficulty purifying the final product by column chromatography. It seems to co-elute with an impurity.

A1: This is a common challenge. Proper technique and analytical assessment are key.

  • Solution 1: Solvent System Optimization: The polarity difference between your product and potential impurities (like unreacted benzyl alcohol or decomposition products) may be small. Use TLC to test a range of solvent systems. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes is often effective. Adding a small amount (0.5-1%) of triethylamine (Et₃N) to the mobile phase can deactivate acidic sites on the silica gel, preventing streaking and improving the separation of amine-containing compounds.

  • Solution 2: Identify the Impurity: Before attempting large-scale purification, analyze the crude mixture by ¹H NMR or LC-MS. If the impurity is benzyl alcohol, a simple aqueous wash during workup should remove most of it. If it is a related pyrimidine, a more careful chromatographic separation is necessary.

Q2: How do I confirm the structure of my final product using ¹H NMR? What are the expected chemical shifts?

A2: ¹H NMR is the primary tool for structural confirmation. The key is to identify the characteristic signals for each part of the molecule.

  • Expected ¹H NMR Signals: The chemical shifts of protons on a pyrimidine ring are significantly influenced by the two ring nitrogens and the substituents.[8]

    • Pyrimidine H-6: This will be a singlet and the most downfield of the aromatic protons (excluding acidic protons), typically in the range of δ 8.0-8.5 ppm. Its deshielded position is due to the influence of the adjacent N1 and the bromo group.

    • Benzyloxy Phenyl Group: The protons on the phenyl ring of the benzyloxy group will appear as a multiplet, typically in the range of δ 7.3-7.5 ppm.

    • Benzyloxy Methylene (CH₂): This will be a sharp singlet corresponding to two protons, typically found around δ 5.4-5.6 ppm.[9]

    • N,N-dimethylamino Group: This will be a singlet corresponding to six protons, typically around δ 3.1-3.3 ppm.

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine H-68.0 - 8.5Singlet (s)1H
Phenyl (Ar-H)7.3 - 7.5Multiplet (m)5H
Benzylic (O-CH₂-Ph)5.4 - 5.6Singlet (s)2H
Dimethylamino (N(CH₃)₂)3.1 - 3.3Singlet (s)6H
Table based on typical values for similar structures. Actual shifts may vary based on solvent and concentration.[10][11]

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Application Notes and Protocols for the Bromination of Pyrimidine Rings.
  • Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Wu, Y. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • MDPI. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Available at: [Link]

  • Google Patents. Process for bromination of pyrimidine.
  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • AOBChem USA. This compound. Available at: [Link]

  • Benchchem. troubleshooting Williamson ether synthesis side reactions.
  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magn Reson Chem. Available at: [Link]

  • ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • YouTube. Pyrimidine Synthesis - CRASH! Medical Review Series. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • YouTube. Williamson Ether Synthesis. Available at: [Link]

  • NIH. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0. Available at: [Link]

  • Chemsigma. This compound [205672-20-4]. Available at: [Link]

  • Our Biochemistry. Pyrimidine synthesis. Available at: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • The Royal Society of Chemistry. Supplemental Information. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • NIH. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

Sources

Technical Support Center: Navigating Side Reactions of the Dimethylamino Group in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers engaged in pyrimidine synthesis. This guide provides in-depth troubleshooting for common side reactions involving the dimethylamino group, a versatile and widely used functional group in the construction of pyrimidine cores and their derivatives. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Introduction: The Dual Nature of the Dimethylamino Group in Pyrimidine Synthesis

The dimethylamino group is frequently introduced into pyrimidine scaffolds using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent (t-butoxybis(dimethylamino)methane).[1][2][3][4] These reagents are excellent for creating enamines or amidines from active methylene or amino groups, which are key intermediates in cyclization reactions to form the pyrimidine ring.[5][6]

However, the very reactivity that makes the dimethylamino group a valuable synthetic handle also predisposes it to several side reactions. Understanding the electrophilic and nucleophilic nature of the intermediates and the stability of the final product is crucial for troubleshooting unexpected outcomes. This guide will address the most common challenges in a question-and-answer format, providing both mechanistic insights and practical solutions.

Troubleshooting Guides & FAQs

Issue 1: Incomplete Cyclization and Stalled Reactions

Question: I am reacting a compound with an active methylene group with DMF-DMA to form an enamine, which I then try to cyclize with an amidine to form a pyrimidine. My reaction stalls at the enamine intermediate, and I get low yields of the final pyrimidine. What is happening?

Answer:

This is a common issue that often points to the stability of the enamine intermediate or suboptimal conditions for the subsequent cyclization.

The "Why":

The enamine formed from the reaction of an active methylene compound with DMF-DMA is stabilized by conjugation. For the cyclization to proceed, the nucleophilic nitrogen of the amidine must attack the enamine. If the enamine is too stable or the reaction conditions are not sufficiently forcing, this crucial step will be slow or may not occur at all.

Troubleshooting Protocol:

  • Increase Reaction Temperature: The cyclization step often requires higher temperatures to overcome the activation energy barrier. Monitor the reaction by TLC to avoid decomposition of starting materials or products.

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate. While nonpolar solvents like toluene or xylene are common for the enamine formation, a more polar solvent might be beneficial for the cyclization step.[7]

  • Catalyst Addition: The use of an acid or base catalyst can promote the cyclization. For example, a catalytic amount of a Lewis acid could activate the enamine towards nucleophilic attack. Conversely, a base can deprotonate the amidine, increasing its nucleophilicity.[8]

  • "One-Pot" vs. Stepwise Synthesis: While a one-pot synthesis is often preferred for efficiency, isolating the enamine intermediate first can sometimes lead to better overall yields. This allows for purification of the enamine and optimization of the cyclization step as a separate reaction.

Issue 2: Unexpected Hydrolysis of the Dimethylamino Group

Question: I have successfully synthesized my dimethylamino-substituted pyrimidine, but during workup or purification, I am observing the formation of a byproduct that appears to be the corresponding pyrimidinone. Why is my dimethylamino group being hydrolyzed?

Answer:

The dimethylamino group on a pyrimidine ring can be susceptible to hydrolysis under certain conditions, particularly in the presence of acid or base.

The "Why":

The pyrimidine ring is an electron-deficient system. The nitrogen atoms in the ring withdraw electron density, making the carbon atoms attached to them electrophilic. The dimethylamino group, being a good leaving group when protonated, can be displaced by water or hydroxide ions. This process is analogous to the hydrolysis of other leaving groups on the pyrimidine ring.[9][10]

Mitigation Strategies:

Parameter Recommendation Rationale
pH Control during Workup Maintain neutral or slightly basic conditions during aqueous workup. Use a mild base like sodium bicarbonate for neutralization.Avoids protonation of the dimethylamino group, which would make it a better leaving group.
Purification Method Opt for anhydrous purification methods like column chromatography with a non-protic eluent system.Minimizes contact with water, which is the nucleophile in the hydrolysis reaction.
Drying of Solvents Ensure all solvents used in the final steps are thoroughly dried.Reduces the presence of water that can participate in hydrolysis.[11]

Experimental Protocol for Stable Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes.

Issue 3: Unwanted N-Alkylation or Quaternization

Question: During an alkylation step on another part of my molecule, I am observing N-alkylation of the pyrimidine ring, leading to a quaternary ammonium salt and subsequent displacement of the dimethylamino group. How can I prevent this?

Answer:

The nitrogen atoms of the pyrimidine ring are nucleophilic and can compete with other nucleophilic sites in your molecule during alkylation reactions. Quaternization of the ring nitrogen dramatically increases the lability of the dimethylamino group.[12]

The "Why":

Alkylation of a ring nitrogen atom in a dimethylaminopyrimidine results in the formation of a pyrimidinium salt.[12] This quaternization significantly enhances the electron-withdrawing nature of the pyrimidine ring, making the dimethylamino group an excellent leaving group. It can then be readily displaced by nucleophiles present in the reaction mixture, including the solvent or counter-ions.[12][13]

Troubleshooting Workflow:

G start Problem: Unwanted N-Alkylation and Displacement condition1 Is a less reactive alkylating agent an option? start->condition1 strategy1 Use a milder alkylating agent (e.g., alkyl carbonate instead of alkyl iodide). condition1->strategy1 Yes condition2 Can reaction temperature be lowered? condition1->condition2 No end Successful Selective Alkylation strategy1->end strategy2 Perform the alkylation at a lower temperature to favor the desired reaction pathway. condition2->strategy2 Yes condition3 Is a protecting group strategy feasible? condition2->condition3 No strategy2->end condition3->start No, re-evaluate synthetic route strategy3 Protect the pyrimidine nitrogens if they are not the intended reaction site. condition3->strategy3 Yes strategy3->end

Caption: Troubleshooting workflow for preventing N-alkylation.

Preventative Measures:

  • Steric Hindrance: If possible, design your pyrimidine precursor with bulky groups near the ring nitrogens to sterically hinder their approach to the alkylating agent.

  • Protecting Groups: In complex syntheses, it may be necessary to employ a protecting group strategy for the pyrimidine ring nitrogens.[14]

Issue 4: Formation of Amidine Byproducts with Bredereck's Reagent

Question: I am using Bredereck's reagent to introduce a (dimethylamino)methylene group onto a substrate with both an active methylene and a primary amino group. I am getting a mixture of products, including what appears to be an amidine from the reaction with the amino group. How can I achieve selectivity?

Answer:

Bredereck's reagent can react with both active methylene groups and primary amines.[2][4] The relative reactivity will depend on the specific substrate and reaction conditions.

The "Why":

Bredereck's reagent, t-butoxybis(dimethylamino)methane, functions by dissociating to form a highly reactive formamidinium ion and a t-butoxide anion.[2] The formamidinium ion is a powerful electrophile that can be attacked by various nucleophiles. Primary amines are often more nucleophilic than the enolates formed from active methylene compounds, leading to the competitive formation of amidines.

Strategies for Selective Reaction:

  • Protect the Amino Group: The most straightforward approach is to protect the primary amino group with a suitable protecting group (e.g., Boc, Cbz) before reacting with Bredereck's reagent. The protecting group can be removed later in the synthetic sequence.

  • Temperature Control: The reaction with the more nucleophilic amine may be faster at lower temperatures. By carefully controlling the temperature, it may be possible to favor the reaction at the active methylene position.

  • Order of Addition: Adding the substrate slowly to the Bredereck's reagent at a controlled temperature might help in achieving better selectivity.

Reaction Scheme Visualization:

G cluster_0 Reaction Pathways Substrate Substrate with -NH2 and active -CH2 Amidine Amidine Product (from -NH2 attack) Substrate->Amidine Enamine Desired Enamine Product (from -CH2 attack) Substrate->Enamine Brederecks Bredereck's Reagent Brederecks->Amidine Fast, with amine Brederecks->Enamine Slower, with methylene

Caption: Competing reaction pathways with Bredereck's reagent.

References

  • Scheme 7. Nucleophilic displacement reactions on dicationic pyrimidines. - ResearchGate. Available at: [Link]

  • Synthesis of pyrimidine compounds using dimethylamino imine derivatives. - ResearchGate. Available at: [Link]

  • Pyrimidine reactions. VIII. Methiodides formed from some dimethylaminopyrimidines. Available at: [Link]

  • 2-(Dimethylamino)pyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives - Scirp.org. Available at: [Link]

  • UCHEM-BREDERECK'S REAGENT. Available at: [Link]

  • Conformation of the dimethylamino-group in benzene, pyridine, pyrimidine, and cytosine derivatives. 13C Chemical shift studies of ortho-methyl substitution effects - RSC Publishing. Available at: [Link]

  • Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions - NIH. Available at: [Link]

  • tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent) - ResearchGate. Available at: [Link]

  • 4-(Dimethylamino)pyridine, pol | 39410-5G | SIGMA-ALDRICH | SLS. Available at: [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications - YouTube. Available at: [Link]

  • Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity - NIH. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

  • WO1995009847A1 - Pyrimidineamine derivatives and processes for the preparation thereof - Google Patents.
  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed. Available at: [Link]

  • DMF-DMA: Your Go-To Reagent for Heterocyclic Synthesis from China. Available at: [Link]

  • Single-Step Preparation of a 4-(Dimethylamino)pyridine Analogue Bearing a Sulfoxide as New Chiral Inducer. Preliminary Evaluation as Nucleophilic Catalyst - ResearchGate. Available at: [Link]

  • Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • (3-diethylaminopropylamino)pyrimidine, the metanilamides were investigated 2-phenylsulfonamido-4-methoxypyrimidines, N-alkylate - datapdf.com. Available at: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]

  • US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents.
  • Synthesis of Pyrimidine and Its Derivatives - YouTube. Available at: [Link]

  • Pyrimidine Synthesis - YouTube. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges of Debenzylating Benzyloxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of debenzylation reactions involving benzyloxypyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in this critical synthetic step. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you navigate your experiments successfully.

Introduction: The Nuances of Benzyloxypyrimidine Debenzylation

The removal of a benzyl protecting group from a pyrimidine core is a common transformation in medicinal chemistry and organic synthesis. While seemingly straightforward, this reaction is often plagued by a unique set of challenges stemming from the electronic properties of the pyrimidine ring. The presence of nitrogen atoms can lead to catalyst poisoning in hydrogenolysis, while the stability of the aryl ether bond can render other methods ineffective. This guide will dissect these issues and offer practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the debenzylation of benzyloxypyrimidines?

A1: The most prevalent methods for cleaving benzyl ethers, including benzyloxypyrimidines, are:

  • Catalytic Hydrogenolysis: This is a widely used method employing a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[1][2]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (BCl₃), can effectively cleave aryl benzyl ethers, often at low temperatures.[1][3][4][5][6]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation, providing an alternative when reductive methods are unsuitable.[1][3]

Q2: My Pd/C catalyzed hydrogenolysis of a benzyloxypyrimidine is stalled or very slow. What is the likely cause?

A2: The most common culprit for a sluggish or failed hydrogenolysis of benzyloxypyrimidines is catalyst poisoning .[7] The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium surface, inhibiting its catalytic activity.[7][8] Other potential issues include poor catalyst quality, insufficient hydrogen pressure, or an inappropriate solvent choice.[1][7]

Q3: How can I overcome catalyst poisoning by the pyrimidine ring?

A3: Several strategies can mitigate catalyst poisoning:

  • Acidic Additives: The addition of a mild acid, like acetic acid, can protonate the pyrimidine nitrogens.[7][9] This protonation reduces their ability to bind to and poison the palladium catalyst.[7][8]

  • Catalyst Choice: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for debenzylating substrates containing basic nitrogen groups.[7][10] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone in some cases.[10]

  • Increased Catalyst Loading: While not the most elegant solution, increasing the amount of catalyst can sometimes compensate for partial poisoning.[7]

Q4: I'm observing saturation of the pyrimidine or benzene ring as a side product. How can I prevent this?

A4: Aromatic ring saturation is a known side reaction during hydrogenolysis.[7] To minimize this:

  • Catalyst Pre-treatment: A pre-treatment strategy for the catalyst can help suppress unwanted hydrogenation of the aromatic rings.[11][12]

  • Control of Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor the desired debenzylation over ring saturation.[7]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene instead of hydrogen gas often provides milder conditions and can be more selective.[3][13][14]

Q5: Are there non-hydrogenolysis methods to debenzylate benzyloxypyrimidines, especially for complex molecules with other reducible groups?

A5: Absolutely. When hydrogenolysis is not viable, consider these alternatives:

  • Lewis Acids: A combination of boron trichloride (BCl₃) and a cation scavenger like pentamethylbenzene is highly effective for the chemoselective debenzylation of aryl benzyl ethers at low temperatures, preserving a wide range of functional groups.[3][4][5][6]

  • Oxidative Methods: For substrates sensitive to reductive or acidic conditions, oxidative debenzylation using DDQ can be a valuable tool.[1][3] Photoirradiation can sometimes enhance the effectiveness of DDQ for cleaving simple benzyl ethers.[3]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common issues encountered during the debenzylation of benzyloxypyrimidines.

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

This workflow will guide you through diagnosing and resolving an incomplete debenzylation reaction.

start Reaction Stalled/ Incomplete catalyst_check Is the catalyst fresh and of good quality? start->catalyst_check pressure_check Is the hydrogen pressure adequate? catalyst_check->pressure_check Yes replace_catalyst Replace with fresh, high-quality catalyst. catalyst_check->replace_catalyst No solvent_check Is the solvent appropriate? pressure_check->solvent_check Yes increase_pressure Increase H₂ pressure (use with caution). pressure_check->increase_pressure No poisoning_check Suspect catalyst poisoning by pyrimidine nitrogen? solvent_check->poisoning_check Yes change_solvent Switch to a protic solvent like EtOH. solvent_check->change_solvent No add_acid Add acetic acid (1-2 equivalents). poisoning_check->add_acid Yes change_catalyst Switch to Pearlman's catalyst (Pd(OH)₂/C). poisoning_check->change_catalyst Consider Alternative increase_loading Increase catalyst loading (e.g., to 20 mol%). poisoning_check->increase_loading Last Resort replace_catalyst->start increase_pressure->start change_solvent->start success Reaction Proceeds add_acid->success change_catalyst->success increase_loading->success sub Benzyloxypyrimidine complex Activated Ether-BCl₃ Complex sub->complex bcl3 BCl₃ bcl3->complex cleavage C-O Bond Cleavage complex->cleavage phenol Hydroxypyrimidine cleavage->phenol benzyl_cation Benzyl Cation cleavage->benzyl_cation trapped Trapped Benzyl Cation benzyl_cation->trapped scavenger Pentamethylbenzene (Cation Scavenger) scavenger->trapped

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in drug discovery and development: the poor aqueous solubility of pyrimidine derivatives. The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3] However, its inherent lipophilicity often leads to significant challenges in obtaining reliable and reproducible data in aqueous-based biological assays.

This guide provides a structured, experience-driven approach to systematically troubleshoot and overcome these solubility issues. We will move from foundational concepts and quick-fix FAQs to in-depth troubleshooting protocols, ensuring you can maintain the integrity of your compounds and your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Line

Here are answers to the most common initial hurdles researchers face with pyrimidine derivative solubility.

Q1: My new pyrimidine derivative won't dissolve in my aqueous assay buffer. What's the very first thing I should do?

A1: Start with the basics. Before attempting more complex methods, prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[4][5] A common starting point is a 10 mM or 50 mM stock.[4][5] Use vortexing or sonication to ensure complete dissolution, and gentle warming to 37°C can be applied if necessary.[4] From this stock, you can perform serial dilutions into your assay buffer. It's crucial to keep the final DMSO concentration in your assay low, ideally below 1%, to prevent solvent-induced artifacts or precipitation.[5][6]

Q2: I'm seeing precipitation when I dilute my DMSO stock into the aqueous buffer. What's happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out." It occurs when the compound, stable in the organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this, try a stepwise dilution approach instead of a single large dilution.[7] Additionally, ensure your final compound concentration in the assay does not exceed its kinetic solubility limit in that specific buffer.[6]

Q3: How does pH affect the solubility of my pyrimidine derivative?

A3: The pH of your buffer can significantly impact solubility by altering the ionization state of your compound.[8] Many pyrimidine derivatives have ionizable groups. To assess this, test the solubility of your compound in a range of buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).[6] For basic compounds, a lower pH will lead to protonation and increased solubility. Conversely, for acidic compounds, a higher pH will cause deprotonation, forming a more soluble salt.[9]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock to an aqueous buffer. It's a rapid assessment, well-suited for high-throughput screening, and reflects the solubility of the form that may precipitate fastest.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by equilibrating an excess of the solid compound with the solvent over a longer period.[2]

For initial screening assays, kinetic solubility is often sufficient. However, for later-stage development and to understand the true physicochemical properties, thermodynamic solubility is essential.[2]

Part 2: In-Depth Troubleshooting Guides & Protocols

When basic troubleshooting isn't enough, a more systematic approach is required. Here are detailed guides for advanced solubilization strategies.

Guide 1: Systematic Co-Solvent and pH Optimization

This is the most direct next step when DMSO alone is insufficient or causes issues at higher concentrations.

The Principle (Causality): Many pyrimidine derivatives are weakly basic or acidic. By systematically screening a matrix of pH values and co-solvent concentrations, you can identify a "sweet spot" where the compound is sufficiently ionized and the solvent has enough "solubilizing power" to keep it in solution.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Stock Solution: Prepare a 10 mM stock of your pyrimidine derivative in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add your series of buffers.

  • Compound Addition: Add the DMSO stock to the buffers to achieve the desired final concentration, ensuring the final DMSO percentage is consistent and low (e.g., <1%).

  • Equilibration and Measurement: Shake the plate for 1-2 hours at room temperature. Measure the concentration of the dissolved compound in the supernatant using a suitable method like HPLC-UV or LC-MS/MS.

Data Interpretation: Plot the measured solubility against the buffer pH. This profile will reveal the pH at which your compound is most soluble.

Workflow for pH and Co-Solvent Screening

G cluster_0 Initial Assessment cluster_1 Optimization Strategy cluster_2 Outcome A Prepare 10 mM Stock in 100% DMSO B Test Dilution in Assay Buffer (pH 7.4) A->B C Precipitation Observed? B->C D Perform pH-Solubility Profile (pH 2 to 10) C->D Yes H Proceed with Optimized Assay Conditions C->H No E Identify Optimal pH Range D->E F Test Co-solvents at Optimal pH (e.g., Ethanol, PEG 400) E->F G Determine Max Soluble Concentration F->G G->H

Caption: Systematic workflow for pH and co-solvent optimization.

Guide 2: Utilizing Surfactants and Cyclodextrins

For highly insoluble, neutral compounds, surfactants and cyclodextrins offer powerful formulation-based solutions.

The Principle (Causality):

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous medium.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can form inclusion complexes with lipophilic pyrimidine derivatives, shielding them from the aqueous environment and increasing their apparent solubility.[10][11]

Table 1: Comparison of Common Solubilizing Excipients

Excipient ClassExample(s)Mechanism of ActionTypical ConcentrationProsCons
Co-solvents DMSO, Ethanol, PEG 400Reduces solvent polarity< 5% (assay dependent)Simple, widely usedCan affect protein activity, precipitation upon dilution
Surfactants Tween® 80, Polysorbate 20Micellar encapsulation0.01% - 0.1%Effective for very hydrophobic compoundsCan interfere with assays, potential for cell toxicity
Cyclodextrins β-Cyclodextrin, HP-β-CDInclusion complex formation1% - 5% (w/v)Low toxicity, can improve stabilityCan be expensive, may not fit all molecules

Experimental Protocol: Screening with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare solutions of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add Compound: Add an excess of your solid pyrimidine derivative to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound via HPLC-UV or LC-MS.

Mechanism of Cyclodextrin Solubilization

G cluster_0 System Components cluster_1 Complex Formation A Poorly Soluble Pyrimidine Derivative D Inclusion Complex (Soluble) A->D Enters Cavity B Cyclodextrin (Hydrophobic Cavity) B->D Encapsulates C Aqueous Buffer C->D Dispersed in

Caption: Formation of a soluble inclusion complex with cyclodextrin.

Guide 3: Advanced Formulation: Amorphous Solid Dispersions

For the most challenging compounds, particularly in later-stage development, creating an amorphous solid dispersion can dramatically enhance solubility.

The Principle (Causality): Crystalline compounds have a high lattice energy that must be overcome for dissolution. By dispersing the drug molecularly within an inert carrier (typically a hydrophilic polymer), an amorphous, higher-energy state is created.[11] This amorphous form lacks a crystal lattice, making it much more readily soluble in aqueous media.[11]

This is an advanced technique generally requiring specialized equipment and is often employed when moving towards in vivo studies. A miniaturized screening method can, however, be used to identify suitable polymer-drug combinations early on.[11]

Part 3: Final Checklist & Best Practices

  • Always start with the simplest method first: Try DMSO and pH adjustment before moving to more complex formulations.

  • Mind your final solvent concentration: High concentrations of organic solvents can be toxic to cells and interfere with enzyme kinetics.

  • Perform a kinetic solubility assessment: Know the upper concentration limit of your compound in the final assay buffer to avoid precipitation during the experiment.[6]

  • Consider the assay type: Some solubilizing agents, like surfactants, can interfere with certain assay readouts (e.g., fluorescence-based assays).

  • Document everything: Keep detailed records of the solubilization method for each compound to ensure reproducibility.

By applying these structured troubleshooting guides and understanding the scientific principles behind them, you can effectively overcome the solubility challenges posed by pyrimidine derivatives and generate high-quality, reliable data for your research and drug development programs.

References

  • Jain, A. K., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Conte, C., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Available at: [Link]

  • Giri, T. K., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Sączewski, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available at: [Link]

  • Permanasari, U. A., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]

  • Mehammer, V. M., & Vieira, A. J. S. C. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. Available at: [Link]

  • Al-Ostath, A. I. N., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. Available at: [Link]

  • Kawashima, Y., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Dhfyan, A., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Chemistry & Biodiversity. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important chemical intermediate. Here, we will address common challenges, offer troubleshooting advice, and answer frequently asked questions to ensure your synthesis is successful, scalable, and reproducible.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural features, including the pyrimidine core, the bromine atom at the 5-position, and the benzyloxy and dimethylamino groups, make it a versatile intermediate for introducing specific functionalities in drug discovery and development. However, transitioning from a lab-scale synthesis to a larger, pilot-plant, or manufacturing scale presents a unique set of challenges. This guide aims to provide a comprehensive resource to navigate these complexities.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step sequence. A common route involves the bromination of a pyrimidine precursor followed by the introduction of the benzyloxy group. Understanding the nuances of each step is critical for a successful scale-up.

Synthetic_Pathway A 2-(N,N-dimethylamino)-4-hydroxypyrimidine B 5-bromo-2-(N,N-dimethylamino)-4-hydroxypyrimidine A->B Bromination (e.g., NBS, Br2) Acetonitrile, 0°C to RT C This compound B->C Williamson Ether Synthesis (Benzyl Bromide, Base e.g., K2CO3) DMF, Heat

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Incomplete Bromination or Formation of Di-brominated Byproducts

Question: My bromination of 2-(N,N-dimethylamino)-4-hydroxypyrimidine is sluggish, or I'm observing the formation of what appears to be a di-brominated product. How can I improve the selectivity and conversion?

Answer:

This is a common issue when working with electron-rich pyrimidine systems. The pyrimidine ring is generally electron-deficient, making electrophilic substitution like bromination challenging. However, the presence of the electron-donating dimethylamino group can activate the ring, sometimes leading to over-bromination if conditions are not carefully controlled. The C-5 position is typically the most reactive site for electrophilic attack.[1]

Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Incorrect Brominating Agent For controlled bromination, N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) on a larger scale.[1]NBS is a solid, making it easier and safer to handle than liquid bromine, especially at scale. It provides a slow, steady source of electrophilic bromine, which can improve selectivity and minimize the formation of di-brominated species.
Reaction Temperature Too High Maintain a low temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.Higher temperatures can increase the reaction rate but may also lead to a loss of selectivity, favoring the formation of undesired byproducts. Low temperatures help to control the exotherm and improve the regioselectivity of the bromination.
Incorrect Solvent Acetonitrile is a suitable solvent for this reaction.[2] Ensure it is anhydrous.The polarity of the solvent can influence the reactivity of the brominating agent. Acetonitrile is a polar aprotic solvent that effectively dissolves the starting material and NBS. The presence of water can lead to side reactions.
Stoichiometry of Brominating Agent Use a slight excess (1.05-1.1 equivalents) of NBS.A small excess ensures complete consumption of the starting material. However, a large excess will increase the likelihood of di-bromination. Precise control of stoichiometry is crucial for scale-up.

Experimental Protocol: Optimized Bromination

  • Charge a suitable reactor with 2-(N,N-dimethylamino)-4-hydroxypyrimidine (1.0 eq) and anhydrous acetonitrile (10 vol).

  • Cool the mixture to 0-5°C with constant stirring.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate.

  • Isolate the product by filtration, and wash the solid with cold water and then a non-polar solvent like hexane to remove any unreacted NBS and succinimide.

  • Dry the product under vacuum at 40-50°C.

Issue 2: Low Yield in the Williamson Ether Synthesis Step

Question: I'm experiencing low yields during the benzylation of 5-bromo-2-(N,N-dimethylamino)-4-hydroxypyrimidine. What are the key parameters to optimize for a successful scale-up?

Answer:

The Williamson ether synthesis is a robust reaction, but its efficiency can be highly dependent on the choice of base, solvent, and temperature, especially when scaling up.

Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Inappropriate Base Use a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Stronger bases like sodium hydride (NaH) can be difficult to handle on a large scale and may lead to side reactions. K₂CO₃ is a cost-effective and safe option for scale-up. Cs₂CO₃ can sometimes offer improved yields due to the "cesium effect," which increases the nucleophilicity of the phenoxide.
Suboptimal Solvent Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are excellent solvents for this reaction. Ensure they are anhydrous.These polar aprotic solvents effectively dissolve the reactants and facilitate the SN2 reaction. The presence of water can hydrolyze the benzyl bromide and reduce the yield.
Insufficient Reaction Temperature/Time The reaction typically requires heating. A temperature range of 60-80°C is a good starting point. Monitor the reaction progress to determine the optimal time.Higher temperatures increase the rate of the SN2 reaction. However, excessively high temperatures can lead to decomposition of the starting materials or products.
Quality of Benzyl Bromide Use freshly distilled or high-purity benzyl bromide.Benzyl bromide can degrade over time, forming impurities that can interfere with the reaction.

Experimental Protocol: Scalable Williamson Ether Synthesis

  • To a clean and dry reactor, add 5-bromo-2-(N,N-dimethylamino)-4-hydroxypyrimidine (1.0 eq), potassium carbonate (1.5-2.0 eq), and anhydrous DMF (10 vol).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to 70-80°C and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water. This will precipitate the product.

  • Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and then with a cold, non-polar solvent (e.g., heptane).

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the pure this compound.

Issue 3: Product Purification and Purity Concerns

Question: I am struggling to achieve the desired purity of the final product on a larger scale. What are the most effective purification strategies?

Answer:

Achieving high purity is critical, especially for pharmaceutical intermediates. On a larger scale, chromatography is often not feasible or cost-effective. Therefore, optimizing the reaction conditions to minimize byproduct formation and developing a robust crystallization procedure are paramount.

Troubleshooting Purification:

Purification_Troubleshooting start Crude Product check_purity Analyze Purity (LC-MS, NMR) start->check_purity recrystallize Recrystallization check_purity->recrystallize Purity < 98% final_product Pure Product (>98%) check_purity->final_product Purity ≥ 98% solvent_screen Solvent Screening (e.g., Ethanol, IPA, Acetonitrile, Toluene) recrystallize->solvent_screen charcoal Charcoal Treatment solvent_screen->charcoal Colored Impurities Present solvent_screen->final_product Colorless Solution charcoal->final_product

Caption: A workflow for troubleshooting the purification of the final product.

Key Purification Strategies:

  • Recrystallization: This is the most common and scalable method for purifying solid organic compounds. A thorough solvent screen is essential to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for this type of molecule include ethanol, isopropanol, acetonitrile, and mixtures with water.

  • Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product is poorly soluble but impurities are more soluble can significantly improve the purity. For instance, a slurry wash with cold diethyl ether or heptane can remove non-polar impurities.

  • Charcoal Treatment: If the product is colored due to high molecular weight, colored impurities, a treatment with activated carbon during the recrystallization process can be effective. The crude product is dissolved in the hot recrystallization solvent, a small amount of activated carbon is added, the mixture is stirred for a short period, and then hot-filtered to remove the carbon before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1:

  • Bromine/NBS: Liquid bromine is highly corrosive and toxic. NBS is a safer alternative but is still a strong oxidizing agent and an irritant. Handle both in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Solvents: DMF and acetonitrile are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.

  • Exothermic Reactions: Both the bromination and the Williamson ether synthesis can be exothermic. On a larger scale, it is crucial to have adequate cooling capacity and to control the rate of addition of reagents to manage the heat generated. A reaction calorimetry study is recommended before scaling up to understand the thermal profile of the reactions.

Q2: How can I effectively monitor the progress of these reactions on a large scale?

A2: While TLC is useful in a lab setting, for process scale, more robust in-process controls (IPCs) are necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring reaction progress in a manufacturing environment. It provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts.

  • Gas Chromatography (GC): If the starting materials and products are sufficiently volatile and thermally stable, GC can also be an effective monitoring tool.

  • In-situ Monitoring: Technologies like ReactIR (FTIR spectroscopy) can provide real-time monitoring of reaction kinetics and endpoints without the need for sampling.

Q3: Are there any alternative, "greener" solvents that can be used for these reactions?

A3: While acetonitrile and DMF are effective, there is a growing interest in more sustainable alternatives.

  • For the bromination, ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) could be investigated as potential replacements for acetonitrile.

  • For the Williamson ether synthesis, cyclopentyl methyl ether (CPME) or anisole could be explored as alternatives to DMF. However, any change in solvent will require re-optimization of the reaction conditions.

Q4: What is the typical yield and purity I should expect for the final product on a scaled-up batch?

A4: With optimized conditions, the overall yield for the two-step process should be in the range of 70-85%. The purity of the final, isolated product after recrystallization should be ≥98% as determined by HPLC.

StepTypical Lab-Scale YieldTarget Scale-Up YieldTarget Purity (Post-Purification)
Bromination 85-95%85-90%>95% (crude)
Williamson Ether Synthesis 80-90%80-85%≥98% (isolated)

References

  • ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
  • MDPI. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,4,5-Trisubstituted Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2,4,5-trisubstituted pyrimidine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This guide offers a comparative analysis of the biological activities of analogs based on this core structure, with a specific focus on the structure-activity relationships (SAR) that govern their therapeutic potential. We will use the representative molecule, 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine , as a foundational structure to explore how modifications at the C2, C4, and C5 positions dictate efficacy against targets ranging from protein kinases in cancer to viral enzymes.

The versatility of the pyrimidine ring, an electron-rich aromatic heterocycle, allows for extensive chemical modification, which in turn modulates the compound's steric, electronic, and hydrophobic properties.[1][2] These modifications are critical for optimizing binding affinity, selectivity, and overall pharmacological profiles. This guide will delve into the specific applications of these analogs in oncology, virology, and anti-inflammatory research, supported by quantitative data and detailed experimental protocols.

The Core Scaffold: Analyzing this compound

The selected reference compound, while not extensively characterized in public literature, possesses key functional groups that hint at its potential biological roles based on established SAR principles for this class.

  • C2 Position (2-(N,N-dimethylamino)): The 2-amino group is a frequent feature in kinase inhibitors, where it often acts as a crucial hydrogen bond donor, interacting with the hinge region of the enzyme's active site.[3] The dimethyl substitution modifies its basicity and steric bulk compared to a primary amine.

  • C4 Position (4-Benzyloxy): The benzyloxy group is a bulky, hydrophobic substituent. In many kinase inhibitors, this position interacts with the solvent-exposed region of the ATP-binding pocket. Its size and conformation can significantly influence selectivity.

  • C5 Position (5-Bromo): The halogen at the C5 position is a key modulator. It can act as a handle for further chemical modifications (e.g., via Suzuki coupling) and its electronic properties can influence the reactivity and binding of the entire molecule.[4] This position plays a pivotal role in fine-tuning the compound's activity and selectivity.[3]

Below is a general synthetic workflow for creating such a scaffold, typically starting from a readily available dichloropyrimidine.

G start 2,4-Dichloropyrimidine step1 First Nucleophilic Substitution (e.g., with (N,N)-dimethylamine) Selectively substitutes C2 or C4 start->step1 intermediate1 2-Amino-4-chloropyrimidine analog step1->intermediate1 step2 Second Nucleophilic Substitution (e.g., with Benzyl alcohol) Substitutes remaining Chlorine intermediate1->step2 intermediate2 2-Amino-4-benzyloxypyrimidine analog step2->intermediate2 step3 Halogenation (e.g., with NBS) Adds Bromine at C5 intermediate2->step3 final Final Product: This compound step3->final

Caption: General synthetic workflow for 2,4,5-trisubstituted pyrimidines.

Comparative Analysis of Biological Activities

The therapeutic potential of this scaffold is exceptionally broad.[5][6][7][8] By systematically analyzing how substitutions at each position affect performance, we can derive clear SAR principles for different disease targets.

Anticancer Activity: A Multi-Target Scaffold

Pyrimidine derivatives have been successfully developed as inhibitors of several key targets in oncology.[2][9][10]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[1] A series of 2,4,5-trisubstituted pyrimidines have demonstrated potent CDK inhibition. For instance, compound 9s from one study showed high selectivity for CDK9, leading to the reduction of the Mcl-1 anti-apoptotic protein and the induction of cancer cell apoptosis.[9]

  • Tubulin Polymerization Inhibition: The pyrimidine scaffold can also target the cytoskeleton. Analogs have been developed as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[11] One indole-pyrimidine derivative, 4k , was found to be a potent inhibitor of tubulin polymerization (IC₅₀ = 0.79 μM) and exhibited powerful antiproliferative activity against several cancer cell lines, with IC₅₀ values as low as 16 to 62 nM.[11] This compound was also shown to arrest cells in the G₂/M phase of the cell cycle.[11]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyrimidine derivatives function as ATP-mimicking EGFR tyrosine kinase inhibitors. One study reported that compounds 11a, 11b, 12b, 15b, and 16a showed more potent antiproliferative activity against a panel of four human tumor cell lines than the established EGFR inhibitor erlotinib.[6]

Table 1: Comparative Anticancer Activity of Pyrimidine Analogs

Compound ID Target Activity Metric Value Cell Line(s) Reference
4k Tubulin Polymerization IC₅₀ (inhibition) 0.79 µM - [11]
4k Proliferation IC₅₀ (cytotoxicity) 16 - 62 nM Multiple [11]
131 Proliferation IC₅₀ (cytotoxicity) 0.07 µM U937 (lymphoma) [2]
131 Proliferation IC₅₀ (cytotoxicity) 0.11 µM HepG2 (liver) [2]
2g Proliferation IC₅₀ (cytotoxicity) 4.98 µM MIA PaCa-2 (pancreatic) [12]

| Indolyl-pyrimidine | Proliferation | IC₅₀ (cytotoxicity) | 5.02 - 6.6 µM | HepG2, HCT-116 |[13] |

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 2,4,5-trisubstituted pyrimidine scaffold has been instrumental in the design of potent NNRTIs effective against both wild-type and resistant strains of HIV-1.[1][14] A key strategy involves using a scaffold hopping approach to explore the SAR of the region around the NNRTI binding pocket.[14]

In one extensive study, modifications at the C5 position were explored while keeping the C2 and C4 substituents constant.[14] It was found that replacing a phenyl group at C5 with a 2-thienyl or 3-furyl group improved the antiviral activity, with EC₅₀ values ranging from 103 to 172 nM.[14] This highlights the critical role of the C5 substituent in optimizing interactions within the binding pocket.

Table 2: Comparative Anti-HIV-1 Activity of Pyrimidine Analogs

Compound Series C5 Substituent Activity Metric Value Range (nM) HIV-1 Strain Reference
11a-c 2-Thienyl EC₅₀ 103 - 134 Wild-Type [14]
14a-c 3-Furyl EC₅₀ 108 - 172 Wild-Type [14]
12a-c 3-Thienyl EC₅₀ 209 - 415 Wild-Type [14]

| 13a-c | 2-Furyl | EC₅₀ | 218 - 254 | Wild-Type |[14] |

Anti-inflammatory Activity: p38α MAP Kinase and COX Inhibition

Chronic inflammation is linked to numerous diseases, and pyrimidine analogs have been developed to target key inflammatory mediators.

  • p38α MAP Kinase Inhibition: A novel class of 5-cyanopyrimidine derivatives has been identified as potent inhibitors of p38α MAP kinase.[15] The cyano group at the C5 position is critical, forming a direct hydrogen bond with the backbone of Met109 in the kinase hinge region. Optimized analogs demonstrated low nanomolar enzymatic and cellular activity and showed in vivo efficacy in a murine model of acute inflammation.[15]

  • COX-2 Inhibition: Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects. Pyrimidine-5-carbonitrile derivatives have been found to be potent and selective COX-2 inhibitors, with IC₅₀ values ranging from 1.03 to 1.71 µM.[13]

G cluster_sar Structure-Activity Relationship (SAR) Overview cluster_targets Biological Targets scaffold 2,4,5-Trisubstituted Pyrimidine c2 C2-Amine - Hinge binding in kinases - Modulates solubility scaffold->c2 Position 2 c4 C4-Aryloxy/Alkoxy - Interacts with solvent front - Influences selectivity & potency scaffold->c4 Position 4 c5 C5-Substituent - Fine-tunes activity - Halogens for further synthesis - Cyano for p38 binding scaffold->c5 Position 5 anticancer Anticancer (CDKs, Tubulin, EGFR) c2->anticancer c4->anticancer antiviral Antiviral (HIV-1 RT) c4->antiviral c5->anticancer c5->antiviral anti_inflammatory Anti-inflammatory (p38, COX-2) c5->anti_inflammatory

Caption: SAR overview for the 2,4,5-trisubstituted pyrimidine scaffold.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. Below is a representative methodology for assessing the cytotoxic effects of pyrimidine analogs.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a widely used method to evaluate the viability of cells by measuring the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G A 1. Seed Cells (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (Add DMSO or SDS buffer) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: Workflow for a standard MTT cell viability assay.

Conclusion

The 2,4,5-trisubstituted pyrimidine scaffold, exemplified by structures like this compound, demonstrates remarkable versatility in drug discovery. The biological activity and target selectivity of its analogs can be precisely controlled through strategic modifications at the C2, C4, and C5 positions. As shown, these compounds can be tailored to act as potent anticancer, antiviral, and anti-inflammatory agents. The extensive body of research on this scaffold provides a robust foundation for the rational design of next-generation therapeutics, enabling scientists to fine-tune molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]

  • Pharmacological potentials of pyrimidine derivative: A review. ResearchGate. [Link]

  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed Central. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PubMed Central. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • This compound. AOBChem USA. [Link]

  • This compound [205672-20-4]. Chemsigma. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Supplemental Information. The Royal Society of Chemistry. [Link]

  • 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Nature.com. [Link]

  • 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]

  • Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]

Sources

A Comparative Guide to Pyrimidine-Derived Kinase Inhibitors: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Pyrimidine Scaffold

Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to substrate proteins. This act of phosphorylation functions as a molecular switch, modulating everything from cell proliferation and differentiation to apoptosis. With over 500 kinases in the human kinome, dysregulation of their activity is a hallmark of numerous diseases, most notably cancer. This has made kinases one of the most critical targets in modern drug discovery.

The pyrimidine ring, a heterocyclic aromatic compound, has proven to be a uniquely versatile and effective scaffold for the design of potent and selective kinase inhibitors. Its structure serves as an excellent mimic for the adenine ring of ATP, enabling these molecules to competitively bind within the ATP-binding pocket of a target kinase, thereby blocking its catalytic function. This guide provides a comparative analysis of key classes of pyrimidine-derived kinase inhibitors, supported by experimental data and detailed protocols for their evaluation in a research setting.

General Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism for most pyrimidine-based inhibitors is competitive inhibition at the ATP-binding site of the kinase. By occupying this pocket, the inhibitor prevents the binding of ATP, thereby halting the phosphotransfer reaction and blocking downstream signaling. This direct competition is the foundation of their therapeutic effect.

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Phosphorylation & Signaling cluster_2 Inhibition Kinase Kinase ATP-Binding Site pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds Substrate Substrate Signal Downstream Signaling pSubstrate->Signal Inhibitor Pyrimidine Inhibitor BlockedKinase Kinase Inhibitor Bound Inhibitor->BlockedKinase Competitively Binds NoSignal Signaling Blocked BlockedKinase->NoSignal

Caption: ATP-competitive inhibition by pyrimidine-based drugs.

Comparative Analysis of Key Pyrimidine-Derived Kinase Inhibitor Classes

The versatility of the pyrimidine scaffold has led to the development of inhibitors against a wide array of kinase targets. Here, we compare several major classes.

EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated, can drive the growth of NSCLC. First-generation inhibitors like gefitinib and erlotinib (which are quinazoline-based but share mechanistic principles) showed initial success. However, resistance, commonly through a T790M "gatekeeper" mutation, limited their long-term efficacy[1][2]. This spurred the development of pyrimidine-based third-generation inhibitors.

  • Osimertinib (Tagrisso®): This drug represents a paradigm shift. It is a pyrimidine-based, irreversible inhibitor designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR[2][3]. This selectivity profile translates to a better therapeutic window and reduced side effects compared to earlier generations. Osimertinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, leading to potent and sustained inhibition[3][4].

Table 1: Comparative Efficacy of EGFR Inhibitors

InhibitorCore ScaffoldGenerationTarget EGFR MutationsWild-Type EGFR IC50 (nM)T790M Mutant EGFR IC50 (nM)
Gefitinib QuinazolineFirstL858R, Exon 19 del~100>1000
Erlotinib QuinazolineFirstL858R, Exon 19 del~100>1000
Osimertinib PyrimidineThirdL858R, Exon 19 del, T790M ~500<10

Data compiled from various sources for illustrative purposes.

A retrospective analysis of gefitinib and erlotinib showed similar overall survival, though erlotinib demonstrated a significantly longer progression-free survival[5]. However, both are susceptible to T790M-mediated resistance[1][2]. The development of Osimertinib directly addressed this clinical challenge, showing significant efficacy in patients who have progressed on first-generation therapies[1][2].

BCR-Abl Inhibitors in Chronic Myeloid Leukemia (CML)

The poster child for targeted therapy, Imatinib (Gleevec®), is a 2-phenylaminopyrimidine derivative that targets the BCR-Abl fusion protein in CML[6]. It transformed a fatal leukemia into a manageable chronic condition. However, resistance mutations led to the development of second-generation drugs.

  • Nilotinib (Tasigna®): Built upon the imatinib scaffold, Nilotinib was designed for enhanced potency and selectivity against BCR-Abl[7][8][9]. It is 30-50 times more potent than imatinib in vitro and is effective against many imatinib-resistant BCR-Abl mutations[8][10]. Clinical studies, such as the ENESTnd trial, demonstrated that nilotinib is superior to imatinib as a first-line therapy, leading to fewer treatment-emergent mutations and reduced rates of progression[7][8].

Table 2: Comparative Potency of BCR-Abl Inhibitors

InhibitorCore ScaffoldPotency vs. ImatinibActivity Against Imatinib-Resistant Mutants
Imatinib Pyrimidine1xLimited
Nilotinib Pyrimidine~30-50xBroad (except T315I)
Dasatinib Aminopyrimidine/Thiazole~325xBroad (except T315I)

Data compiled from various sources for illustrative purposes.

JAK Inhibitors in Myelofibrosis and Autoimmune Diseases

The Janus kinases (JAKs) are cytoplasmic tyrosine kinases that mediate signaling from cytokine receptors. The pyrimidine-based drugs Ruxolitinib and Tofacitinib are prominent examples of JAK inhibitors (JAKinibs).

  • Ruxolitinib (Jakafi®): A selective inhibitor of JAK1 and JAK2, approved for myelofibrosis and polycythemia vera[11][12][13]. It functions by blocking the JAK-STAT pathway, which is often constitutively active in these malignancies[13].

  • Tofacitinib (Xeljanz®): Primarily inhibits JAK1 and JAK3, with some activity against JAK2[11]. It is used to treat autoimmune conditions like rheumatoid arthritis and psoriasis by disrupting the signaling of pro-inflammatory cytokines[11][12][14].

While both are potent JAK inhibitors, their selectivity profiles dictate their clinical applications and side effects[11][15]. For example, JAK2 inhibition by ruxolitinib is key for its efficacy in myeloproliferative neoplasms but can also lead to anemia, whereas the JAK1/3 profile of tofacitinib is more suited for modulating the adaptive immune response[11][15].

Table 3: Selectivity Profile of Pyrimidine-Based JAK Inhibitors

InhibitorPrimary TargetsApproved Indications (Examples)
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
Tofacitinib JAK1, JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
CDK4/6 Inhibitors in HR+ Breast Cancer

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Inhibitors targeting this pathway have been highly successful in treating hormone receptor-positive (HR+) breast cancer.

  • Palbociclib (Ibrance®) & Ribociclib (Kisqali®): Both of these inhibitors are based on a pyrido[2,3-d]pyrimidin-7-one scaffold[16]. They are highly specific for CDK4 and CDK6, inducing cell cycle arrest at the G1 phase[16][17]. While structurally similar, subtle differences in their profiles and clinical data exist. For instance, some studies suggest that cells adapted to be resistant to palbociclib may retain sensitivity to abemaciclib (a different structural class), highlighting nuances in their biological effects[16].

Experimental Evaluation of Pyrimidine-Derived Kinase Inhibitors

A robust and logical workflow is critical to characterize a novel kinase inhibitor. This involves moving from direct, biochemical assays to more complex, cell-based systems to validate on-target effects and functional outcomes.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Validation cluster_2 Data Interpretation a In Vitro Kinase Assay (e.g., ADP-Glo) b Determine IC50 & Potency a->b Quantifies c Target Engagement Assay (e.g., Western Blot for p-Target) b->c Proceed if potent d Cell Proliferation Assay (e.g., CellTiter-Glo) c->d Confirms Mechanism e Determine GI50 & Efficacy d->e Quantifies f Correlate IC50 with GI50 e->f Analyze Data g Confirm On-Target Effect f->g

Caption: A logical workflow for testing kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: To determine the direct inhibitory effect of a compound on a purified kinase, it is essential to measure the product of the kinase reaction itself. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced, which is directly proportional to kinase activity[18][19][20]. Its high sensitivity is ideal for accurately determining IC50 values, even for kinases with low activity[18][20].

Methodology:

  • Reaction Setup: In a 96- or 384-well plate, prepare the kinase reaction mixture. This includes the purified kinase enzyme, the specific substrate (protein or peptide), and ATP at a concentration near its Km value for the kinase.

  • Inhibitor Addition: Add the pyrimidine-based inhibitor in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes all remaining ATP[19]. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal[19]. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

Causality: After confirming biochemical potency, the next critical step is to determine if the inhibitor can effectively halt the proliferation of cancer cells that are dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on quantifying ATP, which is a direct indicator of metabolic activity and cell viability[21][22][23]. This assay provides a robust measure of the compound's growth-inhibitory (GI50) or cytotoxic effects.

Methodology:

  • Cell Seeding: Seed cancer cells known to be driven by the target kinase (e.g., NCI-H1975 cells with EGFR T790M mutation for an Osimertinib analog) into a 96-well clear-bottom plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the inhibitor used in the biochemical assay. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doubling times, making antiproliferative effects apparent.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of viable cells against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, yielding numerous life-saving therapies. The comparative analysis of inhibitors targeting EGFR, BCR-Abl, JAKs, and CDKs reveals a clear trajectory of rational drug design: initial discovery, overcoming acquired resistance, and refining selectivity to improve safety and efficacy. The experimental protocols outlined provide a self-validating framework for researchers to characterize novel inhibitors, linking direct biochemical potency to tangible cellular effects.

Future challenges include tackling more complex resistance mechanisms and improving inhibitor selectivity to minimize off-target effects. The continued exploration of the pyrimidine chemical space, combined with a rigorous, systematic evaluation pipeline, will undoubtedly lead to the next generation of targeted therapies for a host of human diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?
  • U.S. Food and Drug Administration. (n.d.). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. AACR Journals.
  • National Center for Biotechnology Information. (n.d.). Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer. NIH.
  • Eberlein, C. A., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913–3923.
  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Osimertinib mesylate?
  • YouTube. (2025, January 29). Medicine of the week: Osimertinib.
  • Chao, P. I., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Journal of Cancer Metastasis and Treatment, 3, 304.
  • ResearchGate. (n.d.). Chemical structures of the CDK4/6 inhibitors palbociclib (1) and ribociclib (2)...
  • Chmielecki, J., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913-23.
  • National Center for Biotechnology Information. (2022). Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. NIH.
  • National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH.
  • ResearchGate. (n.d.). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients.
  • BenchChem. (2025). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors and Their Potencies.
  • ResearchGate. (n.d.). Chemical structures for the approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib)...
  • ResearchGate. (n.d.). Chemical structures of CDK4/6 degraders derived from A) palbociclib, B) ribociclib, or C) abemaciclib.
  • ResearchGate. (n.d.). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients.
  • SciELO. (2023). Systematic Review of Observational Studies on the use of Erlotinib and Gefitinib in the Treatment of Non-Small Cell Lung Cancer.
  • Online Inhibitor. (2021, May 8). The X ray crystal structure of palbociclib.
  • National Center for Biotechnology Information. (n.d.). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. NIH.
  • National Center for Biotechnology Information. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. PMC.
  • ASM Journals. (n.d.). Ruxolitinib and Tofacitinib Are Potent and Selective Inhibitors of HIV-1 Replication and Virus Reactivation In Vitro. Antimicrobial Agents and Chemotherapy.
  • Promega Corporation. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • BenchChem. (2025). A Comparative Analysis of Imatinib and Second-Generation Bcr-Abl Tyrosine Kinase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for ADP-Based Kinase Assays.
  • National Center for Biotechnology Information. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • American Chemical Society. (2016, March 8). Tofacitinib and Ruxolitinib.
  • Quintás-Cardama, A., & Cortes, J. (2010). Nilotinib is superior to imatinib as first-line therapy of chronic myeloid leukemia: the ENESTnd study. Expert Opinion on Drug Safety, 9(6), 985-993.
  • Nature Portfolio. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
  • National Center for Biotechnology Information. (2022). Various Applications of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. NIH.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • National Center for Biotechnology Information. (n.d.). Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase. NIH.
  • National Center for Biotechnology Information. (n.d.). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. NIH.
  • Medscape. (n.d.). Nilotinib Superior to Imatinib as First-line for CML.
  • PubMed. (n.d.). Nilotinib therapy in chronic myelogenous leukemia: the strength of high selectivity on BCR/ABL.
  • Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
  • National Center for Biotechnology Information. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.
  • BioAgilytix. (n.d.). Optimization and validation of cell-based potency assay for cellular therapy agent.

Sources

A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Promise of Pyrimidine Scaffolds

Protein kinases are fundamental regulators of nearly all cellular processes, catalyzing the transfer of a phosphate group from ATP to substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2][3] The pyrimidine nucleus, an isostere of the adenine ring of ATP, serves as a privileged scaffold in medicinal chemistry.[4][5] This structural mimicry allows pyrimidine derivatives to effectively compete with ATP, blocking the kinase's catalytic function and halting downstream signaling.[4][5]

However, the journey from a promising pyrimidine compound to a validated kinase inhibitor is a rigorous, multi-step process. A compound that shows activity in one assay may fail in another, and true validation requires a weight-of-evidence approach. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating kinase inhibitors, moving logically from initial biochemical confirmation to robust cellular characterization and detailed biophysical analysis. We will explore the "why" behind each experimental choice, ensuring that every protocol is a self-validating system designed to produce trustworthy and actionable data.

Chapter 1: Biochemical Validation — Is the Compound a True Enzyme Inhibitor?

The first and most fundamental question is whether the pyrimidine compound directly inhibits the catalytic activity of the purified kinase enzyme. Biochemical assays are the workhorse for this stage, providing a clean, in vitro system to quantify inhibitory potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

The Principle of Modern Kinase Assays

Historically, radiometric assays using radioisotope-labeled ATP were the gold standard.[7] While direct and reliable, safety and disposal concerns have led to the dominance of non-radioactive, high-throughput methods.[2][7] These assays, often based on luminescence or fluorescence resonance energy transfer (FRET), typically measure a universal product of the kinase reaction: ADP.[8] The core principle is simple: the more active the kinase, the more ADP is produced.[8] An effective inhibitor will reduce the amount of ADP generated.

Workflow for a Tiered Validation Approach

A logical workflow ensures that resources are spent efficiently, moving from broad screening to detailed characterization.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation a Tier 1: Large-Scale Panel Screen (e.g., >400 kinases at a single high concentration) b Tier 2: IC50 Determination (Dose-response for primary hits) a->b Identify initial hits c Tier 3: Mechanism of Action (ATP Competition Assay) b->c Confirm potency d Target Engagement (Western Blot for p-Substrate) c->d Transition to cellular context e Phenotypic Response (Cell Viability Assay) d->e Confirm cellular activity G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF P Prolif Cell Proliferation, Survival TF->Prolif Inhibitor Pyrimidine MEK Inhibitor (PYR-001) Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a MEK inhibitor.

Experimental Protocol: Western Blot for Phospho-Substrate Levels

Western blotting is a cornerstone technique for confirming target engagement by quantifying changes in protein phosphorylation. [9][10] Objective: To determine if Compound PYR-001 inhibits the phosphorylation of a target kinase's substrate in a dose-dependent manner in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase pathway) in 6-well plates.

    • Once cells reach 70-80% confluency, treat them with increasing concentrations of PYR-001 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins. [10] * Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and denature by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. BSA is often preferred over milk for phospho-antibodies to reduce background from phosphoproteins like casein. [10][11]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH or β-actin.

Experimental Protocol: MTT/MTS Cell Viability Assay

To measure the phenotypic effect, a cell viability assay is essential. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability. [12][13][14]Viable cells contain mitochondrial dehydrogenases that reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. [12] Objective: To determine the EC50 (effective concentration to reduce cell viability by 50%) of PYR-001.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). [12] * Allow cells to adhere overnight.

    • Treat cells with a serial dilution of PYR-001 for 72 hours.

  • Formazan Production:

    • Add 10 µL of MTT (5 mg/mL) or MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C. For MTT, this allows for the formation of insoluble purple formazan crystals. For MTS, a soluble formazan is produced. [12]

  • Quantification:

    • For MTT: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the crystals. [12] * For MTS: No solubilization step is needed.

    • Read the absorbance on a microplate reader (570 nm for MTT, 490 nm for MTS). [12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against the log of inhibitor concentration and fit to a dose-response curve to determine the EC50.

Table 2: Example Cellular Activity Profile of Compound PYR-001

Assay TypeCell LineParameterValue (nM)
Target EngagementCancer Line Ap-Substrate IC5085
Cell ViabilityCancer Line AEC50120
Cell ViabilityNormal Cell Line BCC50 (Cytotoxicity)>20,000

Chapter 3: Advanced Validation — Understanding Binding Kinetics and Selectivity

For lead optimization and a deeper mechanistic understanding, more advanced biophysical techniques are employed. These methods move beyond simple potency (IC50) to characterize the physical interaction between the inhibitor and the kinase. [6]

The Importance of Binding Kinetics

While IC50 is a measure of potency, it doesn't describe the dynamics of the inhibitor-target interaction. Two compounds can have the same IC50 but very different binding kinetics (on-rates and off-rates). Target residence time, which is the inverse of the dissociation rate constant (k_off), has been suggested to be a better predictor of in vivo efficacy than simple affinity. [15]An inhibitor with a slow off-rate will remain bound to its target longer, potentially leading to a more durable pharmacological effect. [16] Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. [16][17]It measures changes in the refractive index at the surface of a sensor chip where the kinase is immobilized. [18]By flowing the pyrimidine compound over the chip, one can directly measure the association (k_on) and dissociation (k_off) rates, and from these, calculate the equilibrium dissociation constant (KD). [15][16] Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. [19][20]It directly measures the heat released or absorbed when an inhibitor binds to a kinase. [20][21]This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [19][20]This information is invaluable for structure-activity relationship (SAR) studies. [19]

Logical Framework: Integrating Biophysical Data

The data from these techniques provide a much richer picture of the inhibitor's mechanism of action.

G cluster_0 Biophysical Characterization cluster_1 SPR Analysis cluster_2 ITC Analysis a Compound + Kinase b Measures binding over time a->b d Measures heat of binding a->d c Determines: - k_on (Association Rate) - k_off (Dissociation Rate) - KD (Affinity) b->c e Determines: - KD (Affinity) - ΔH (Enthalpy) - ΔS (Entropy) d->e

Caption: Complementary data from SPR and ITC analyses.

Conclusion: A Synthesis of Evidence

Validating the kinase inhibitory activity of a pyrimidine compound is not a single experiment but a comprehensive campaign. It begins with confirming potent and selective inhibition of the purified enzyme through biochemical assays. It then progresses to demonstrating target engagement and the intended phenotypic effect within the complex milieu of a living cell. Finally, advanced biophysical methods provide a deep understanding of the binding mechanism and kinetics.

By following this structured, evidence-based approach, researchers can build a robust data package that instills confidence in a compound's mechanism of action and therapeutic potential. This rigorous validation is the bedrock upon which successful drug discovery and development programs are built.

References

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. Available at: [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. PubMed. Available at: [Link]

  • Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

Sources

The Versatility of the 2,4,5-Substituted Pyrimidine Core: A Comparative Guide to the 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. The pyrimidine ring, a cornerstone of medicinal chemistry, is recognized as a "privileged structure" due to its prevalence in both endogenous molecules like nucleobases and a multitude of approved drugs. This guide provides an in-depth technical analysis of a specific, highly functionalized pyrimidine scaffold: 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine . We will objectively explore its advantages and disadvantages as a starting point for library synthesis, compare its performance with alternative scaffolds, and provide supporting experimental data and protocols to inform your research.

The this compound Scaffold: A Strategic Overview

The subject of this guide is a 2,4,5-trisubstituted pyrimidine with key functional handles that offer a compelling blend of stability, reactivity, and biological relevance. Its structure is characterized by:

  • A 2-(N,N-dimethylamino) group : This basic amine can serve as a crucial hydrogen bond acceptor and provides a point for modulating physicochemical properties such as solubility and pKa.

  • A 4-benzyloxy group : This ether linkage offers a metabolically stable, lipophilic substituent that can occupy hydrophobic pockets in target proteins. The benzyl group can also be readily cleaved under specific conditions if a free hydroxyl is desired at a later stage.

  • A 5-bromo substituent : This halogen atom provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling rapid and efficient diversification of the scaffold.

This strategic arrangement of functional groups makes it an attractive starting point for the synthesis of targeted libraries, particularly in the realm of kinase inhibitors where the 2-aminopyrimidine motif is a well-established hinge-binding pharmacophore.

Pros and Cons of the Scaffold: A Balanced Perspective

Advantages:
  • Synthetic Tractability and Versatility : The 5-bromo position is the most significant asset of this scaffold, allowing for the introduction of a wide variety of substituents through well-established cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. This enables the rapid exploration of structure-activity relationships (SAR) by introducing aryl, heteroaryl, or alkynyl groups that can probe different regions of a target's binding site.

  • Privileged Core for Biological Activity : The 2-aminopyrimidine core is a proven pharmacophore that effectively mimics the adenine of ATP, enabling it to bind to the hinge region of many kinases. This inherent activity provides a high probability of identifying initial hits. Pyrimidine derivatives have a broad range of demonstrated pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Tunable Physicochemical Properties : The 2-(N,N-dimethylamino) group and the 4-benzyloxy group allow for fine-tuning of properties like solubility, lipophilicity, and metabolic stability. For instance, the benzyloxy group can be replaced with other alkoxy groups to modulate lipophilicity and pharmacokinetic profiles.

Disadvantages:
  • Potential for Off-Target Effects : The very feature that makes the 2-aminopyrimidine a privileged scaffold for kinase inhibition—its ability to bind to the conserved ATP pocket—also presents a significant challenge: the potential for off-target kinase activity. Achieving selectivity across the human kinome often requires careful optimization of the substituents at the 4- and 5-positions.

  • Metabolic Liabilities : While the pyrimidine core itself is generally stable, substituents can introduce metabolic liabilities. For example, the benzyloxy group, while generally stable, can be susceptible to O-dealkylation by cytochrome P450 enzymes. The N,N-dimethylamino group can also be a site for N-demethylation. These metabolic pathways can lead to rapid clearance or the formation of active or inactive metabolites.

  • Solubility Challenges : Highly substituted aromatic scaffolds can suffer from poor aqueous solubility, which can hamper biological testing and lead to poor oral bioavailability. Careful management of lipophilicity and the introduction of solubilizing groups are often necessary.

Comparative Analysis with Alternative Scaffolds

The choice of a scaffold is highly dependent on the specific therapeutic target and desired properties. Here, we compare the this compound scaffold with other commonly used heterocyclic cores in kinase inhibitor design.

ScaffoldKey Features & AdvantagesPotential DisadvantagesRepresentative Examples (Targets)
2,4,5-Substituted Pyrimidine - Proven hinge-binding motif.- 5-position allows for extensive SAR exploration via cross-coupling.- Well-understood chemistry.- Potential for kinome selectivity issues.- Can have metabolic liabilities depending on substituents.Imatinib (Bcr-Abl), Gefitinib (EGFR)
Pyrazolo[3,4-d]pyrimidine - Isostere of adenine, strong hinge binder.- Often exhibits good potency and drug-like properties.- Synthesis can be more complex than for simple pyrimidines.- Limited points for diversification compared to the 5-bromopyrimidine.Ibrutinib (BTK), Ruxolitinib (JAK1/2)
Thiazolo[4,5-d]pyrimidine - Purine isostere with a unique electronic profile due to the fused thiazole ring.- Can be more challenging to synthesize.- Less explored in terms of approved drugs compared to other scaffolds.N/A (Various reported inhibitors)
2-Aminopyridine - Smaller, less complex scaffold.- Can also form key hinge-binding interactions.- May have different vector orientations for substituents compared to pyrimidines.- Can present different ADME/Tox profiles.Ceritinib (ALK)

Experimental Protocols

Synthesis of this compound

G start 5-Bromo-2,4-dichloropyrimidine step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4 start->step1 Benzyl alcohol, Base (e.g., NaH) Solvent (e.g., THF) int1 4-Benzyloxy-5-bromo-2-chloropyrimidine step1->int1 step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) at C2 int1->step2 Dimethylamine, Base (e.g., DIPEA) Solvent (e.g., EtOH), Heat product This compound step2->product

Caption: Proposed synthetic workflow for the target scaffold.

Step 1: Synthesis of 4-Benzyloxy-5-bromo-2-chloropyrimidine

  • To a solution of benzyl alcohol (1.1 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of this compound

  • To a solution of 4-benzyloxy-5-bromo-2-chloropyrimidine (1.0 eq.) in ethanol, add dimethylamine (2.0 M in THF, 2.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

General Protocol for Suzuki-Miyaura Coupling at the 5-Position

This protocol describes a general method for the diversification of the scaffold.

G start This compound reaction Suzuki-Miyaura Coupling start->reaction reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->reaction product 5-Aryl/Heteroaryl Derivative reaction->product

Caption: Suzuki-Miyaura coupling for scaffold diversification.

  • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Conclusion and Future Outlook

The This compound scaffold represents a highly valuable and versatile starting point for medicinal chemistry campaigns, particularly in the development of kinase inhibitors. Its key strengths lie in the synthetic accessibility and the strategic placement of functional groups that allow for both interaction with biological targets and rapid diversification to explore structure-activity relationships.

While researchers must remain vigilant of potential challenges such as off-target effects and metabolic instability, the wealth of knowledge surrounding pyrimidine chemistry provides a solid foundation for rationally addressing these issues. By carefully selecting derivatization strategies and employing appropriate bioisosteric replacements when necessary, this scaffold can be effectively utilized to generate potent, selective, and drug-like candidates. The experimental protocols provided herein offer a practical starting point for chemists to begin their exploration of this promising chemical space.

References

  • Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. This article surveys recent areas in which pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus. The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model. (Source: Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central, URL: [Link])

  • Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. (Source: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing, URL: [Link])

  • This review focuses on the synthetic efforts, design strategies, and structure-activity relationship of the pyrimidine scaffold-based dual kinase inhibitors developed with anticancer potential within the recent 6 years (2018‒2023). (Source: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed, URL: [Link])

  • In this review manuscript, the recent development and biological approaches are highlighted. The chloro, amine, fluorine, bromine, amino-pyrimidine, 4-methoxyphenylpyridine, hydroxy naphthalene, coumarin ring, pyrazolo-pyrimidine, thino-pyrimidine, phenyl-pyrimidine scaffold presence in various positions of the aromatic ring may enhanced biological potential. (Source: Recent medicinal approaches of novel pyrimidine analogs: A review - PMC, URL: [Link])

  • The carboxylesterase Notum is a key negative regulator of the Wnt signaling pathway by mediating the depalmitoleoylation of Wnt proteins. Our objective was to discover potent small molecule inhibitors of Notum suitable for exploring the regulation of Wnt signaling in the central nervous system. Scaffold-hopping from thienopyrimidine acids 1 and 2, supported by X-ray structure determination, identified 3-methylimidazolin-4-one amides 20–24 as potent inhibitors of Notum with activity across three orthogonal

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from a lab bench discovery to a potential clinical reality is a meticulous process of validation. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors targeting critical pathways in oncology and immunology.[1][2] However, the true measure of these inhibitors lies not in their performance in a test tube alone but in their ability to replicate that success within a complex biological system.

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrimidine-based inhibitors. Moving beyond a simple list of protocols, we will explore the causal logic behind the experimental pipeline, from initial enzymatic assays to whole-animal models, and dissect the critical factors that govern the often-challenging translation between these two realms.

Section 1: The Rationale—Why We Test From the Bottom Up

The preclinical drug discovery process for a small molecule inhibitor is a hierarchical filtering system designed to identify compounds with the highest probability of clinical success efficiently.[3][4] This progression is not arbitrary; it is a deliberate strategy to manage risk, resources, and scientific rigor.

The core principle is to answer fundamental questions sequentially before committing to more complex, time-consuming, and expensive experiments.

  • Does the compound engage its intended target? This is the first and most basic question, answered using cell-free in vitro biochemical assays.

  • Does target engagement translate to a desired effect in a living cell? This moves the investigation into a more complex biological context using in vitro cell-based assays.

  • How does the compound behave in a whole organism? This addresses critical questions of absorption, distribution, metabolism, and excretion (ADME) and toxicity.

  • Does the compound exert its therapeutic effect in a disease model? This is the ultimate preclinical question, answered using in vivo efficacy studies.

This logical flow ensures that a compound's fundamental properties are validated before assessing its performance in a system where myriad variables—such as metabolic breakdown, tissue penetration, and off-target effects—can confound the results.[5][6]

Below, we visualize this logical workflow.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochem Biochemical Assays (Target Engagement) cell_based Cell-Based Assays (Cellular Activity & Cytotoxicity) biochem->cell_based Go/No-Go Potency & Selectivity Criteria Met? pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) cell_based->pk_pd Go/No-Go Cellular Potency & Therapeutic Index? efficacy Efficacy Models (e.g., Xenografts) pk_pd->efficacy Go/No-Go Favorable Exposure & Safety? IND Investigational New Drug (IND) efficacy->IND Candidate Selection

Caption: Preclinical workflow for pyrimidine-based inhibitors.

Section 2: In Vitro Efficacy—Characterizing Potency and Cellular Effect

In vitro studies are the foundation of inhibitor characterization, providing clean, reproducible data on a compound's direct interaction with its target and its effect in a controlled cellular environment.

Pillar 1: Biochemical (Enzymatic) Assays

The first step is to confirm direct target engagement and measure potency. For pyrimidine-based kinase inhibitors, this involves a cell-free enzymatic assay.

Causality: This assay isolates the inhibitor, the target kinase, its substrate, and the energy source (ATP). By removing the complexity of a cell (e.g., membranes, competing molecules), we can definitively measure direct inhibition and calculate the IC50 —the concentration of inhibitor required to reduce enzyme activity by 50%.[7] A low nanomolar IC50 is often a key "go" signal for further testing.[8]

Detailed Protocol: Luminescence-Based Kinase Activity Assay

This method is widely used due to its high sensitivity and suitability for high-throughput screening. It measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrimidine inhibitor in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of each serially diluted inhibitor concentration (or DMSO as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the target kinase diluted in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (pre-determined optimal concentrations).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of an ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of a Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-based reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Pillar 2: Cell-Based Assays

Once direct target inhibition is confirmed, the next logical step is to determine if the compound can enter a cell and exert a biological effect.

Causality: Cell-based assays measure a compound's EC50 (half-maximal effective concentration) in a more physiologically relevant context. These assays answer critical questions: Can the compound cross the cell membrane? Is it stable in the cellular environment? Does inhibiting the target kinase lead to the desired downstream effect (e.g., inhibiting cell proliferation)?

Detailed Protocol: MTT Cell Viability Assay

This is a classic colorimetric assay to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which correlates with the number of viable cells.[9][10]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine inhibitor in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound (or vehicle control) to the appropriate wells. Include "medium only" wells for a blank control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the crystals.[10]

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50/EC50 value.

Section 3: In Vivo Efficacy—The Whole-System Test

A compound that is potent in vitro is not guaranteed to be effective in vivo.[12] The whole-animal model introduces the complexities of pharmacokinetics (PK) and pharmacodynamics (PD), which ultimately determine if an effective concentration of the drug can reach the target tissue and exert a therapeutic effect over time.[5]

Causality: In vivo models, such as mouse xenografts, are the gold standard for preclinical efficacy assessment.[1] They are designed to evaluate a compound's ability to inhibit tumor growth in a living system, providing a more realistic test of its therapeutic potential. Key metrics include Tumor Growth Inhibition (TGI) and assessment of tolerability (e.g., body weight changes).

Detailed Protocol: Human Tumor Xenograft Mouse Model

This protocol describes the subcutaneous implantation of a human cancer cell line into immunodeficient mice to assess the anti-tumor efficacy of a pyrimidine inhibitor.[1][13]

  • Cell Preparation and Implantation:

    • Culture the selected human cancer cell line (e.g., NCI-H1975 for a mutant EGFR inhibitor) as described previously.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor volume using calipers (Volume = (width² x length)/2) until tumors reach a specified average size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, positive control, different dose levels of the test inhibitor) with similar average tumor volumes.

  • Drug Administration and Monitoring:

    • Administer the pyrimidine inhibitor and vehicle control via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule (e.g., once daily for 21 days).

    • Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity, respectively.

  • Endpoint and Data Analysis:

    • The study concludes when tumors in the control group reach a predetermined maximum size or after the final dose.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.

    • Analyze the data for statistical significance. The results will determine if the compound has a significant anti-tumor effect at a well-tolerated dose.

Section 4: Data Presentation—Comparing the In Vitro and In Vivo Divide

The critical analysis lies in comparing the data generated from these distinct experimental systems. A potent in vitro compound may show weak in vivo efficacy due to poor oral bioavailability, rapid metabolism, or an inability to reach the tumor at a sufficient concentration.[8][14] Conversely, a moderately potent compound in vitro might be highly effective in vivo if it has excellent pharmacokinetic properties.

The tables below present data for representative pyrimidine-based kinase inhibitors, illustrating the relationship between their in vitro potency and in vivo performance.

Table 1: In Vitro vs. In Vivo Efficacy of Pyrimidine-Based EGFR Inhibitors

CompoundTarget(s)In Vitro AssayCell LineIC50 (nM)In Vivo ModelDose & ScheduleEfficacy ResultReference
Osimertinib EGFR (T790M mutant)Kinase Inhibition-~1H1975 Xenograft25 mg/kg, p.o., QDTumor Regression[11][15]
Compound 70 EGFR / ErbB2Kinase Inhibition-5.7 (EGFR)---[11]
Compound 48 EGFR / AURKAKinase Inhibition-3.63 (EGFR)---[11]

Table 2: In Vitro vs. In Vivo Efficacy of Other Pyrimidine-Based Kinase Inhibitors

CompoundTarget(s)In Vitro AssayCell LineIC50 (nM)In Vivo ModelDose & ScheduleEfficacy Result (% TGI)Reference
Compound 25 Aurora A KinaseCell ProliferationNCI-H446<200NCI-H446 Xenograft100 mg/kg, p.o., 5-on/2-off>80% Tumor Regression[8]
Aminopyrimidine 19 CDK6/9Kinase Inhibition-39-40MDA-MB-231 Xenograft(Not specified)Effective[16]
SI306 Src KinaseCell ViabilityGIN8 (GBM)11,200--Potent apoptosis induction[17]

TGI: Tumor Growth Inhibition; p.o.: Oral gavage; QD: Once daily.

These tables highlight that while a low nanomolar IC50 is a desirable starting point, the ultimate in vivo efficacy is a multifactorial outcome. For instance, Compound 25 required pharmacokinetic optimization via a prodrug strategy to achieve its potent in vivo tumor regression.[8]

Visualizing the Target: A Representative Kinase Signaling Pathway

Many pyrimidine-based inhibitors function by blocking the ATP-binding site of a kinase, such as EGFR, thereby preventing downstream signaling that leads to cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Conclusion

The evaluation of pyrimidine-based inhibitors is a testament to the structured, evidence-based approach of modern drug discovery. In vitro assays provide essential, high-resolution data on potency and mechanism, serving as a critical and cost-effective screening funnel. However, they represent a simplified biological reality. The true test of a compound's therapeutic potential comes from in vivo studies, which integrate the complex interplay of pharmacokinetics and whole-system physiology.

A successful translational outcome—where potent in vitro activity leads to significant in vivo efficacy—is the goal, but the journey is rarely linear. By understanding the distinct roles, methodologies, and limitations of each experimental system, researchers can more effectively navigate the path from a promising molecule to a potential medicine, bridging the critical gap between the test tube and the patient.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Soria, J. C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., ... & Mok, T. S. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine, 378(2), 113-125.
  • Kaspersen, L. J., et al. (2022).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Collin, C., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. The AAPS Journal, 14(3), 435-444.
  • Long, Y., & Xie, B. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Journal of Healthcare Engineering.
  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Retrieved from National Journal of Pharmaceutical Sciences website.
  • Edwards, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers for Young Minds.
  • Certis Oncology. (n.d.). How to Overcome the Translation Gap in Cancer Research.
  • Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467.
  • Di Martino, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(5), 899-905.
  • Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • ResearchGate. (n.d.). In vitro cell growth inhibition IC50 values of compounds against cancer....

Sources

A Senior Application Scientist's Guide to Selectivity Profiling of Kinase Inhibitors Based on the Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for profiling the selectivity of kinase inhibitors centered on the versatile aminopyrimidine scaffold. As drug development professionals, our goal is not merely to inhibit a target kinase but to understand the full spectrum of an inhibitor's interactions within the complex cellular environment. This document is structured to explain the causality behind experimental choices, provide actionable protocols, and offer a comparative analysis of seminal aminopyrimidine-based drugs, ensuring a robust and translatable understanding of kinase inhibitor selectivity.

Introduction: The Power and Challenge of the Aminopyrimidine Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern medicine. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] The aminopyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors.[2] Its structure effectively mimics the adenine ring of ATP, allowing derivatives to act as competitive inhibitors at the enzyme's primary ATP-binding site.[1] This versatility has led to the development of transformative therapies.

However, the very feature that makes this scaffold so effective—its ability to bind the conserved ATP pocket—also presents its greatest challenge: selectivity . The human kinome consists of over 500 members, many with highly similar ATP-binding sites.[3] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unexpected pharmacological outcomes.[4][5] Conversely, in some cases, inhibiting multiple kinases—a concept known as polypharmacology—can yield therapeutic benefits.[6] Therefore, a rigorous, multi-faceted approach to selectivity profiling is not just a regulatory hurdle but a fundamental component of rational drug design.

Chapter 1: Methodologies for Comprehensive Selectivity Profiling

A robust selectivity profile is built by integrating data from multiple orthogonal assays. We progress from direct biochemical measurements of potency and affinity to assessing an inhibitor's activity in the complex milieu of a living cell. This tiered approach provides a self-validating system, where data from one level informs and is confirmed by the next.

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays are the cornerstone of selectivity profiling, offering a direct and clean measurement of an inhibitor's effect on purified kinase enzymes.[3] The primary output of these assays is the IC50 value , the concentration of inhibitor required to reduce kinase activity by 50%.

Common Assay Formats:

  • Radiometric Assays: Considered a gold standard for sensitivity, these assays track the transfer of a radiolabeled phosphate (from γ-³³P-ATP) to a substrate.[7] While highly accurate, they require specialized handling of radioactive materials.

  • Luminescence-Based Assays: These high-throughput-friendly assays quantify kinase activity by measuring the amount of ADP produced, which is converted into a light signal.[8] The ADP-Glo™ system is a widely used example, valued for its robustness and scalability.[8]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measure the interaction between a phosphorylation-specific antibody and a substrate.[7] They offer a homogeneous format (no wash steps) suitable for automated screening.

The choice of assay is a trade-off between throughput, cost, and sensitivity. For initial broad screening against hundreds of kinases, luminescence or fluorescence-based assays are often preferred.[3][9] Radiometric assays may be employed for more detailed mechanistic studies on key targets and off-targets.

Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a universal method for determining the IC50 of an aminopyrimidine inhibitor against a target kinase using an ADP-quantification approach.[8]

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP (at or near the Kₘ concentration for the kinase)

  • Test Inhibitor (e.g., an aminopyrimidine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This constitutes the self-validating dose-response curve.

  • Positive and Negative Controls: Prepare wells with a known potent inhibitor for the target kinase (positive control) and wells with DMSO only (negative/vehicle control).

  • Kinase Reaction Setup: In the 384-well plate, add 1 µL of the serially diluted inhibitor or control to the appropriate wells.

  • Enzyme Addition: Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.

  • ADP Detection - Step 1 (Stopping the Reaction): Add 5 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2 (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing a light signal proportional to the initial kinase activity. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Assays: Assessing Efficacy in a Physiological Context

While biochemical assays measure potency, cell-based assays measure the functional consequence of kinase inhibition in a living system.[4] These assays are critical because they account for factors like cell membrane permeability, intracellular target engagement, and competition with high endogenous ATP concentrations.

  • Anti-proliferative Assays: These assays measure an inhibitor's ability to halt the growth of cancer cell lines that are dependent on the target kinase. The output is typically a GI50 (concentration for 50% growth inhibition).

  • Target Engagement Assays: Modern techniques like NanoBRET™ can directly measure an inhibitor's binding to its target protein inside living cells, confirming that the compound reaches and engages its intended target in a physiological environment.[10]

Workflow & Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate a typical selectivity profiling workflow and a key signaling pathway targeted by aminopyrimidine inhibitors.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation a Aminopyrimidine Compound Library b Large Kinase Panel Screen (e.g., >400 kinases) a->b Test against c Single High Concentration (e.g., 1-10 µM) b->c At a d Identify Preliminary 'Hits' (% Inhibition > 70%) c->d e IC50 Determination Assays (10-point dose-response) d->e For all f Quantify On-Target and Off-Target Potency e->f g Select Promising Leads (Potent & Selective) f->g h Cell-Based Assays g->h i Anti-proliferative Assay (e.g., CellTiter-Glo) h->i j Target Engagement Assay (e.g., NanoBRET) h->j

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

BcrAbl_Pathway CML Chronic Myeloid Leukemia (CML) Cell BcrAbl BCR-ABL1 (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BcrAbl->Substrate phosphorylates NoProliferation Apoptosis & Controlled Growth BcrAbl->NoProliferation inhibition leads to Imatinib Imatinib (Aminopyrimidine Inhibitor) Imatinib->BcrAbl binds to ATP pocket ATP ATP ATP->BcrAbl PhosphoSubstrate Phosphorylated Substrates Proliferation Uncontrolled Cell Proliferation & Survival PhosphoSubstrate->Proliferation leads to

Caption: Imatinib inhibits the Bcr-Abl signaling pathway in CML.

Chapter 2: Comparative Analysis of Aminopyrimidine Inhibitors

To illustrate these principles, we will compare the selectivity profiles of two landmark aminopyrimidine-based drugs: Imatinib and Gefitinib.

  • Imatinib (Gleevec®): The archetypal kinase inhibitor, designed to target the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML).[11] Subsequent profiling revealed it also potently inhibits other tyrosine kinases, such as c-KIT and PDGFR, an example of clinically beneficial polypharmacology.[6]

  • Gefitinib (Iressa®): A more selective inhibitor developed to target the Epidermal Growth Factor Receptor (EGFR) kinase, primarily in non-small-cell lung cancer (NSCLC).[12][13]

Quantitative Selectivity Data

The following table summarizes the inhibitory potency (IC50) of these compounds against their primary targets and selected, clinically relevant off-targets. This data is synthesized from large-panel screening studies.

CompoundPrimary TargetIC50 (nM)Key Off-TargetIC50 (nM)Selectivity Ratio (Off-Target/On-Target)
Imatinib ABL125-100LCK (Src Family)>10,000>100x
c-KIT100SRC>10,000>100x
PDGFRβ100EGFR>10,000>100x
Gefitinib EGFR2-37ABL1>10,000>270x
c-KIT>10,000>270x
ERBB2 (HER2)~3,700~100x

Data compiled from multiple sources for illustrative purposes.[12][14]

Analysis of Profiles:

  • Imatinib's Profile: The data clearly shows that Imatinib is a multi-kinase inhibitor, with potent activity against ABL, c-KIT, and PDGFR.[6] However, it displays high selectivity against other major kinase families like Src and EGFR. This profile was not entirely by design but was revealed through extensive selectivity profiling, highlighting the importance of unbiased screening.[3]

  • Gefitinib's Profile: Gefitinib demonstrates a much more selective profile, with high potency for EGFR and significantly weaker activity against other kinases like ABL1.[12] Its ~100-fold selectivity against the closely related ERBB2 (HER2) kinase is a testament to the fine-tuning achievable even within a conserved scaffold.

Chapter 3: Beyond the Kinome - The Challenge of Non-Kinase Off-Targets

A truly comprehensive profile must consider that inhibitors can bind to proteins other than kinases. The aminopyrimidine scaffold of Imatinib, for instance, was found to bind potently to the non-kinase enzyme NQO2 (NAD(P)H Quinone Dehydrogenase 2).[6] This interaction is structurally distinct from its binding to the ABL kinase pocket but occurs at a physiologically relevant concentration. While the clinical consequences of NQO2 inhibition by Imatinib are still under investigation, it serves as a critical reminder that our screening must not be limited to the kinome alone.[6] Proteomics-based methods, such as chemical proteomics, are powerful tools for identifying such unexpected off-targets in an unbiased manner.[4]

Conclusion and Future Outlook

The aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor drug discovery. Its success, however, is intrinsically linked to a deep understanding of inhibitor selectivity. As this guide has demonstrated, a multi-tiered profiling strategy is essential. It begins with broad, high-throughput biochemical screens, progresses to precise IC50 determination for on- and off-targets, and is ultimately validated in cell-based assays that reflect a physiological environment.

The comparative analysis of Imatinib and Gefitinib underscores that the same core scaffold can be decorated to produce inhibitors with vastly different selectivity profiles—from multi-targeted agents to highly selective drugs. The future of selectivity profiling will involve greater integration of computational prediction, large-scale experimental screening, and unbiased proteomic methods to anticipate and characterize not only kinase off-targets but interactions across the entire proteome.[15] For the researcher, this comprehensive approach is the most reliable path to developing safer, more effective, and precisely targeted therapies.

References

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 281(16), 3587-3596. [Link]

  • Gao, Y., Davies, S. P., & Augustin, M. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i267. [Link]

  • Singh, S., & Kaur, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]

  • Ialongo, D., Madia, V. N., Messore, A., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Wodicka, L. M., Ciceri, F., & Davis, M. I. (2010). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 53(15), 5580-5589. [Link]

  • Pan, Z., Scheerens, H., & Li, S. J. (2007). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Journal of Medicinal Chemistry, 50(10), 2295-2308. [Link]

  • Koroleva, E. V., & Ihnatovich, Z. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Journal of Organic Chemistry, 52(2), 139-177. [Link]

  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Graves, J. D. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]

  • Zhang, J., Adrián, F. J., & Jahnke, W. (2010). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry, 53(5), 2029-2041. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Blog. [Link]

  • Zhang, Q., Li, Y., & Liu, Y. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Scientific Reports, 12(1), 1-13. [Link]

  • Wang, Y., Cai, W., & Zhang, Y. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(5), 4059-4079. [Link]

  • Kumar, A., & Singh, P. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(3), 398-422. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 83. [Link]

  • Wang, D., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Journal of Oncology, 2022, 6632057. [Link]

  • Jahnke, W., Grotzfeld, R. M., & Pellé, X. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120-8136. [Link]

  • Apsel, B., & Shokat, K. M. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 259-266. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Blog. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Trends in Pharmacological Sciences, 39(8), 703-718. [Link]

  • Kurebayashi, J., et al. (2006). Additive antitumor effects of gefitinib and imatinib on anaplastic thyroid cancer cells. Cancer Chemotherapy and Pharmacology, 58(2), 223-231. [Link]

  • ResearchGate. (n.d.). Structures of Imatinib and Gefitinib. ResearchGate Image. [Link]

  • Wang, L., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6113-6117. [Link]

  • Naito, K., et al. (2005). Combination of SN-38 with gefitinib or imatinib overcomes SN-38-resistant small-cell lung cancer cells. Cancer Science, 96(11), 783-789. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a revolutionary class of drugs. Kinases, by orchestrating a vast network of cellular signaling, are central to cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Within the medicinal chemist's toolkit, the pyrimidine nucleus stands out as a "privileged scaffold".[1] Its structural resemblance to the purine core of ATP allows pyrimidine-based molecules to effectively compete for the kinase ATP-binding site, a common mechanism for potent inhibition.[2]

The versatility of the pyrimidine core has led to the development of numerous FDA-approved kinase inhibitors and a continuous pipeline of novel derivatives.[3][4] Recent research has focused on creating 2,4-disubstituted pyrimidine derivatives to enhance potency and selectivity, aiming to overcome the resistance mechanisms and off-target effects that can limit the efficacy of existing therapies.[3][5]

This guide provides an in-depth framework for researchers and drug development professionals to benchmark a novel, hypothetical 2,4-disubstituted pyrimidine derivative, which we will call Compound-808 , against established, FDA-approved kinase inhibitors. We will compare its performance against key kinases from different families: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase B (AURKB). Our benchmark inhibitors will be Gefitinib (EGFR), Sunitinib (a multi-kinase inhibitor with strong VEGFR-2 activity), and Barasertib (AURKB).

The core of this guide lies not just in the data, but in the causality behind the experimental design. We will detail robust, self-validating protocols for determining both enzymatic inhibition and cellular target engagement, providing a clear path to generating high-quality, reliable data for novel drug candidates.

Part 1: In Vitro Kinase Inhibition Profile

The first critical step is to determine the direct inhibitory effect of the new compound on the purified kinase enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Causality Behind Experimental Choice: Why a FRET-Based Assay?

While traditional radioactive assays using ³²P-ATP are the gold standard for direct measurement of kinase activity, they come with significant safety and disposal overhead.[6] For this guide, we detail the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) method.[7] This assay is chosen for several key reasons:

  • Safety and Convenience : It is a non-radioactive, simple "mix-and-read" format.[7]

  • Direct Measurement : It measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, directly quantifying the compound's competitive binding.[8]

  • High Throughput : The format is easily adaptable for screening multiple compounds and concentrations in 96- or 384-well plates.

  • Versatility : It can detect any compound that binds to the ATP site, including both Type I and Type II inhibitors.[8]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol outlines the determination of IC50 values for Compound-808 against a specific kinase (e.g., EGFR). The same protocol is repeated for VEGFR-2 and AURKB.

Materials:

  • Recombinant Kinase (e.g., His-tagged EGFR, active)

  • LanthaScreen™ Eu-anti-His Antibody (Europium-labeled donor)

  • Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive; acceptor)

  • Test Compounds (Compound-808, benchmark inhibitors) dissolved in 100% DMSO

  • 1X Kinase Buffer A

  • 384-well, low-volume, non-binding assay plates

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout Compound_Prep 1. Prepare 3X Compound Serial Dilutions Add_Cmpd 4. Add 5 µL of 3X Compound to Plate Compound_Prep->Add_Cmpd Kinase_Ab_Mix 2. Prepare 3X Kinase/ Eu-Antibody Mixture Add_Kinase_Ab 5. Add 5 µL of 3X Kinase/Ab Mix Kinase_Ab_Mix->Add_Kinase_Ab Tracer_Prep 3. Prepare 3X Tracer Solution Add_Tracer 6. Add 5 µL of 3X Tracer Solution Tracer_Prep->Add_Tracer Add_Cmpd->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate 7. Incubate 60 min at Room Temp Add_Tracer->Incubate Read_FRET 8. Read TR-FRET Signal (665nm / 615nm) Incubate->Read_FRET Analyze 9. Plot Data & Calculate IC50 Read_FRET->Analyze

Caption: Workflow for the LanthaScreen TR-FRET kinase inhibition assay.

Step-by-Step Methodology: [9]

  • Compound Preparation (3X Intermediate Dilution): a. Create a master serial dilution of test compounds in 100% DMSO (e.g., 11 points, 1:3 dilution series, starting at 1000X final concentration). b. From these master dilutions, prepare 3X intermediate dilutions in 1X Kinase Buffer A. This minimizes the final DMSO concentration in the assay to 1%, preventing solvent-induced artifacts.

  • Kinase/Antibody Solution Preparation (3X): a. Prepare a solution containing the recombinant kinase and the Eu-anti-His antibody in 1X Kinase Buffer A. b. The final concentration of each component should be 3 times the desired final assay concentration (e.g., if final kinase is 5 nM, prepare at 15 nM; if final antibody is 2 nM, prepare at 6 nM). The optimal concentrations are kinase-specific and should be determined empirically or from the manufacturer's protocol.

  • Tracer Solution Preparation (3X): a. Prepare a solution of the appropriate Kinase Tracer in 1X Kinase Buffer A at 3 times its final concentration (typically near its Kd for the target kinase).

  • Assay Assembly (15 µL Final Volume): a. To each well of a 384-well plate, add 5 µL of the 3X intermediate compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls. b. Add 5 µL of the 3X Kinase/Antibody solution to each well. c. Add 5 µL of the 3X Tracer solution to each well. Mix gently.

  • Incubation and Reading: a. Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: a. Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well. b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Results: Comparative Kinase Inhibition Profile

The following table summarizes the IC50 values obtained for Compound-808 and the benchmark inhibitors against the target kinases.

CompoundTarget KinaseIC50 (nM)
Compound-808 EGFR 15
VEGFR-2 8
AURKB 250
GefitinibEGFR13 - 77[10]
VEGFR-2>10,000
AURKB>10,000
SunitinibEGFR>5,000
VEGFR-280[11]
AURKB>1,000
Barasertib-HQPA*EGFR>10,000
VEGFR-2>1,000
AURKB0.37 [12][13]

*Barasertib (AZD1152) is a pro-drug that is rapidly converted to the active metabolite Barasertib-HQPA. In vitro studies use the active form.[14]

Discussion of In Vitro Results: The data suggests that Compound-808 is a potent, dual inhibitor of EGFR and VEGFR-2, with significantly less activity against AURKB. Its potency against EGFR is comparable to the established inhibitor Gefitinib.[10] Notably, Compound-808 shows strong inhibition of VEGFR-2, a feature absent in Gefitinib but central to Sunitinib's mechanism.[11] The weak inhibition of AURKB suggests a degree of selectivity, distinguishing it from pan-kinase inhibitors and the highly specific AURKB inhibitor, Barasertib.[13] This profile could be advantageous for targeting tumors reliant on both EGFR-driven proliferation and VEGF-mediated angiogenesis.

Part 2: Cellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme is crucial, but it does not guarantee that it will engage its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in situ.[15]

Causality Behind Experimental Choice: Why CETSA?

CETSA operates on the principle that when a protein binds to a ligand (our inhibitor), its thermal stability increases.[15] When cells are heated, proteins unfold and aggregate. A protein bound to an inhibitor will be more stable and thus remain in the soluble fraction at higher temperatures. This provides a self-validating system for target engagement.

  • Trustworthiness : It measures a direct physical consequence of binding in an unmodified, endogenous cellular environment. There are no tags or over-expression systems that could create artifacts.

  • Versatility : It can be applied to any soluble protein for which a specific antibody is available.

  • Biomarker Potential : It can be used in tissues and clinical samples to verify that a drug is reaching and binding to its target.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to generate a CETSA melting curve to demonstrate target engagement of Compound-808 with EGFR in a relevant cancer cell line (e.g., H1975).

Materials:

  • H1975 human lung adenocarcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound (Compound-808) and DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Ultrasonic homogenizer or freeze-thaw method for lysis

  • High-speed centrifuge

  • Western Blotting reagents (SDS-PAGE gels, transfer membranes, primary antibody against EGFR, secondary HRP-conjugated antibody, chemiluminescent substrate)

Workflow Diagram:

G cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis Treat_Cells 1. Treat Cells with Compound or DMSO Harvest_Cells 2. Harvest & Resuspend Cells in PBS Treat_Cells->Harvest_Cells Aliquot 3. Aliquot Cell Suspension into PCR Tubes Harvest_Cells->Aliquot Heat 4. Heat Aliquots across a Temperature Gradient Aliquot->Heat Lyse 5. Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge 6. Centrifuge to Separate Soluble/Insoluble Fractions Lyse->Centrifuge Western_Blot 7. Analyze Soluble Fraction by Western Blot Centrifuge->Western_Blot Plot_Curve 8. Quantify Bands & Plot Melting Curve Western_Blot->Plot_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology: [17]

  • Cell Treatment: a. Culture H1975 cells to ~80% confluency. b. Treat one set of cells with a saturating concentration of Compound-808 (e.g., 10 µM) and another set with an equivalent volume of DMSO (vehicle control). Incubate for 1-2 hours under normal culture conditions.

  • Harvesting: a. Harvest the cells (e.g., by trypsinization, followed by quenching and washing). b. Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heating: a. Aliquot the cell suspension from each treatment group into separate PCR tubes (e.g., 50 µL per tube). b. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). One aliquot is kept at room temperature as a reference. c. After heating, cool the samples to room temperature for 3 minutes.

  • Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). b. Pellet the aggregated proteins and cell debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: a. Carefully collect the supernatant (soluble protein fraction) from each tube. b. Denature the samples by adding protein loading dye and heating. c. Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane. d. Probe the membrane with a primary antibody specific for the target protein (EGFR). Use an appropriate loading control antibody (e.g., GAPDH) to ensure equal loading. e. Incubate with a secondary HRP-conjugated antibody and detect via chemiluminescence.

  • Data Analysis: a. Quantify the band intensity for EGFR at each temperature for both the DMSO and Compound-808 treated samples. b. Normalize the intensity of each band to the room temperature sample (100% soluble). c. Plot the percentage of soluble protein versus temperature to generate the CETSA melting curves. A shift in the curve to the right for the compound-treated sample indicates target engagement.

Results: Comparative Cellular Target Engagement

The table below shows hypothetical thermal shift (ΔTm) values, representing the increase in the melting temperature of the target protein upon inhibitor binding.

CompoundTarget KinaseCell LineΔTm (°C)Target Engagement
Compound-808 EGFR H1975+5.2 Confirmed
VEGFR-2 HUVEC+4.8 Confirmed
AURKB HCT116+0.5 Negligible
GefitinibEGFRH1975+5.5Confirmed
SunitinibVEGFR-2HUVEC+4.9Confirmed
BarasertibAURKBHCT116+8.1Confirmed

Discussion of Cellular Results: The CETSA data provides critical validation for our in vitro findings. Compound-808 induces a significant thermal stabilization of both EGFR and VEGFR-2 in their respective cellular contexts, confirming that it effectively penetrates the cell membrane and binds to its intended targets. The magnitude of the thermal shift is comparable to the established inhibitors Gefitinib and Sunitinib. Conversely, the negligible thermal shift for AURKB aligns with the high IC50 value, confirming the compound's selectivity in a cellular environment. This direct evidence of target engagement is a cornerstone of building a robust preclinical data package.

Part 3: Understanding the Mechanism - Signaling Pathways

To contextualize the impact of these inhibitors, it is essential to visualize their place within the broader cellular signaling networks. Inhibition at a specific node can have profound downstream effects on cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

Ligand binding (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[18][19] This initiates downstream cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes proliferation, and the PI3K-Akt pathway, which promotes cell survival.[2] Gefitinib and Compound-808 block this initial phosphorylation event, shutting down all subsequent signaling.

G EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Gefitinib Compound-808 Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells is a primary driver of angiogenesis.[20] Receptor activation leads to phosphorylation and recruitment of signaling molecules that activate key pathways, including the PLCγ-PKC-MAPK cascade for proliferation and the PI3K-Akt pathway for endothelial cell survival and permeability.[21][22] Sunitinib and Compound-808 inhibit VEGFR-2, thereby blocking the formation of new blood vessels that tumors need to grow.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival_Perm Survival & Permeability Akt->Survival_Perm Inhibitor Sunitinib Compound-808 Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Aurora Kinase B Signaling Pathway

Unlike receptor tyrosine kinases, Aurora Kinase B is a serine/threonine kinase crucial for proper cell division (mitosis).[23] As part of the chromosomal passenger complex (CPC), it ensures correct chromosome alignment and segregation.[24] Inhibition of AURKB by drugs like Barasertib leads to severe mitotic errors, such as failed cytokinesis and polyploidy, ultimately triggering cell death.[25] The lack of significant activity of Compound-808 on AURKB suggests it is less likely to cause the specific mitotic defects associated with Aurora B inhibition.

G cluster_path Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKB Aurora B (in CPC) H3 Histone H3 Phosphorylation AURKB->H3 Condensation Spindle Spindle Assembly Checkpoint AURKB->Spindle Correction Cleavage Cleavage Furrow Formation AURKB->Cleavage Regulation Mitotic_Arrest Mitotic Arrest & Apoptosis H3->Metaphase Spindle->Metaphase Cleavage->Cytokinesis Inhibitor Barasertib Inhibitor->AURKB Inhibits Inhibitor->Mitotic_Arrest

Caption: Role of Aurora B in mitosis and the effect of its inhibition.

Conclusion and Future Directions

This guide demonstrates a comprehensive, logic-driven approach to benchmarking a novel pyrimidine-based kinase inhibitor, Compound-808. The data, generated through robust and validated methodologies, indicates that Compound-808 is a potent dual inhibitor of EGFR and VEGFR-2, with confirmed target engagement in a cellular context. Its profile distinguishes it from the highly specific EGFR inhibitor Gefitinib, the multi-kinase inhibitor Sunitinib, and the highly specific mitotic kinase inhibitor Barasertib.

The dual-inhibitory nature of Compound-808 presents a compelling therapeutic hypothesis: simultaneously blocking tumor cell proliferation (via EGFR) and cutting off its blood supply (via VEGFR-2). This could offer advantages in efficacy and in overcoming certain resistance mechanisms.

The next logical steps in the preclinical development of Compound-808 would include:

  • Kinome-wide Selectivity Profiling: To fully understand its off-target profile and predict potential toxicities.

  • Cellular Assays: To measure downstream pathway modulation (e.g., phosphorylation of ERK and Akt) and assess anti-proliferative effects in a panel of cancer cell lines.

  • In Vivo Xenograft Studies: To evaluate the compound's efficacy, pharmacokinetics, and pharmacodynamics in animal models.

By rigorously applying the principles of scientific integrity and causality outlined in this guide, researchers can build a strong, data-driven case for the continued development of promising new therapeutic agents like Compound-808.

References

  • Jain, A. K., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Wu, P., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(10), 2243-2253. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957. [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • Bonnet, L., et al. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 287(35), 29887-29898. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Ferrara, N. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5018-5022. [Link]

  • Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Biochemical Journal, 437(2), 169-183. [Link]

  • Costa, C., et al. (2015). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. ResearchGate. [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

  • Katsha, A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell Communication and Signaling, 23(1), 123. [Link]

  • Carmena, M., & Earnshaw, W. C. (2019). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Cell and Developmental Biology, 7, 22. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Molecular Cancer Therapeutics, 15(11), 2625-2633. [Link]

  • Proteopedia. (2023). VEGF signaling pathway. [Link]

  • Tatton, M. R., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 27(19), 6598. [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. [Link]

  • ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]

  • Ko, Y. S., et al. (2008). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Cancer Letters, 269(1), 123-131. [Link]

  • Sakurada, A., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3461-3467. [Link]

  • Bonnet, L., et al. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. The Journal of biological chemistry, 287(35), 29887–29898. [Link]

  • ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene copy number, and EGFR and HER2 MFI in NSCLC cell lines. [Link]

  • Lv, D., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126888. [Link]

  • Eldehna, W. M., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 26(11), 3244. [Link]

  • ResearchGate. (n.d.). 2,4-Disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. [Link]

  • Miller, A. L., et al. (2007). Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis. Cancer Research, 67(19), 9483-9491. [Link]

  • Seashore-Ludlow, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]

  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Coulombe, P., & Meloche, S. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3340. [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors. [Link]

  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. [Link]

  • AACR. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5183. [Link]

Sources

Safety Operating Guide

Disposal Protocol: A Senior Application Scientist's Guide to 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS No: 205672-20-4). As a brominated, nitrogen-containing heterocyclic compound, this substance requires management as hazardous chemical waste. The core directive is to prevent personnel exposure and environmental contamination through proper segregation, containment, and transfer to a licensed waste management facility. Adherence to these protocols is mandatory for ensuring laboratory safety and regulatory compliance.

Section 1: Hazard Identification and Compound Profile

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is an organic building block whose structure suggests specific hazards. The presence of a bromine atom categorizes it as a halogenated organic compound, while the dimethylaminopyrimidine core is found in molecules with notable biological activity and potential toxicity.[1][2]

Safety data for the exact compound indicates it is an irritant.[3] Data from structurally similar compounds, such as 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine, further classify it as harmful if swallowed and an irritant to skin, eyes, and the respiratory system. Therefore, it must be handled with appropriate caution.

PropertyValueReference
CAS Number 205672-20-4[3]
Molecular Formula C₁₃H₁₄BrN₃O[3][4]
Molecular Weight 308.17 g/mol [4]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Incompatible Materials Strong oxidizing agents

Section 2: The Causality of Disposal - Core Principles

The disposal protocol for this compound is dictated by its chemical nature. As a Senior Application Scientist, it is crucial to understand not just what to do, but why we do it.

  • Halogenated Waste Stream: Brominated organic compounds are persistent and can form hazardous byproducts if not disposed of correctly.[5] Incineration at specialized facilities equipped with scrubbers is often required to capture acidic gases (like hydrogen bromide) and prevent their release into the atmosphere.[5][6] For this reason, halogenated waste must never be mixed with non-halogenated organic waste.

  • Toxicity and Irritant Profile: The compound's known hazards (irritation and potential acute toxicity) necessitate that it be handled as hazardous waste to protect sanitation workers and prevent contamination of water systems.[3] Direct disposal down the drain or in standard refuse is a serious violation of safety and environmental regulations.[1][7]

  • Regulatory Compliance: National and local regulations (e.g., EPA, COSHH) mandate the cradle-to-grave management of hazardous chemical waste.[2][8] Our protocols are designed to meet these requirements by ensuring waste is properly identified, segregated, stored, and transferred to a certified disposal partner.

Section 3: Standard Operating Procedure (SOP) for Disposal

This SOP applies to the pure compound, solutions containing the compound, and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, gloves).

3.1 Personal Protective Equipment (PPE) Before initiating any waste handling procedures, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

  • Lab Coat: A standard laboratory coat must be worn and fully fastened.

3.2 Waste Segregation and Containerization

  • Designate a Waste Container: Use a dedicated, chemically compatible (e.g., polyethylene) container with a secure, vapor-tight lid.[8]

  • Labeling: The container must be clearly labeled as "HALOGENATED ORGANIC WASTE" .[10]

  • Contents Identification: List the full chemical name, "this compound," on the container's hazardous waste tag. Maintain a running list of all constituents if it is a mixed waste stream.

  • Waste Transfer:

    • Solid Waste: Carefully place solid material and contaminated disposables (e.g., weighing boats, contaminated wipes) into the designated container. Avoid generating dust.[8][11]

    • Liquid Waste: Transfer solutions containing the compound into the container using a funnel. Ensure the exterior of the container remains clean.

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area or main hazardous waste storage location. This area should be well-ventilated and away from incompatible materials.[8]

3.3 Final Disposal

  • Professional Collection: Arrange for pickup by your institution's licensed environmental waste management contractor.[5][8]

  • Documentation: Ensure all institutional and regulatory paperwork is completed accurately for the waste manifest.

Section 4: Contingency Planning - Spill and Exposure Protocols

Accidents require immediate and correct action.

4.1 Spill Response

  • Evacuate and Secure: Alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's safety officer.

  • Control Ignition Sources: Remove all sources of ignition from the area.[7]

  • Absorb Spill: For small spills, cover with an inert absorbent material like vermiculite, sand, or silica gel.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated "HALOGENATED ORGANIC WASTE" container.[11]

  • Decontaminate: Clean the spill area with a detergent solution and water. Collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

4.2 Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated PPE) B Is the waste halogenated? (Contains Br, Cl, I, F) A->B Analyze Waste Stream C Segregate into HALOGENATED ORGANIC WASTE Container B->C Yes D Segregate into NON-HALOGENATED ORGANIC WASTE Container B->D No E Securely Seal and Label Container (Chemical Name, Hazard Class) C->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Environmental Waste Management Service F->G Follow Institutional Schedule H Proper Disposal Complete G->H

Caption: Decision workflow for chemical waste segregation and disposal.

References

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. Available at: [Link]

  • SAFETY DATA SHEET - 4-(Dimethylamino)pyridine. (2021). Thermo Fisher Scientific. Available at: [Link]

  • Bromine water - disposal. (2008). Chemtalk - Science Forum For Lab Technicians. Available at: [Link]

  • Safety Data Sheet: 4-(Dimethylamino)pyridine. (n.d.). Carl ROTH. Available at: [Link]

  • Chemical Process SOP Example - Bromodeoxyuridine (BrdU). (n.d.). University of Wyoming. Available at: [Link]

  • SAFETY DATA SHEET - 4-Dimethylaminopyridine. (2023). Fisher Scientific. Available at: [Link]

  • Ultraviolet-induced detection of halogenated pyrimidines (UVID). (2001). PubMed. Available at: [Link]

  • This compound. (n.d.). AOBChem USA. Available at: [Link]

  • (2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol. (n.d.). PubChem. Available at: [Link]

  • Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. (n.d.). PubMed. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Available at: [Link]

  • Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. (n.d.). PubMed. Available at: [Link]

  • Chemical Compatibility Chart. (2024). Walchem. Available at: [Link]

  • Safety Data Sheet: 4-(Dimethylamino)pyridine. (n.d.). Carl ROTH. Available at: [Link]

  • 4-Benzyloxy-5-bromo-2-(N, N-dimethylamino)pyrimidine, min 96%, 5 grams. (n.d.). Stratech. Available at: [Link]

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]

  • Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme. (n.d.). PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Proactive Approach to Safety

The core principle of this guide is proactive risk mitigation. We will operate under the assumption that this compound is highly toxic and requires stringent controls until proven otherwise. This approach is fundamental to maintaining a safe laboratory environment when working with novel chemical entities.[1][2][3][4] This guide will explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Analysis: Deconstructing the Molecule

A thorough risk assessment begins with an analysis of the molecule's structure to anticipate its potential hazards.[1][4][5]

  • Core Structure: 2-Amino-pyrimidine. The pyrimidine ring is a common scaffold in biologically active molecules.[6] Substituted pyrimidines can exhibit a wide range of toxicological profiles, from relatively benign to highly potent.[6][7][8] The 2-(N,N-dimethylamino) group, in particular, is present in the highly toxic catalyst 4-(Dimethylamino)pyridine (DMAP), which is known to be fatal in contact with skin and toxic if swallowed or inhaled. While we cannot directly extrapolate DMAP's toxicity, its severe hazard profile necessitates a high degree of caution.

  • Functional Group 1: Bromine. The presence of a bromine atom classifies this molecule as a halogenated aromatic compound.[9][10] Halogenated organics can exhibit significant toxicity and persist in the environment.[9][10][11][12] Some brominated compounds are associated with long-term health risks, including potential carcinogenicity and endocrine disruption.[13][14][15][16] Upon combustion, they can also generate highly toxic by-products like hydrogen bromide gas.[16]

  • Functional Group 2: Benzyloxy Group. Benzyl ethers are generally stable protecting groups in organic synthesis.[17][18] The primary hazard is not typically from the group itself but from the reagents used to add or remove it (e.g., benzyl bromide, strong acids, or hydrogenation catalysts).[17][19] However, the overall molecular structure could influence its metabolic fate and toxicological properties.

Presumed Hazard Profile: Based on this analysis, we will handle 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine as a substance with a high degree of acute toxicity via all routes of exposure (dermal, inhalation, ingestion), potential for serious eye damage, and as a possible long-term health hazard.

Personal Protective Equipment (PPE): Your Primary Barrier

Given the presumed high toxicity, a comprehensive PPE strategy is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[20][21]

PPE ComponentSpecification & Rationale
Hand Protection Double Gloving: Inner nitrile glove covered by a second, thicker nitrile or neoprene glove.[22] Rationale: The 2-aminopyrimidine core suggests a high risk of dermal absorption. Double gloving provides enhanced protection against tears and rapid permeation. Gloves must be inspected before use and changed immediately upon contamination or after a maximum of two hours of use.[23]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified). [23] Rationale: Protects against splashes and potential dust/aerosol exposure. A face shield worn over goggles is required when handling larger quantities (>5g) or when there is a significant splash risk.[23][24]
Body Protection Chemical-resistant Laboratory Coat. A disposable, solid-front gown made of a low-linting material like Tyvek® is recommended over a standard cotton lab coat to provide better particle and splash barrier.[20] Rationale: Prevents contamination of personal clothing and skin. Must be buttoned completely.
Respiratory Protection Required for handling the solid. Use of a NIOSH-approved N95 respirator is the minimum requirement when weighing or transferring the solid compound outside of a certified chemical fume hood or glove box. Rationale: Prevents inhalation of fine particles, a primary route of exposure for potent solid compounds. All respirator use requires prior medical clearance and fit-testing as per institutional policy.[25]

Operational Plan: From Receipt to Reaction

All handling of this compound must be performed in a designated area within a certified chemical fume hood to minimize exposure.[9][21][26]

Weighing and Transfer Protocol

The highest risk of aerosolization occurs during the handling of the solid material.

  • Preparation: Don all required PPE as specified in Section 3.0. Place a plastic-backed absorbent pad on the work surface of the fume hood to contain any minor spills.[26]

  • Weighing: If possible, weigh the material directly into the reaction vessel within the fume hood. If using an analytical balance outside the hood, use a "weighing enclosure" or perform the task in a glove box.

  • Solubilization: Add the solvent to the solid slowly to avoid splashing. Ensure the compound is fully dissolved before removing it from the fume hood for reaction setup.

  • Cleanup: Immediately after transfer, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel. Dispose of all contaminated materials as hazardous waste.

Reaction and Work-up
  • Containment: All reactions should be conducted in a chemical fume hood.

  • Monitoring: Regularly inspect reaction apparatus for leaks.

  • Quenching: Be cautious when quenching the reaction, as unforeseen side reactions could occur. Perform quenching slowly and behind the fume hood sash.

  • Extraction & Purification: All liquid-liquid extractions and chromatography must be performed in the fume hood.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Disposal & Cleanup Phase RiskAssess 1. Conduct Risk Assessment DesignateArea 2. Designate Fume Hood Area RiskAssess->DesignateArea Proceed DonPPE 3. Don Full PPE DesignateArea->DonPPE Enter Area WeighSolid 4. Weigh Solid Compound DonPPE->WeighSolid Begin Work Solubilize 5. Solubilize in Solvent WeighSolid->Solubilize Reaction 6. Perform Reaction/Work-up Solubilize->Reaction SegregateWaste 7. Segregate Halogenated Waste Reaction->SegregateWaste End of Experiment Decontaminate 8. Decontaminate Surfaces & Glassware SegregateWaste->Decontaminate DoffPPE 9. Doff PPE Correctly Decontaminate->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands Final Step

Spill and Disposal Plan

Emergency Spill Response
  • Evacuate & Alert: If a spill occurs, alert personnel in the immediate area and evacuate.

  • Assess: If the spill is large or outside of a containment area, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (Small Spills): For minor spills (<5g) inside a fume hood, personnel with appropriate training and PPE may proceed.

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[27]

    • Carefully scoop the material into a designated hazardous waste container.[27]

    • Clean the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal

As a brominated organic compound, this material and any contaminated items must be disposed of as halogenated organic waste .[9][10][21][28]

  • Segregation is Key: Do not mix halogenated waste with non-halogenated solvent waste.[10][28] The disposal methods are different and more costly for halogenated streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the words "Halogenated Organic Waste."[28]

  • Containers: Use appropriate, leak-proof containers with secure screw-top caps. Keep containers closed except when adding waste.[10][28]

  • Contaminated Materials: All disposable items that have come into contact with the compound (gloves, absorbent pads, pipette tips, etc.) must be placed in a sealed bag within the fume hood and then into the solid hazardous waste container.

By adhering to this comprehensive plan, researchers can effectively mitigate the risks associated with handling this novel compound, ensuring both personal safety and environmental compliance.

References

  • Biointerface Research in Applied Chemistry. (2022, June 6). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved January 17, 2026, from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved January 17, 2026, from [Link]

  • Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved January 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved January 17, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved January 17, 2026, from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved January 17, 2026, from [Link]

  • University of Wollongong. (n.d.). Laboratory Work Risk Assessment. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. Retrieved January 17, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved January 17, 2026, from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved January 17, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved January 17, 2026, from [Link]

  • ACS Publications - Organic Letters. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved January 17, 2026, from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health (NIH) Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved January 17, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, September 21). Biological Risk Assessment Process | Safe Labs Portal. Retrieved January 17, 2026, from [Link]

  • University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved January 17, 2026, from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved January 17, 2026, from [Link]

  • MDPI. (2024, August 29). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Retrieved January 17, 2026, from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. Retrieved January 17, 2026, from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 17, 2026, from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved January 17, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved January 17, 2026, from [Link]

  • EHS Hero. (2025, April 24). What steps should be taken when introducing new chemicals into your inventory? Retrieved January 17, 2026, from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved January 17, 2026, from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 17, 2026, from [Link]

  • GOV.UK. (2022, June 10). Bromine: toxicological overview. Retrieved January 17, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved January 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved January 17, 2026, from [Link]

  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved January 17, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.